2-Chloro-4-methylbenzotrifluoride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
2-chloro-4-methyl-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3/c1-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDYNLHQHOFWGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371483 | |
| Record name | 2-Chloro-4-methylbenzotrifluoride | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40371483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74483-46-8 | |
| Record name | 2-Chloro-4-methylbenzotrifluoride | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40371483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-methylbenzotrifluoride | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-4-methylbenzotrifluoride (CAS 74483-46-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 2-Chloro-4-methylbenzotrifluoride. Due to the limited availability of specific experimental and biological data for this compound, this guide includes proposed methodologies based on established protocols for structurally related molecules.
Core Physicochemical Properties
This compound is a halogenated aromatic compound notable for its trifluoromethyl group, which imparts unique electronic properties and metabolic stability, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 74483-46-8 | [2] |
| Molecular Formula | C₈H₆ClF₃ | [2] |
| Molecular Weight | 194.58 g/mol | [2] |
| Appearance | Clear colorless to slightly yellow liquid | [3] |
| Density | 1.287 g/cm³ | [3] |
| Boiling Point | 184.6 °C at 760 mmHg | [3] |
| Flash Point | 68.7 °C | [3] |
| Refractive Index | 1.454 | [3] |
| Assay | ≥98.0% | [3] |
Proposed Synthesis Protocol
Experimental Workflow: Proposed Synthesis
Caption: Proposed two-step synthesis of this compound.
Detailed Proposed Methodology:
Step 1: Friedel-Crafts Trichloromethylation of 2,5-Dichlorotoluene
-
To a four-necked flask equipped with a mechanical stirrer, thermometer, and a gas absorption device, charge carbon tetrachloride.
-
With stirring, slowly add a Lewis acid catalyst, such as aluminum chloride, in portions.
-
Heat the mixture to approximately 50-60°C.
-
Slowly add a mixture of 2,5-dichlorotoluene and carbon tetrachloride, maintaining the reaction temperature between 50-60°C.
-
After the addition is complete, maintain the reaction at this temperature for 2-3 hours.
-
Cool the reaction mixture and pour it into an ice-water mixture for hydrolysis to quench the catalyst.
-
Separate the organic layer, dry it with a suitable drying agent (e.g., anhydrous calcium chloride), and remove the carbon tetrachloride solvent under reduced pressure to obtain crude 2,5-dichloro-4-(trichloromethyl)toluene.
Step 2: Fluorination
-
Charge the crude 2,5-dichloro-4-(trichloromethyl)toluene and anhydrous hydrogen fluoride into a high-pressure reactor.
-
Heat the stirred mixture to 70-80°C, maintaining the pressure at approximately 1 MPa. The hydrogen chloride gas generated can be vented through a constant pressure valve.
-
After 3-4 hours, when the pressure no longer increases, the reaction is considered complete.
-
Cool the reactor and carefully transfer the contents.
-
Wash the product with a dilute solution of sodium bicarbonate to neutralize any remaining acid.
-
Purify the crude product by distillation to obtain this compound.
Analytical Characterization
The identity and purity of this compound would be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Workflow: Analytical Characterization
References
physical and chemical properties of 2-Chloro-4-methylbenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-methylbenzotrifluoride, with the CAS number 74483-46-8, is a halogenated aromatic compound of significant interest in various fields of chemical research and development, particularly in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique molecular structure, featuring a trifluoromethyl group, a chlorine atom, and a methyl group on a benzene ring, imparts a distinct combination of reactivity and stability, making it a valuable intermediate in organic synthesis.[3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with available experimental data and safety information, to support its effective and safe use in research and development.
Chemical Identity
| Property | Value |
| IUPAC Name | 2-chloro-4-methyl-1-(trifluoromethyl)benzene[3] |
| CAS Number | 74483-46-8[3] |
| Molecular Formula | C8H6ClF3[3] |
| Molecular Weight | 194.58 g/mol [3] |
| Synonyms | 3-Chloro-4-(trifluoromethyl)toluene, 2-Chloro-alpha,alpha,alpha-trifluoro-p-xylene[3] |
| InChI | InChI=1S/C8H6ClF3/c1-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3[3] |
| InChIKey | OHDYNLHQHOFWGR-UHFFFAOYSA-N[3] |
| SMILES | CC1=CC(=C(C=C1)C(F)(F)F)Cl[3] |
Physical Properties
This compound is a clear liquid at room temperature.[3] The following table summarizes its key physical properties.
| Property | Value | Source |
| Physical State | Clear liquid | [3] |
| Boiling Point | 184.6°C at 760 mmHg | [3][4] |
| Density | 1.287 ± 0.06 g/cm³ | [3] |
| Flash Point | 68.7 ± 17.9°C | [3][4] |
| Vapor Pressure | 0.994 mmHg at 25°C | [3] |
| Refractive Index | 1.454 | [4] |
| XLogP3 | 3.8 | [3][4] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the interplay of its three substituents on the aromatic ring:
-
Trifluoromethyl Group (-CF3): This is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution and influences the regioselectivity of such reactions.[3]
-
Chlorine Atom (-Cl): As a halogen, it is also an electron-withdrawing group but can direct incoming electrophiles to the ortho and para positions.[3]
-
Methyl Group (-CH3): This is an electron-donating group, which can activate the ring towards electrophilic substitution.[3]
The combination of these groups results in a complex reactivity profile, making this compound a versatile building block for introducing a trifluoromethylated and chlorinated phenyl moiety into larger molecules. It is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2]
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is limited in the public domain. However, predicted collision cross-section data for ion mobility mass spectrometry is available, which can be valuable for analytical purposes.[5]
Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 195.01830 | 131.3 |
| [M+Na]+ | 217.00024 | 142.5 |
| [M-H]- | 193.00374 | 131.7 |
| [M+NH4]+ | 212.04484 | 152.3 |
| [M+K]+ | 232.97418 | 138.0 |
| [M+H-H2O]+ | 177.00828 | 124.9 |
| [M+HCOO]- | 239.00922 | 146.9 |
| [M+CH3COO]- | 253.02487 | 182.5 |
| [M+Na-2H]- | 214.98569 | 137.2 |
| [M]+ | 194.01047 | 129.5 |
| [M]- | 194.01157 | 129.5 |
Source: PubChemLite[5]
Note: Experimental NMR, IR, and full Mass Spectrum data were not found in the performed searches.
Synthesis
The following diagram illustrates a general synthetic pathway.
References
An In-depth Technical Guide to the Synthesis of 2-Chloro-4-methylbenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4-methylbenzotrifluoride is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique molecular structure, featuring a trifluoromethyl group and a chlorine atom on a toluene scaffold, provides a versatile platform for the development of novel compounds. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and workflow diagrams to facilitate understanding and replication.
Introduction
The strategic importance of fluorinated organic compounds in the life sciences and material science is well-established. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This compound serves as a crucial building block for introducing the 2-chloro-4-(trifluoromethyl)phenyl moiety into larger molecular frameworks. This guide explores the most relevant and practical synthetic methodologies for its preparation.
Synthesis Routes
Several synthetic strategies have been developed for the preparation of this compound. The most prominent routes include the direct chlorination of 4-methylbenzotrifluoride, halogen exchange reactions (Swarts fluorination), and multi-step sequences involving Sandmeyer-type reactions.
Direct Chlorination of 4-Methylbenzotrifluoride
The direct electrophilic chlorination of 4-methylbenzotrifluoride is a straightforward approach to introduce a chlorine atom onto the aromatic ring. The trifluoromethyl group is a meta-director, while the methyl group is an ortho-, para-director. This leads to the formation of a mixture of isomers, with the desired this compound being one of the major products.
Experimental Protocol:
A general procedure for the chlorination of a similar compound, 4-chlorobenzotrifluoride, involves the use of a Lewis acid catalyst.[1] While a specific protocol for 4-methylbenzotrifluoride is not detailed in the provided results, a plausible adaptation is described below.
-
Reaction Setup: A stirred reactor equipped with a gas inlet, a condenser, and a thermometer is charged with 4-methylbenzotrifluoride and a catalytic amount of anhydrous ferric chloride (FeCl₃).
-
Chlorination: Chlorine gas is bubbled through the reaction mixture at a controlled rate. The reaction is typically carried out at a temperature range of 85-95°C in a low polarity solvent such as carbon tetrachloride or dichloromethane.[1]
-
Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to determine the ratio of starting material, desired product, and other isomers.
-
Work-up: Upon completion, the reaction mixture is cooled, and excess chlorine is removed by purging with an inert gas. The mixture is then washed with water and a dilute solution of sodium bicarbonate to remove the catalyst and any acidic byproducts. The organic layer is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate) and the solvent is removed under reduced pressure.
-
Purification: The crude product, a mixture of isomers, is purified by fractional distillation to isolate the this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-Methylbenzotrifluoride | |
| Reagents | Chlorine (gas), Ferric Chloride (catalyst) | [1] |
| Solvent | Carbon tetrachloride or Dichloromethane | [1] |
| Temperature | 85-95°C | [1] |
| Yield | Not specified for this specific reaction | |
| Purity | Dependent on purification |
Logical Workflow Diagram:
Caption: Workflow for the synthesis of this compound via direct chlorination.
Halogen Exchange (Swarts Fluorination)
The Swarts fluorination is a powerful method for introducing fluorine atoms into organic molecules by replacing chlorine or bromine atoms.[2][3][4] This route to this compound would involve the synthesis of a trichloromethyl precursor, namely 2-chloro-4-methyl-trichloromethylbenzene, followed by fluorination.
Experimental Protocol:
-
Step 1: Synthesis of 2-chloro-4-methyl-trichloromethylbenzene: This precursor can be synthesized from 3-chlorotoluene and carbon tetrachloride via a Friedel-Crafts type reaction.
-
Step 2: Swarts Fluorination: The 2-chloro-4-methyl-trichloromethylbenzene is then treated with a fluorinating agent, typically antimony trifluoride (SbF₃) in the presence of a catalytic amount of antimony pentachloride (SbCl₅), to replace the chlorine atoms of the trichloromethyl group with fluorine.[2][3] The reaction is typically heated to effect the exchange.
-
Work-up and Purification: The reaction mixture is carefully quenched, and the product is isolated by extraction and purified by distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Precursor | 2-chloro-4-methyl-trichloromethylbenzene | |
| Reagents | Antimony trifluoride (SbF₃), Antimony pentachloride (SbCl₅) | [2][3] |
| Reaction Type | Halogen Exchange (Swarts Reaction) | [2][3][4] |
| Yield | Good yields are generally reported for this reaction type | [2] |
| Purity | High purity can be achieved after distillation |
Logical Workflow Diagram:
Caption: Swarts fluorination route to this compound.
Synthesis via Sandmeyer Reaction
The Sandmeyer reaction provides a versatile method for the introduction of a variety of functional groups, including chlorine, onto an aromatic ring via a diazonium salt intermediate.[5][6] A plausible route to this compound would involve the Sandmeyer reaction of 2-amino-4-methylbenzotrifluoride.
Experimental Protocol:
-
Step 1: Synthesis of 2-amino-4-methylbenzotrifluoride: This precursor can be prepared from 4-methylbenzotrifluoride by nitration to 2-nitro-4-methylbenzotrifluoride, followed by reduction of the nitro group.
-
Step 2: Diazotization: 2-amino-4-methylbenzotrifluoride is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid like hydrochloric acid) at low temperatures (typically 0-5°C) to form the corresponding diazonium salt.
-
Step 3: Sandmeyer Reaction: The freshly prepared diazonium salt solution is then added to a solution of copper(I) chloride (CuCl) in hydrochloric acid. This promotes the replacement of the diazonium group with a chlorine atom.
-
Work-up and Purification: The reaction mixture is typically warmed to room temperature to ensure complete reaction, and the product is then isolated by steam distillation or solvent extraction. Final purification is achieved by distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Precursor | 2-amino-4-methylbenzotrifluoride | |
| Reagents | NaNO₂, HCl, CuCl | [5][6] |
| Reaction Type | Diazotization followed by Sandmeyer Reaction | [5][6] |
| Yield | Generally moderate to good yields for Sandmeyer reactions | |
| Purity | High purity can be achieved after purification |
Logical Workflow Diagram:
Caption: Multi-step synthesis of this compound via a Sandmeyer reaction.
Conclusion
The synthesis of this compound can be achieved through several viable routes, each with its own advantages and considerations. The choice of a particular method will depend on factors such as the availability of starting materials, the desired scale of production, and the required purity of the final product. The direct chlorination of 4-methylbenzotrifluoride offers a concise route, though it may require careful purification to isolate the desired isomer. The Swarts fluorination provides a high-yielding alternative but involves the handling of potentially hazardous reagents. The Sandmeyer reaction, while being a multi-step process, is a classic and reliable method for the regioselective introduction of the chlorine atom. This guide provides the foundational knowledge and procedural outlines to enable researchers and professionals to select and implement the most suitable synthetic strategy for their specific needs.
References
An In-depth Technical Guide to 2-Chloro-4-methylbenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural and physicochemical properties of 2-Chloro-4-methylbenzotrifluoride, a key aromatic intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] This document consolidates available data on its chemical identity, physical characteristics, and spectroscopic profile. Detailed experimental protocols for its synthesis and characterization, based on established methodologies for analogous compounds, are presented to facilitate its application in research and development.
Chemical Identity and Structure
This compound is an aromatic organic compound characterized by a benzene ring substituted with a chlorine atom at position 2, a methyl group at position 4, and a trifluoromethyl group. Its unique substitution pattern imparts specific reactivity and properties that are valuable in organic synthesis.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-Chloro-4-methyl-1-(trifluoromethyl)benzene |
| CAS Number | 74483-46-8 |
| Molecular Formula | C₈H₆ClF₃ |
| Molecular Weight | 194.58 g/mol [2] |
| Canonical SMILES | CC1=CC(=C(C=C1)C(F)(F)F)Cl |
| InChI | InChI=1S/C8H6ClF3/c1-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3 |
| InChIKey | OHDYNLHQHOFWGR-UHFFFAOYSA-N |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
Table 2: Physicochemical Data
| Property | Value |
| Physical State | Clear liquid |
| Boiling Point | 184.6 °C at 760 mmHg |
| Density | 1.3±0.1 g/cm³ |
| Flash Point | 68.7±17.9 °C |
| Refractive Index | 1.454 |
| XLogP3 | 3.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
Synthesis
Plausible Synthetic Pathway
A likely synthetic route to this compound could involve the chlorination of 4-methylbenzotrifluoride or the trifluoromethylation of 2-chloro-4-methylaniline. A common industrial approach for similar structures involves the halogenation of a suitable benzotrifluoride precursor.
Caption: Plausible synthetic pathway for this compound.
Experimental Protocol (Hypothetical)
This protocol is a representative example for the synthesis of a chlorobenzotrifluoride derivative and may be adapted for this compound.
Step 1: Trichloromethylation of 3-Chlorotoluene
-
To a stirred solution of 3-chlorotoluene in an excess of carbon tetrachloride, slowly add a Lewis acid catalyst (e.g., anhydrous aluminum chloride) in portions at a controlled temperature (typically 0-10 °C).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by GC or TLC).
-
Quench the reaction by carefully pouring the mixture into ice-water.
-
Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude trichloromethyl intermediate.
Step 2: Fluorination
-
In a suitable pressure reactor (e.g., a stainless-steel autoclave), combine the crude intermediate from Step 1 with anhydrous hydrogen fluoride (HF).
-
Heat the mixture to a specified temperature (e.g., 80-120 °C) and maintain the pressure for several hours.
-
After the reaction is complete, cool the reactor and carefully vent the excess HF.
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium carbonate or potassium hydroxide).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by fractional distillation to obtain this compound.
Spectroscopic Data (Predicted and Representative)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring, and a singlet in the aliphatic region for the methyl group protons. The coupling patterns of the aromatic protons would be influenced by the chloro, methyl, and trifluoromethyl substituents.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the eight carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
¹⁹F NMR: A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
Infrared (IR) Spectroscopy
The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and strong C-F stretching vibrations associated with the trifluoromethyl group.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) and characteristic isotopic peaks for the presence of a chlorine atom (M+2). Fragmentation would likely involve the loss of chlorine, fluorine, or the trifluoromethyl group.
Table 3: Predicted Mass Spectrometry Data [3]
| Adduct | m/z |
| [M+H]⁺ | 195.01830 |
| [M+Na]⁺ | 217.00024 |
| [M-H]⁻ | 193.00374 |
| [M]⁺ | 194.01047 |
Applications in Research and Drug Development
This compound serves as a versatile building block in organic synthesis. The presence of the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The chloro and methyl groups provide additional sites for further chemical transformations, making this compound a valuable intermediate for the synthesis of a wide range of complex molecules for pharmaceutical and agrochemical applications.[1]
Caption: Key application areas of this compound.
Safety Information
This compound is expected to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable chemical intermediate with significant potential in various fields, particularly in the development of new pharmaceuticals and agrochemicals. This guide provides a summary of its key structural and physicochemical properties and outlines a plausible synthetic approach. Further research to fully characterize this compound and explore its reactivity will undoubtedly expand its applications in organic synthesis.
References
molecular weight of 2-Chloro-4-methylbenzotrifluoride
An In-depth Technical Guide to 2-Chloro-4-methylbenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 74483-46-8) is a substituted aromatic compound of significant interest in the chemical, pharmaceutical, and agrochemical industries.[1][2][3] Its molecular structure, which incorporates a benzene ring with chlorine, methyl, and trifluoromethyl groups, provides a unique combination of stability and reactivity.[1][2] The trifluoromethyl group (CF₃), a strong electron-withdrawing moiety, and the chlorine atom serve as key functional handles for complex organic syntheses. This guide provides a comprehensive overview of its chemical properties, potential synthetic and analytical workflows, safety protocols, and primary applications, establishing its role as a critical intermediate in the development of advanced materials, active pharmaceutical ingredients (APIs), and specialized agrochemicals.[2][3]
Chemical Identity and Properties
Accurate identification and understanding of the physicochemical properties of this compound are fundamental for its application in research and development.
Chemical Identifiers
The compound is uniquely identified by several standard chemical nomenclature and registry systems.
| Parameter | Information | Source |
| IUPAC Name | 2-chloro-4-methyl-1-(trifluoromethyl)benzene | [1] |
| CAS Registry Number | 74483-46-8 | [1][4] |
| Molecular Formula | C₈H₆ClF₃ | [1][4] |
| Molecular Weight | 194.58 g/mol | [1][4][5] |
| InChI | InChI=1S/C8H6ClF3/c1-5-2-3-6(7(9)4-5)8(10,11,12)/h2-4H,1H3 | [1] |
| InChIKey | OHDYNLHQHOFWGR-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC1=CC(=C(C=C1)C(F)(F)F)Cl | [1] |
| EC Number | 639-337-9 | [1] |
Physicochemical Properties
The properties of this compound dictate its behavior in chemical reactions and its handling requirements.
| Property | Value | Source |
| Physical State | Clear liquid at room temperature | [1] |
| Density | 1.287 ± 0.06 g/cm³ | [1] |
| Boiling Point | 184.6°C at 760 mmHg | [1][6] |
| Flash Point | 68.7 ± 17.9°C | [1][6] |
| Refractive Index | 1.454 | [6] |
| XLogP3 | 3.8 | [6] |
Synthesis and Analytical Workflows
While specific, detailed experimental protocols for the synthesis and analysis of this compound are proprietary or not widely published, logical workflows can be constructed based on established organic chemistry principles and methods for analogous compounds.
Proposed Synthesis Pathway
The synthesis of substituted benzotrifluorides often involves multi-step processes including halogenation and trifluoromethylation reactions. A plausible synthetic route could start from a readily available toluene derivative.
Caption: A logical workflow for the synthesis of this compound.
Methodology Outline: A potential synthesis route involves the reaction of 3-Chlorotoluene with a trifluoromethylating agent.[7] For instance, a process analogous to those for similar structures might involve reacting the starting material with carbon tetrachloride and hydrogen fluoride under catalysis.[8] The resulting crude product would then undergo purification steps, such as neutralization and steam or fractional distillation, to isolate the final high-purity compound.[9]
Analytical Characterization Workflow
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques. A typical workflow for characterization is outlined below.
Caption: General workflow for the analytical characterization of the final product.
Experimental Protocol Details (General):
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine purity and confirm molecular weight.
-
Protocol Outline: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the GC. A typical column like an HP-5MS could be used with a temperature program ramping from ~60°C to 280°C.[10] The mass spectrometer, operating in electron impact (EI) mode, would detect fragments and the molecular ion, confirming the mass of 194.58 g/mol .[1][10]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for unambiguous structure elucidation. ¹H NMR would confirm the presence and splitting of aromatic and methyl protons. ¹³C NMR would identify the number of unique carbon environments. ¹⁹F NMR is crucial for confirming the -CF₃ group.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify characteristic functional groups and bonds, such as C-Cl, C-F (strong absorbances), and aromatic C-H stretches.
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.[6]
GHS Hazard Information
The following table summarizes the key hazard and precautionary statements associated with this chemical.
| Classification | Code | Statement |
| Hazard Statement | H315 | Causes skin irritation.[6] |
| Hazard Statement | H319 | Causes serious eye irritation.[11] |
| Hazard Statement | H335 | May cause respiratory irritation.[12][13] |
| Precautionary Statement | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[6][12] |
| Precautionary Statement | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[11][12] |
| Precautionary Statement | P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[6][12] |
| Precautionary Statement | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][12] |
Handling Recommendations: Use only in a well-ventilated area or under a chemical fume hood.[12][14] Keep away from heat, sparks, and open flames.[11][12] Store in a cool, dry place in a tightly sealed container.[12] Ensure that eyewash stations and safety showers are readily accessible.[12][14]
Industrial Applications
The unique substitution pattern of this compound makes it a valuable and versatile building block in the synthesis of more complex molecules.[2][3]
Caption: Relationship of this compound to its key application areas.
-
Pharmaceutical Synthesis: This compound serves as a key intermediate for creating novel drug molecules. The trifluoromethyl group is often incorporated into APIs to enhance metabolic stability, binding affinity, and bioavailability.[2][3]
-
Agrochemical Development: It is a precursor for the synthesis of modern pesticides and herbicides.[2][3] The specific arrangement of substituents can lead to active compounds with high efficacy and target specificity, contributing to crop protection and yield enhancement.[2]
-
Specialty Chemicals: The stability and reactivity profile of this molecule make it suitable for producing high-performance materials and other specialty chemicals where its unique electronic and steric properties are required.[2]
References
- 1. This compound (74483-46-8) for sale [vulcanchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. scbt.com [scbt.com]
- 5. 2-Chloro-5-methylbenzotrifluoride | C8H6ClF3 | CID 11701195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. CN1935758A - Process for producing 2-methyl-4,5-dichloro benzo trifluoride - Google Patents [patents.google.com]
- 9. EP0137424A2 - Process for producing 2,4-dichlorobenzotrifluoride - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to 2-Chloro-4-methylbenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and experimental protocols related to 2-Chloro-4-methylbenzotrifluoride, a key intermediate in the pharmaceutical and agrochemical industries.
Physicochemical Properties
This compound is a halogenated aromatic compound with the chemical formula C₈H₆ClF₃. Its properties make it a versatile building block in organic synthesis.
| Property | Value |
| Boiling Point | 184.6°C at 760 mmHg[1] |
| Density | 1.287 ± 0.06 g/cm³[1] |
| Flash Point | 68.7 ± 17.9°C[1] |
| Molecular Weight | 194.58 g/mol |
Experimental Protocols
Determination of Boiling Point
The boiling point of this compound can be determined using standard laboratory methods such as the capillary method or simple distillation.
Capillary Method Protocol:
-
A small amount of this compound is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.
-
The test tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an oil bath, to ensure uniform heating.[2][3]
-
The temperature is slowly increased.
-
The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[2]
Simple Distillation Protocol:
-
Approximately 5 mL of this compound is placed in a distilling flask.
-
The distillation apparatus is assembled, including a condenser and a receiving flask.
-
The sample is heated, and the temperature is monitored.
-
The boiling point is the highest temperature recorded when the vapor pressure of the liquid equals the external atmospheric pressure, and the liquid is actively distilling.[1]
-
It is crucial to record the barometric pressure at the time of the measurement as the boiling point is pressure-dependent.[1]
Synthesis of this compound
One common method for the synthesis of this compound involves the chlorination of 4-methylbenzotrifluoride.
Synthesis Workflow
Caption: Synthesis of this compound.
Applications in Drug Development
This compound serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the trifluoromethyl group can enhance the metabolic stability and binding affinity of drug candidates. Its chemical structure allows for further functionalization to create complex molecules with desired therapeutic properties.
References
Solubility of 2-Chloro-4-methylbenzotrifluoride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Understanding Solubility
2-Chloro-4-methylbenzotrifluoride is a halogenated aromatic compound. Its structure, featuring a benzene ring substituted with a chlorine atom, a methyl group, and a trifluoromethyl group, results in a molecule with low polarity. The trifluoromethyl group is a strong electron-withdrawing group, influencing the electronic properties of the aromatic ring.[1] The compound's low polarity suggests a greater affinity for and, therefore, higher solubility in organic solvents compared to polar solvents like water.[1] While precise figures are not published, it is expected to be miscible with a wide range of common organic solvents.
Data Presentation: A Framework for Your Research
To facilitate the systematic collection and comparison of solubility data, the following table structure is recommended. Researchers can populate this table with their experimentally determined values.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Mole Fraction (χ) | Method of Determination | Notes |
| Methanol | |||||
| Ethanol | |||||
| Acetone | |||||
| Dichloromethane | |||||
| Ethyl Acetate | |||||
| Toluene | |||||
| Add other solvents as needed |
Experimental Protocol: Determining Solubility
The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent at a specific temperature. This method is a standard and reliable approach for generating accurate solubility data.
Materials and Equipment:
-
This compound (solute)
-
Selected organic solvent
-
Analytical balance (accurate to ±0.1 mg)
-
Temperature-controlled water bath or incubator
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Syringe filters (chemically compatible with the solvent)
-
Pipettes
-
Evaporating dish or pre-weighed beaker
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess is ensured when a visible amount of undissolved solute remains at the bottom of the vial.
-
Place a magnetic stir bar in the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in the temperature-controlled water bath set to the desired experimental temperature.
-
Stir the mixture vigorously for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Periodically check to ensure undissolved solute is still present.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, stop the stirring and allow the undissolved solute to settle for at least 2 hours within the temperature-controlled environment.
-
Carefully draw a known volume of the supernatant (the clear liquid above the settled solute) using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed evaporating dish or beaker. The filter should also be at the experimental temperature if possible. This step is crucial to remove any microscopic undissolved particles.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the evaporating dish containing the filtered solution to determine the total mass of the solution.
-
Carefully evaporate the solvent from the solution. This can be done in a fume hood at room temperature, in a drying oven at a temperature below the boiling point of the solute, or under vacuum for faster and more gentle evaporation.
-
Once the solvent is completely evaporated, place the evaporating dish in a desiccator to cool to room temperature and remove any residual moisture.
-
Weigh the evaporating dish with the dried solute.
-
-
Calculation of Solubility:
-
Mass of the solute: Subtract the initial mass of the empty evaporating dish from the final mass of the dish containing the dried solute.
-
Mass of the solvent: Subtract the mass of the solute from the total mass of the solution.
-
Solubility ( g/100 mL): Calculate the solubility using the mass of the solute and the initial volume of the solvent used to prepare the saturated solution, then normalize to 100 mL.
-
Mole Fraction (χ): Convert the mass of the solute and the mass of the solvent to moles using their respective molar masses. The mole fraction of the solute is then calculated as: χ = moles of solute / (moles of solute + moles of solvent)
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen organic solvents for specific handling and disposal instructions.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
References
An In-depth Technical Guide to the Stability and Reactivity of 2-Chloro-4-methylbenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability and reactivity of 2-Chloro-4-methylbenzotrifluoride (CAS No. 74483-46-8). This compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] A thorough understanding of its stability and reactivity is crucial for its effective use in research and development, ensuring safety, and optimizing reaction conditions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to its handling, storage, and behavior in chemical reactions.
| Property | Value |
| Molecular Formula | C₈H₆ClF₃ |
| Molecular Weight | 194.58 g/mol [2][3] |
| Appearance | Clear, almost colorless liquid |
| Boiling Point | 184.6 °C at 760 mmHg[2][3] |
| Density | 1.287 ± 0.06 g/cm³[2][3] |
| Flash Point | 68.7 ± 17.9 °C[2][3] |
| CAS Number | 74483-46-8[2][3] |
Chemical Stability
This compound is a relatively stable aromatic compound under standard conditions. The stability is largely attributed to the aromatic ring system and the strong carbon-fluorine bonds of the trifluoromethyl group. However, its stability can be influenced by several factors, including temperature, light, and the presence of other chemical agents.
Thermal Stability
Photochemical Stability
The photochemical stability of benzotrifluoride derivatives is highly dependent on the nature and position of the substituents on the benzene ring. Studies on substituted benzotrifluorides have shown that they can undergo photohydrolysis to form the corresponding benzoic acids. The rate of this degradation is influenced by the electronic properties of the substituents. While specific studies on this compound are not available, the presence of both an electron-withdrawing chlorine atom and an electron-donating methyl group creates a complex electronic environment that will influence its susceptibility to photodegradation.
Chemical Reactivity
The reactivity of this compound is dictated by the interplay of its three substituents on the aromatic ring: the trifluoromethyl group (-CF₃), the chlorine atom (-Cl), and the methyl group (-CH₃).
-
Trifluoromethyl Group (-CF₃): This is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution.
-
Chlorine Atom (-Cl): Chlorine is an ortho, para-directing deactivator for electrophilic aromatic substitution due to the competing effects of its inductive electron withdrawal and resonance electron donation.
-
Methyl Group (-CH₃): The methyl group is an ortho, para-directing activator for electrophilic aromatic substitution due to its electron-donating inductive effect.
Electrophilic Aromatic Substitution
The benzene ring of this compound can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. The directing effects of the existing substituents will determine the position of the incoming electrophile. The activating methyl group and the deactivating but ortho, para-directing chlorine atom will compete with the strongly deactivating meta-directing trifluoromethyl group to influence the regioselectivity of the reaction.
Nucleophilic Aromatic Substitution
The presence of the strongly electron-withdrawing trifluoromethyl group makes the aromatic ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the -CF₃ group. The chlorine atom can potentially be displaced by strong nucleophiles under suitable reaction conditions.
Reactions of the Methyl Group
The methyl group can be a site for oxidation reactions to form a carboxylic acid or can be halogenated under radical conditions.
Experimental Protocols
To rigorously assess the stability and reactivity of this compound, a series of experimental protocols can be employed.
Thermal Stability Assessment
4.1.1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of the compound.
-
Methodology:
-
A small, accurately weighed sample (5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina).
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperature ranges of mass loss.
-
For analysis of decomposition products, the TGA can be coupled with a mass spectrometer (TGA-MS) to identify the evolved gases.[4]
-
4.1.2. Differential Scanning Calorimetry (DSC)
-
Objective: To determine thermal transitions such as melting, boiling, and decomposition.
-
Methodology:
-
A small, accurately weighed sample (2-5 mg) is hermetically sealed in an aluminum DSC pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere.
-
The difference in heat flow between the sample and the reference is measured as a function of temperature.
-
The resulting DSC thermogram is analyzed to identify endothermic (melting, boiling) and exothermic (decomposition) events.
-
Reactivity and Degradation Product Analysis
4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate and identify the products of reactivity or degradation studies.
-
Methodology:
-
A solution of this compound is subjected to specific reaction conditions (e.g., hydrolysis, oxidation, or reaction with a nucleophile).
-
Aliquots of the reaction mixture are taken at different time intervals.
-
The samples are prepared for GC-MS analysis, which may involve extraction and derivatization.
-
The sample is injected into the GC, where the components are separated based on their boiling points and interactions with the column stationary phase.
-
The separated components then enter the mass spectrometer, where they are ionized and fragmented.
-
The resulting mass spectra are used to identify the structure of the parent compound and any reaction products or degradants by comparing them to spectral libraries.
-
Visualizations
Caption: Workflow for assessing the thermal stability of this compound.
Caption: Generalized mechanism of electrophilic aromatic substitution on the compound.
References
An In-depth Technical Guide to the Safety and Handling of 2-Chloro-4-methylbenzotrifluoride
This guide provides comprehensive safety and handling information for 2-Chloro-4-methylbenzotrifluoride (CAS No. 74483-46-8), intended for researchers, scientists, and professionals in drug development and other laboratory settings. The following sections detail the compound's properties, hazards, and the necessary precautions for its safe use.
Chemical Identification and Properties
This compound is an aromatic organic compound.[1] Its structure consists of a benzene ring substituted with a chlorine atom, a methyl group, and a trifluoromethyl group.[1] This substitution pattern gives it unique chemical and physical properties.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-chloro-4-methyl-1-(trifluoromethyl)benzene | [1] |
| CAS Registry Number | 74483-46-8 | [1] |
| Molecular Formula | C8H6ClF3 | [1][2][3] |
| Molecular Weight | 194.58 g/mol | [1][3][4] |
| Physical State | Clear liquid at room temperature | [1] |
| Boiling Point | 184.6°C at 760 mmHg | [1] |
| Density | 1.287 g/cm³ | [1] |
| Flash Point | 68.7°C | [1] |
Hazard Identification and Toxicological Summary
This compound is classified as a hazardous substance. It is known to cause skin and eye irritation and may cause respiratory irritation.[2][5]
Table 2: GHS Hazard Information and Toxicological Data
| Hazard Statement | Classification | Precautionary Statement Codes |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | P264, P280, P302+P352, P332+P313, P362[2] |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | P264, P280, P305+P351+P338, P337+P313[5] |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | P261, P271, P304+P340, P312, P403+P233, P405[2][5] |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize risk of exposure.
Handling:
-
Avoid all personal contact, including inhalation of vapors.[5]
-
Use only in a well-ventilated area or under a chemical fume hood.[5][6]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing.[5]
-
Wash hands thoroughly with soap and water after handling.[5]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[5]
-
Keep containers securely sealed when not in use.[5]
-
Ground and bond containers when transferring material to prevent static discharge.[7]
Storage:
-
Store away from incompatible materials, such as strong oxidizing agents, and foodstuffs.[5][6]
-
Protect containers from physical damage and check regularly for leaks.[5]
Caption: General workflow for safely handling this compound in a lab.
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment are essential to prevent exposure.
-
Engineering Controls: Facilities should be equipped with adequate ventilation, such as a chemical fume hood, to keep airborne concentrations low.[6][8] Eyewash stations and safety showers must be readily accessible near the workstation location.[6][8]
-
Eye/Face Protection: Use tight-sealing safety goggles or a face shield.[8][9]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber) and protective clothing to prevent skin contact.[5][10]
-
Respiratory Protection: If ventilation is inadequate or if there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic gases and vapors.[8][9][11]
First-Aid Measures
Immediate action is required in case of exposure. Always show the Safety Data Sheet (SDS) to the attending medical professional.[6][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[6]
-
Skin Contact: Take off immediately all contaminated clothing.[12][13] Flush skin with plenty of running water and soap for at least 15 minutes.[5][7] If skin irritation occurs, get medical advice.[8][13]
-
Inhalation: Remove the victim from the contaminated area to fresh air immediately.[7] If breathing is difficult, give oxygen.[7] If not breathing, give artificial respiration.[7] Call a poison center or doctor if you feel unwell.[5][8]
-
Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water and then drink plenty of water.[7][8] Never give anything by mouth to an unconscious person.[6][7] Seek medical attention.
Caption: Decision-making workflow for first aid following exposure.
Fire-Fighting and Accidental Release Measures
Fire-Fighting Measures:
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9] There is no restriction on the type of extinguisher which may be used.[5]
-
Specific Hazards: The compound is combustible.[8] Containers may explode when heated.[7][8] Thermal decomposition can release irritating and toxic gases, including carbon oxides, hydrogen fluoride, and hydrogen chloride gas.[6][8][9]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][7]
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel from the area.[6][9] Eliminate all ignition sources.[14] Avoid breathing vapors and contact with the material.[5] Wear appropriate personal protective equipment.[5][6]
-
Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.[5][14]
-
Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, sealed container for disposal.[7] For large spills, a vapor-suppressing foam may be used.[14] Use non-sparking tools to collect the absorbed material.[14] Wash the spill area with large amounts of water.[5]
Caption: Step-by-step procedure for managing an accidental spill.
Experimental Protocols for Safety Assessment
The hazard classifications for this compound are determined through standardized toxicological testing. While specific experimental reports for this exact compound are not detailed in the search results, the methodologies generally follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
-
Acute Toxicity Studies (Oral, Dermal, Inhalation): These experiments determine the short-term adverse effects of a substance. For a related compound, 4-chlorobenzotrifluoride, acute oral toxicity in rats resulted in an LD50 of 6800 mg/kg bw, while acute dermal toxicity in rabbits was determined to be >2700 mg/kg bw.[15] Acute inhalation studies on rats showed an LC50 greater than 32 mg/L.[15] These tests involve administering the substance to animals (e.g., rats, rabbits) via the relevant route of exposure and observing for signs of toxicity and mortality over a set period.
-
Skin and Eye Irritation Studies: These protocols, often following OECD TG 404 (Dermal Irritation) and TG 405 (Eye Irritation), involve applying the substance to the skin or into the eye of a test animal (typically a rabbit) and scoring the resulting irritation (redness, swelling, corneal opacity) over several days.
-
Skin Sensitization Studies: The potential for a chemical to cause an allergic skin reaction is often assessed using the Local Lymph Node Assay (LLNA) (OECD TG 429).[15] This involves applying the test substance to the ears of mice and measuring the proliferation of lymphocytes in the draining lymph nodes.[15]
References
- 1. This compound (74483-46-8) for sale [vulcanchem.com]
- 2. echemi.com [echemi.com]
- 3. scbt.com [scbt.com]
- 4. 1-Chloro-2-methyl-4-(trifluoromethyl)benzene | C8H6ClF3 | CID 13489932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. M-CHLOROBENZOTRIFLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]
An In-depth Technical Guide to the Hazards of 2-Chloro-4-methylbenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety endorsement or recommendation. It is imperative to consult the official Safety Data Sheet (SDS) and conduct a thorough risk assessment before handling 2-Chloro-4-methylbenzotrifluoride.
Introduction
This compound (CAS No. 74483-46-8) is an aromatic organic compound characterized by a benzene ring substituted with a chlorine atom, a methyl group, and a trifluoromethyl group.[1] Its molecular formula is C8H6ClF3, and it has a molecular weight of 194.58 g/mol .[1] This compound and its isomers are of interest in chemical synthesis, particularly as intermediates in the production of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making trifluoromethylated aromatic compounds valuable in drug discovery. However, the halogenated and aromatic nature of this compound also necessitates a thorough understanding of its associated hazards.
Due to a lack of extensive, publicly available toxicological data specific to this compound, this guide incorporates data from a closely related structural isomer, 4-chlorobenzotrifluoride (p-chlorobenzotrifluoride, PCBTF, CAS No. 98-56-6), to provide a more comprehensive overview of potential hazards. It is crucial to recognize that while the data for 4-chlorobenzotrifluoride provides valuable insights, the toxicological properties of isomers can differ.
Physicochemical Properties
Understanding the physical and chemical properties of a substance is fundamental to assessing its hazards.
Table 1: Physicochemical Properties of this compound and 4-chlorobenzotrifluoride
| Property | This compound | 4-chlorobenzotrifluoride (Surrogate) |
| CAS Number | 74483-46-8[1] | 98-56-6 |
| Molecular Formula | C8H6ClF3[1] | C7H4ClF3 |
| Molecular Weight | 194.58 g/mol [1] | 180.56 g/mol |
| Appearance | Clear liquid at room temperature[1] | Colorless liquid with a characteristic aromatic odor |
| Boiling Point | 184.6°C at 760 mmHg[1] | 139 °C |
| Density | 1.287 g/cm³[1] | 1.353 g/cm³ at 25 °C |
| Flash Point | 68.7°C[1] | 43 °C (Closed Cup) |
| Water Solubility | Data not available | 29.1 mg/L at 25 °C |
| Vapor Pressure | Data not available | 5.2 mmHg at 20 °C |
Toxicological Hazards
The primary health hazards associated with halogenated aromatic compounds include irritation, sensitization, and potential systemic effects upon exposure.
Acute Toxicity
Acute toxicity data provides information on the adverse effects that may result from a single or short-term exposure to a substance.
Table 2: Acute Toxicity Data for 4-chlorobenzotrifluoride (Surrogate for this compound)
| Route of Exposure | Species | Test | Value | Reference |
| Oral | Rat | LD50 | > 5000 mg/kg bw | [2] |
| Dermal | Rabbit | LD50 | > 2700 mg/kg bw | [2] |
| Inhalation | Rat | LC50 (4 h) | > 32.03 mg/L | [2] |
Based on the data for the surrogate compound, this compound is expected to have low acute toxicity via oral, dermal, and inhalation routes.
Skin Irritation and Corrosion
Based on GHS classifications from various suppliers, this compound is considered to cause skin irritation.[3] Studies on the surrogate, 4-chlorobenzotrifluoride, suggest it is not a skin irritant.[2] This discrepancy highlights the importance of obtaining specific data for the compound of interest.
Eye Irritation
This compound is classified as causing serious eye irritation.[3] This is a significant hazard that requires stringent control measures to prevent eye contact. Studies on the surrogate compound, 4-chlorobenzotrifluoride, indicate that it is not an eye irritant.[2]
Skin Sensitization
There is no specific data available for the skin sensitization potential of this compound. However, the surrogate compound, 4-chlorobenzotrifluoride, is classified as a weak skin sensitizer based on the results of local lymph node assays (LLNA) in mice.[2] It is therefore prudent to consider this compound as a potential skin sensitizer.
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.
Table 3: GHS Hazard Classifications for this compound
| Hazard Class | Hazard Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation[3] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[3] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation[3] |
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of chemicals are crucial for data interpretation and replication. The following are generalized protocols based on OECD guidelines, which would be suitable for assessing the hazards of this compound.
Acute Dermal Irritation/Corrosion (Adapted from OECD 404)
This test determines the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.[4][5][6][7][8]
Caption: Workflow for Acute Dermal Irritation/Corrosion Testing.
Acute Eye Irritation/Corrosion (Adapted from OECD 405)
This test evaluates the potential of a substance to produce irritation or corrosion in the eye.[9][10][11][12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. researchgate.net [researchgate.net]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
Application of 2-Chloro-4-methylbenzotrifluoride in Agrochemicals: A Detailed Overview
Introduction:
2-Chloro-4-methylbenzotrifluoride is a key fluorinated building block in the synthesis of a variety of agrochemicals. Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and a methyl group on the benzene ring, provides a versatile scaffold for the construction of complex and highly active herbicidal and pesticidal molecules. The presence of the trifluoromethyl group often enhances the biological activity, metabolic stability, and lipophilicity of the final product, making it a desirable moiety in modern agrochemical design. This document provides detailed application notes and experimental protocols for the use of this compound as a starting material in the synthesis of agrochemicals, particularly focusing on the preparation of haloacetanilide herbicides.
Application in Herbicide Synthesis: The Haloacetanilide Class
A significant application of this compound is as a precursor for the synthesis of 2-haloacetanilide herbicides. These herbicides are effective in controlling a wide range of annual grasses and broadleaf weeds in various crops. The general synthetic strategy involves the transformation of this compound into a key aniline intermediate, which is then further elaborated to the final herbicidal product.
The primary synthetic pathway involves two key steps:
-
Nitration: Electrophilic aromatic substitution on this compound introduces a nitro group, leading to the formation of 2-nitro-4-methyl-5-chlorobenzotrifluoride.
-
Reduction: The nitro group is subsequently reduced to an amino group to yield the crucial intermediate, 2-amino-4-methyl-5-chlorobenzotrifluoride.
This aniline intermediate serves as a cornerstone for the synthesis of various haloacetanilide herbicides through N-acylation and subsequent functionalization.
Experimental Protocols
Protocol 1: Synthesis of 2-nitro-4-methyl-5-chlorobenzotrifluoride
This protocol details the nitration of this compound.
Materials:
-
This compound
-
Fuming nitric acid (98%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Dichloromethane
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a mixture of concentrated sulfuric acid and fuming nitric acid is prepared and cooled to 0-5 °C in an ice bath.
-
This compound is added dropwise to the cooled acid mixture over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at 0-5 °C.
-
The reaction mixture is then slowly poured onto crushed ice with vigorous stirring.
-
The product is extracted with dichloromethane.
-
The organic layer is washed with water, followed by a 5% sodium bicarbonate solution, and finally with brine.
-
The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure using a rotary evaporator to yield crude 2-nitro-4-methyl-5-chlorobenzotrifluoride.
-
The crude product can be further purified by vacuum distillation.
Quantitative Data:
| Reactant | Molar Ratio | Yield (%) |
| This compound | 1.0 | |
| Fuming Nitric Acid | 1.1 - 1.5 | |
| Concentrated Sulfuric Acid | 1.0 - 2.0 | |
| Product | ||
| 2-nitro-4-methyl-5-chlorobenzotrifluoride | 90-95 |
Protocol 2: Synthesis of 2-amino-4-methyl-5-chlorobenzotrifluoride
This protocol describes the reduction of the nitro intermediate to the corresponding aniline.
Materials:
-
2-nitro-4-methyl-5-chlorobenzotrifluoride
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (20%)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
A mixture of iron powder and ammonium chloride in a solution of ethanol and water is placed in a round-bottom flask equipped with a mechanical stirrer and a reflux condenser.
-
The mixture is heated to reflux.
-
A solution of 2-nitro-4-methyl-5-chlorobenzotrifluoride in ethanol is added dropwise to the refluxing mixture.
-
After the addition is complete, the reaction mixture is refluxed for an additional 4-6 hours until the reaction is complete (monitored by TLC).
-
The hot reaction mixture is filtered through a bed of celite to remove the iron sludge. The filter cake is washed with hot ethanol.
-
The combined filtrate is concentrated under reduced pressure.
-
The residue is dissolved in dichloromethane and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to give crude 2-amino-4-methyl-5-chlorobenzotrifluoride.
-
The crude product can be purified by vacuum distillation or recrystallization.
Quantitative Data:
| Reactant | Molar Ratio | Yield (%) |
| 2-nitro-4-methyl-5-chlorobenzotrifluoride | 1.0 | |
| Iron Powder | 3.0 - 5.0 | |
| Ammonium Chloride | 0.1 - 0.2 | |
| Product | ||
| 2-amino-4-methyl-5-chlorobenzotrifluoride | 85-90 |
Protocol 3: Synthesis of a Haloacetanilide Herbicide Precursor
This protocol outlines the acylation of the aniline intermediate with chloroacetyl chloride.
Materials:
-
2-amino-4-methyl-5-chlorobenzotrifluoride
-
Chloroacetyl chloride
-
Triethylamine or Sodium acetate
-
Anhydrous toluene or Dichloromethane
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
2-amino-4-methyl-5-chlorobenzotrifluoride is dissolved in an anhydrous solvent (e.g., toluene) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. A base such as triethylamine or sodium acetate is added.
-
The solution is cooled to 0-5 °C in an ice bath.
-
Chloroacetyl chloride is added dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours.
-
The reaction mixture is washed with water, dilute hydrochloric acid, and then with a saturated sodium bicarbonate solution.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude N-(2-chloro-4-methyl-5-(trifluoromethyl)phenyl)-2-chloroacetamide.
-
The crude product can be purified by recrystallization.
Quantitative Data:
| Reactant | Molar Ratio | Yield (%) |
| 2-amino-4-methyl-5-chlorobenzotrifluoride | 1.0 | |
| Chloroacetyl Chloride | 1.1 - 1.2 | |
| Triethylamine or Sodium Acetate | 1.1 - 1.2 | |
| Product | ||
| N-(2-chloro-4-methyl-5-(trifluoromethyl)phenyl)-2-chloroacetamide | 90-95 |
This chloroacetamide derivative can then be further functionalized, for example, by N-alkylation with reagents like ethoxymethyl chloride, to yield final herbicidal products such as N-(ethoxymethyl)-2'-trifluoromethyl-6'-methyl-2-chloroacetanilide analogs.
Signaling Pathways and Logical Relationships
The synthesis of haloacetanilide herbicides from this compound follows a logical progression of chemical transformations. This can be visualized as a synthetic pathway.
Caption: Synthetic pathway from this compound to Haloacetanilide Herbicides.
Experimental Workflow
The overall experimental workflow for the synthesis of the haloacetanilide herbicide precursor can be summarized in the following diagram.
Caption: Experimental workflow for the synthesis of a haloacetanilide herbicide precursor.
2-Chloro-4-methylbenzotrifluoride: A Key Intermediate in Organic Synthesis for Agrochemical and Pharmaceutical Development
Abstract
2-Chloro-4-methylbenzotrifluoride (CAS No. 74483-46-8) is a versatile fluorinated aromatic compound that serves as a critical intermediate in the synthesis of a wide array of organic molecules, particularly in the agrochemical and pharmaceutical industries. Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and a methyl group, imparts specific reactivity that allows for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key derivatives, highlighting its role in the development of dinitroaniline herbicides.
Introduction
The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy to enhance their metabolic stability, binding affinity, and lipophilicity. This compound is a prime example of a fluorinated building block that has found significant utility in organic synthesis. The electron-withdrawing nature of the trifluoromethyl group, combined with the directing effects of the chlorine and methyl substituents, makes this compound a valuable precursor for targeted chemical transformations. This intermediate is particularly crucial in the synthesis of dinitroaniline herbicides, which function by inhibiting microtubule formation in target weeds.[1][2][3][4]
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value |
| CAS Number | 74483-46-8 |
| Molecular Formula | C₈H₆ClF₃ |
| Molecular Weight | 194.58 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 184.6 °C at 760 mmHg |
| Density | 1.287 g/cm³ |
| Flash Point | 68.7 °C |
| Solubility | Insoluble in water, soluble in common organic solvents |
Applications in Organic Synthesis
The primary application of this compound lies in its role as a precursor for the synthesis of more complex molecules. A key synthetic pathway involves electrophilic aromatic substitution, specifically nitration, followed by reduction of the nitro group to an amine, and subsequent derivatization.
Synthesis of Dinitroaniline Herbicides
A prominent application of this compound is in the synthesis of dinitroaniline herbicides, such as analogues of Trifluralin. The general synthetic workflow is outlined below.
Caption: General synthetic workflow for the synthesis of dinitroaniline herbicide analogues from this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the key transformations in the synthesis of a dinitroaniline herbicide analogue starting from this compound.
Protocol 1: Nitration of this compound
This protocol describes the synthesis of 2-Chloro-4-methyl-5-nitrobenzotrifluoride. The procedure is adapted from a similar nitration of 2-chloro-4-fluorobenzotrichloride.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Dichloromethane
-
Aqueous Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware, including a three-necked round-bottom flask, dropping funnel, and thermometer.
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (4.0 equivalents).
-
Cool the sulfuric acid to below 10 °C in an ice bath.
-
Slowly add fuming nitric acid (1.14 equivalents) to the sulfuric acid while maintaining the temperature below 10 °C to create the sulfonitric mixture.
-
To the sulfonitric mixture, add this compound (1.0 equivalent) dropwise over a period of two hours, ensuring the temperature is maintained between 6 °C and 8 °C.
-
After the addition is complete, stir the reaction mixture at the same temperature for an additional 6 hours.
-
Upon completion of the reaction (monitored by TLC or GC), carefully pour the reaction mixture over crushed ice.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate until neutral, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 2-Chloro-4-methyl-5-nitrobenzotrifluoride can be purified by column chromatography on silica gel or by vacuum distillation.
Quantitative Data (Analogous Reaction):
| Parameter | Value |
| Yield | 86% (for analogous compound) |
| Purity (HPLC) | 99.33% (for analogous compound) |
Protocol 2: Reduction of 2-Chloro-4-methyl-5-nitrobenzotrifluoride
This protocol details the reduction of the nitro intermediate to the corresponding aniline derivative, adapted from the reduction of a similar nitro compound.[5]
Materials:
-
2-Chloro-4-methyl-5-nitrobenzotrifluoride
-
Iron powder
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve 2-Chloro-4-methyl-5-nitrobenzotrifluoride (1.0 equivalent) in a mixture of acetic acid and tetrahydrofuran.
-
To the stirred solution, add iron powder (4.0 equivalents) portion-wise.
-
After the addition is complete, heat the reaction mixture to approximately 50 °C for 30 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite® to remove the iron salts.
-
Add water to the filtrate and separate the organic layer.
-
Wash the organic phase with a saturated aqueous sodium bicarbonate solution until the pH is slightly basic.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine all organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield 2-Chloro-4-methyl-5-aminobenzotrifluoride. The product can be further purified by column chromatography if necessary.
Quantitative Data (Analogous Reaction):
| Parameter | Value |
| Yield | ~80-90% (expected) |
Protocol 3: Synthesis of a Dinitroaniline Herbicide Analogue
This protocol describes the nucleophilic aromatic substitution of the aniline derivative with a secondary amine, a key step in forming dinitroaniline herbicides. This is a general procedure based on the synthesis of N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline derivatives.[6]
Materials:
-
2-Chloro-4-methyl-5-aminobenzotrifluoride
-
Dipropylamine (or other suitable secondary amine)
-
Methanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-Chloro-4-methyl-5-aminobenzotrifluoride (1.0 equivalent) in methanol.
-
Add the secondary amine (e.g., dipropylamine, 1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 30-45 minutes.
-
The product is expected to precipitate out of the solution.
-
Collect the solid product by filtration and wash with a cold methanol-water mixture.
-
The final dinitroaniline herbicide analogue can be purified by recrystallization.
Quantitative Data (General Reaction):
| Parameter | Value |
| Yield | High (typically >90%) |
Mechanism of Action of Dinitroaniline Herbicides
Dinitroaniline herbicides, such as Trifluralin and its analogues, exert their herbicidal activity by disrupting microtubule formation in susceptible plants.[1][2][3][4] This leads to an inhibition of cell division (mitosis) and ultimately, plant death.
References
- 1. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 2. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Physiology and Mode of Action of the Dinitroaniline Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 4. Behavior of Dinitroaniline Herbicides in Plants | Weed Technology | Cambridge Core [cambridge.org]
- 5. prepchem.com [prepchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Reaction Mechanisms Involving 2-Chloro-4-methylbenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-methylbenzotrifluoride is a versatile fluorinated building block of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an electron-withdrawing trifluoromethyl group, a deactivating chloro group, and an electron-donating methyl group, imparts a distinct reactivity profile that allows for a variety of chemical transformations. This document provides detailed application notes and protocols for key reaction mechanisms involving this compound, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and electrophilic aromatic substitution. The protocols are based on established methodologies and provide a foundation for the synthesis of complex molecules for drug discovery and development.
Chemical Properties and Reactivity
The reactivity of this compound is governed by the interplay of its substituents:
-
Trifluoromethyl Group (-CF₃): As a strong electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution.
-
Chlorine Atom (-Cl): The chloro group is a deactivating ortho, para-director for electrophilic substitution and serves as a leaving group in nucleophilic aromatic substitution and a coupling partner in cross-coupling reactions.
-
Methyl Group (-CH₃): This electron-donating group has an activating effect on the aromatic ring, counteracting the deactivating effects of the other substituents to some extent.
Key Reaction Mechanisms and Protocols
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring in this compound makes it susceptible to nucleophilic attack, particularly with strong nucleophiles. The chlorine atom can be displaced by various nucleophiles such as amines, alkoxides, and thiolates.
Application Note: This reaction is a valuable tool for introducing nitrogen, oxygen, or sulfur-containing functional groups, which are prevalent in many pharmaceutical compounds. The reaction conditions can be tuned by the choice of solvent, base, and temperature to achieve optimal yields.
Experimental Protocol: Synthesis of N-Aryl Piperidine Derivative
This protocol describes the nucleophilic aromatic substitution of this compound with piperidine.
Reaction Scheme:
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 74483-46-8 | 194.58 | 1.0 | 1.0 |
| Piperidine | 110-89-4 | 85.15 | 1.2 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | - | - |
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), potassium carbonate (2.0 mmol), and anhydrous dimethyl sulfoxide (5 mL).
-
Add piperidine (1.2 mmol) to the reaction mixture.
-
Heat the mixture to 120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Expected Yield: 75-85%
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions are fundamental in the synthesis of complex organic molecules.
Application Note: The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are common motifs in pharmaceuticals. This reaction couples this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. The choice of ligand is crucial for achieving high yields with aryl chlorides.
Experimental Protocol: Synthesis of a Biaryl Derivative
This protocol describes the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.
Reaction Scheme:
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 74483-46-8 | 194.58 | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 5720-07-0 | 151.96 | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.49 | 0.02 | 0.02 |
| SPhos | 657408-07-6 | 410.47 | 0.04 | 0.04 |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | 2.0 | 2.0 |
| Toluene/Water (10:1) | - | - | - | - |
Procedure:
-
In a dry Schlenk flask, combine this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Yield: 80-90%
Application Note: The Buchwald-Hartwig amination is a highly efficient method for the synthesis of N-aryl compounds. It involves the palladium-catalyzed coupling of this compound with a primary or secondary amine. Similar to the Suzuki coupling, the selection of an appropriate ligand is critical for success.
Experimental Protocol: Synthesis of an N-Aryl Aniline Derivative
This protocol details the Buchwald-Hartwig amination of this compound with aniline.
Reaction Scheme:
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 74483-46-8 | 194.58 | 1.0 | 1.0 |
| Aniline | 62-53-3 | 93.13 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.01 | 0.01 |
| XPhos | 564483-18-7 | 476.62 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.4 | 1.4 |
| Toluene | 108-88-3 | 92.14 | - | - |
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add this compound (1.0 mmol) dissolved in anhydrous, degassed toluene (2 mL).
-
Add aniline (1.2 mmol) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Filter, concentrate, and purify the crude product by column chromatography.
Expected Yield: 85-95%
Electrophilic Aromatic Substitution: Nitration
Application Note: The nitration of this compound introduces a nitro group onto the aromatic ring, which can be a precursor for an amino group or other functionalities. The directing effects of the existing substituents will influence the position of nitration. The strong deactivating effect of the -CF₃ and -Cl groups makes harsh conditions necessary. The methyl group directs ortho and para, while the chloro group directs ortho and para, and the trifluoromethyl group directs meta. The position of nitration will be a result of the combined directing effects.
Experimental Protocol: Nitration of this compound
This protocol describes a general procedure for the nitration of benzotrifluoride derivatives.[1]
Reaction Scheme:
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 74483-46-8 | 194.58 | 1.0 g |
| Concentrated Nitric Acid (70%) | 7697-37-2 | 63.01 | 5 mL |
| Concentrated Sulfuric Acid | 7664-93-9 | 98.08 | 5 mL |
Procedure:
-
In a round-bottom flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid (5 mL) to concentrated nitric acid (5 mL) with stirring.
-
Cool the nitrating mixture to 0-5 °C.
-
Slowly add this compound (1.0 g) dropwise to the stirred nitrating mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product, which will be a mixture of isomers.
-
The isomers can be separated by column chromatography or fractional distillation.
Expected Outcome: A mixture of nitrated isomers. The major isomer is expected to have the nitro group at the 5-position, directed meta to the trifluoromethyl group and ortho to the methyl group.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Reaction Type | Nucleophile/Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Nucleophilic Aromatic Substitution | Piperidine | - | K₂CO₃ | DMSO | 120 | 12-24 | 75-85 |
| Suzuki-Miyaura Coupling | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 100 | 12-24 | 80-90 |
| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | 85-95 |
| Nitration | - | H₂SO₄ | - | - | 0 - RT | 1-2 | Mixture of Isomers |
Visualizations
Caption: General mechanism for Nucleophilic Aromatic Substitution.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of functionalized aromatic compounds. The protocols provided herein for nucleophilic aromatic substitution, Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nitration offer robust starting points for researchers in drug discovery and development. Optimization of the reaction conditions for specific substrates may be necessary to achieve the desired outcomes.
References
Application Notes and Protocols for the Synthesis of Derivatives from 2-Chloro-4-methylbenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-methylbenzotrifluoride is a versatile chemical intermediate of significant interest in the pharmaceutical, agrochemical, and specialty chemical industries.[1][2][3] Its unique molecular architecture, featuring a trifluoromethyl group and a chlorine atom on a toluene scaffold, imparts distinct reactivity and stability, making it a valuable building block for the synthesis of complex organic molecules.[1][4] The electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the aromatic ring, while the chlorine atom provides a handle for various cross-coupling and substitution reactions.[4][5]
These application notes provide detailed protocols for the synthesis of various derivatives from this compound, focusing on key transformations such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and nucleophilic aromatic substitution.
Reaction Principles
The primary reactive site on this compound for the derivatization methods described herein is the carbon-chlorine bond. The trifluoromethyl group, a strong electron-withdrawing group, affects the electron density of the aromatic ring and its reactivity in both electrophilic and nucleophilic substitution reactions.[4][5]
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. These reactions typically involve an oxidative addition of the aryl chloride to a palladium(0) catalyst, followed by transmetalation with a coupling partner (organoboron, amine, or alkyne) and subsequent reductive elimination to yield the desired product and regenerate the catalyst.[6][7]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring, enhanced by the trifluoromethyl group, can facilitate the direct displacement of the chloride by strong nucleophiles. This reaction proceeds via a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate.[8][9]
Data Presentation: Synthesis of Derivatives
The following tables summarize representative reaction conditions and yields for the synthesis of various derivatives from this compound. Please note that where specific data for this compound was not available, representative data from analogous aryl chloride reactions has been included to provide a strong starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of this compound with Boronic Acids
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 18 | 85-95 (estimated) |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ | Dioxane | 100 | 24 | 80-90 (estimated) |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 75-85 (estimated) |
| 4 | 4-Cyanophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 120 | 16 | 70-80 (estimated) |
Data is representative and compiled from analogous reactions in the literature. Yields are for isolated products.
Table 2: Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | 24 | 95[3] |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 18 | 80-90 (estimated) |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ | Toluene | 100 | 24 | 75-85 (estimated) |
| 4 | n-Hexylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | LiHMDS | THF | 80 | 12 | 85-95 (estimated) |
Data is representative and compiled from analogous reactions in the literature. Yields are for isolated products.
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | Toluene/DMF | 80 | 12 | 80-90 (estimated) |
| 2 | 1-Octyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | THF | 70 | 16 | 75-85 (estimated) |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | K₂CO₃ | DMF | 90 | 24 | 70-80 (estimated) |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | Et₃N | Acetonitrile | 60 | 18 | 65-75 (estimated) |
Data is representative and compiled from analogous reactions in the literature. Yields are for isolated products.
Table 4: Nucleophilic Aromatic Substitution of this compound
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Sodium methoxide | - | Methanol | 100 (reflux) | 24 | 60-70 (estimated) |
| 2 | Sodium thiophenoxide | - | DMF | 120 | 12 | 70-80 (estimated) |
| 3 | Potassium phthalimide | K₂CO₃ | DMSO | 150 | 18 | 50-60 (estimated) |
| 4 | Sodium azide | - | DMF | 100 | 24 | 65-75 (estimated) |
Data is representative and compiled from analogous reactions in the literature. Yields are for isolated products.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents should be handled with care, and material safety data sheets (MSDS) should be consulted prior to use.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol)
-
Anhydrous toluene (5 mL)
-
Degassed water (0.5 mL)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Under a positive pressure of the inert gas, add anhydrous toluene and degassed water via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N-Aryl Derivatives
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.[3]
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry Schlenk flask equipped with a magnetic stir bar.
-
Remove the flask from the glovebox, add this compound and toluene.
-
Add the amine via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 18-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and pass it through a short plug of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Sonogashira Coupling for the Synthesis of Aryl Alkynes
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[10]
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 2.0 mmol)
-
Anhydrous toluene or DMF (5 mL)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, Pd(PPh₃)₄, and CuI.
-
Seal the flask and purge with an inert gas for 15 minutes.
-
Add the anhydrous solvent, triethylamine, and the terminal alkyne via syringe.
-
Heat the reaction mixture to 70-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the nucleophilic aromatic substitution of the chloro group in this compound.
Materials:
-
This compound (1.0 mmol)
-
Nucleophile (e.g., sodium methoxide, 1.5 mmol)
-
Anhydrous solvent (e.g., methanol, DMF, DMSO, 5 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and the appropriate solvent.
-
Add the nucleophile to the solution. If a solid, it may be added directly. If a solution, it can be added via syringe.
-
Heat the reaction mixture to the desired temperature (typically reflux) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. ijnc.ir [ijnc.ir]
- 5. researchgate.net [researchgate.net]
- 6. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Here is some Nucleophilic Aromatic Substitution for ya! - The OChem Whisperer [organicchemistoncall.com]
- 10. rsc.org [rsc.org]
Application Notes and Protocols for 2-Chloro-4-methylbenzotrifluoride in Chemical Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4-methylbenzotrifluoride (CAS No. 74483-46-8) is a key fluorinated building block in modern organic synthesis.[1] Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the ortho-chlorine atom, make it a valuable precursor for the synthesis of a wide range of chemical entities, particularly in the pharmaceutical and agrochemical industries.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in several key chemical transformations, including nitration, Suzuki-Miyaura coupling, and nucleophilic aromatic substitution for ether synthesis. Furthermore, it explores the application of its derivatives as kinase inhibitors in drug development and provides an overview of a relevant signaling pathway.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₈H₆ClF₃ |
| Molecular Weight | 194.58 g/mol [2] |
| Appearance | Clear liquid[2] |
| Boiling Point | 184.6 °C at 760 mmHg[2] |
| Density | 1.287 g/cm³[2] |
| Flash Point | 68.7 °C[2] |
Applications in Chemical Synthesis
This compound serves as a versatile intermediate for introducing the 2-chloro-4-(trifluoromethyl)phenyl moiety into target molecules. This substructure is found in a number of biologically active compounds. The chlorine atom can be readily displaced or participated in cross-coupling reactions, while the aromatic ring can undergo electrophilic substitution.
Electrophilic Nitration
Nitration of this compound introduces a nitro group onto the aromatic ring, which can be further reduced to an amine and subsequently modified. The directing effects of the existing substituents guide the position of nitration.
Experimental Protocol: Nitration of this compound
This protocol is adapted from procedures for the nitration of similar benzotrifluoride derivatives.
Materials:
-
This compound
-
Concentrated Nitric Acid (98%)
-
Concentrated Sulfuric Acid (98%) or Oleum (20%)
-
Methylene Chloride (DCM)
-
Ice
-
Sodium Bicarbonate solution (5%)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid or oleum to 0-5 °C using an ice bath.
-
Slowly add concentrated nitric acid to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.
-
To this nitrating mixture, add this compound dropwise from the dropping funnel over a period of 30-60 minutes. The reaction temperature should be maintained between 0-10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Transfer the mixture to a separatory funnel and extract the product with methylene chloride (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product, a mixture of nitro isomers, can be purified by column chromatography or fractional distillation.
Expected Outcome: The nitration is expected to yield a mixture of isomers, primarily 2-chloro-4-methyl-3-nitrobenzotrifluoride and 2-chloro-4-methyl-5-nitrobenzotrifluoride. The exact ratio of isomers will depend on the specific reaction conditions.
Quantitative Data (Illustrative):
| Reactant | Molar Eq. |
| This compound | 1.0 |
| Nitric Acid | 1.1 - 1.5 |
| Sulfuric Acid/Oleum | 2.0 - 4.0 |
Yields for the nitration of analogous compounds are reported to be in the range of 80-95%.
Experimental Workflow for Nitration
Caption: Workflow for the nitration of this compound.
Suzuki-Miyaura Cross-Coupling
The chlorine atom of this compound can be substituted via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C-C bonds with various aryl or heteroaryl boronic acids. This reaction is a powerful tool for the synthesis of biaryl compounds.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
This is a generalized protocol and may require optimization for specific substrates.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Schlenk flask with magnetic stir bar and reflux condenser
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the flask and purge with an inert gas for 15 minutes.
-
Add degassed toluene (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Illustrative):
| Reactant/Reagent | Molar Eq. | Mol % |
| This compound | 1.0 | - |
| 4-Methoxyphenylboronic acid | 1.2 | - |
| Pd(OAc)₂ | - | 2 |
| SPhos | - | 4 |
| K₃PO₄ | 2.0 | - |
Yields for Suzuki coupling of aryl chlorides can vary widely (40-95%) depending on the specific substrates and conditions.
Catalytic Cycle for Suzuki-Miyaura Coupling
References
Application Notes and Protocols: Chlorination Reactions of 3-Methylbenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary chlorination reactions involving 3-methylbenzotrifluoride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The protocols outlined below are based on established chemical literature and patents, offering guidance on reaction execution, product isolation, and analysis.
Overview of Chlorination Reactions
3-Methylbenzotrifluoride can undergo chlorination through two main pathways, depending on the reaction conditions:
-
Electrophilic Aromatic Substitution (EAS): This reaction involves the substitution of a hydrogen atom on the aromatic ring with a chlorine atom. The trifluoromethyl (-CF3) group is a meta-directing deactivator, while the methyl (-CH3) group is an ortho-, para-directing activator. The regioselectivity of the reaction is therefore influenced by a combination of these electronic effects and the catalyst used.
-
Free Radical Halogenation: This pathway involves the substitution of hydrogen atoms on the methyl group with chlorine atoms. This reaction is typically initiated by UV light or high temperatures and proceeds via a free-radical chain mechanism.
Electrophilic Aromatic Substitution: Ring Chlorination
The ring chlorination of 3-methylbenzotrifluoride is a common method to introduce a chlorine atom onto the benzene ring. The trifluoromethyl group strongly directs electrophilic attack to the meta position, but the activating and ortho-, para-directing nature of the methyl group also influences the final product distribution.
Reaction Conditions and Product Distribution
The choice of catalyst and reaction conditions is crucial for controlling the regioselectivity and minimizing the formation of undesired isomers. Lewis acids such as iron(III) chloride (FeCl3) are commonly used catalysts.[1] The addition of co-catalysts like iodine or sulfur can enhance the selectivity for the desired isomer.[1][2]
| Catalyst System | Temperature (°C) | Key Products | Reference |
| FeCl3 | 65-75 | 3-Chloro-5-methylbenzotrifluoride (major), other isomers | [1] |
| FeCl3 / Iodine | 0-40 | Increased meta-selectivity | [2] |
| FeCl3 / Sulfur Source | Not Specified | Depressed para-isomer formation | [1] |
Experimental Protocol: Synthesis of 3-Chloro-5-methylbenzotrifluoride
This protocol is adapted from established methods for the chlorination of benzotrifluoride derivatives.[1][2]
Materials:
-
3-Methylbenzotrifluoride
-
Anhydrous iron(III) chloride (FeCl3)
-
Iodine
-
Chlorine gas
-
Anhydrous solvent (e.g., dichloromethane)
-
Reaction vessel with a gas inlet, stirrer, and cooling system
Procedure:
-
To a clean, dry reaction vessel under an inert atmosphere, add 3-methylbenzotrifluoride and the anhydrous solvent.
-
Add the catalyst, anhydrous iron(III) chloride (e.g., 0.01 molar equivalents), and the co-catalyst, iodine (e.g., 0.005 molar equivalents).
-
Cool the reaction mixture to the desired temperature (e.g., 20°C) using an external cooling bath.
-
Begin stirring the mixture and slowly bubble dry chlorine gas through the solution at a controlled rate.
-
Monitor the reaction progress by gas chromatography (GC) to determine the consumption of the starting material and the formation of products.
-
Upon completion, stop the chlorine flow and purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and HCl.
-
Quench the reaction by carefully adding water or a dilute solution of sodium bisulfite.
-
Separate the organic layer, wash it with water and brine, and dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation to isolate the desired 3-chloro-5-methylbenzotrifluoride isomer.
Free Radical Halogenation: Side-Chain Chlorination
The chlorination of the methyl group of 3-methylbenzotrifluoride can be achieved under free-radical conditions to yield 3-(chloromethyl)benzotrifluoride, 3-(dichloromethyl)benzotrifluoride, and 3-(trichloromethyl)benzotrifluoride. The degree of chlorination can be controlled by the reaction time and the amount of chlorine used.
Reaction Conditions
This reaction is typically carried out at elevated temperatures or with UV irradiation to initiate the formation of chlorine radicals.
| Condition | Temperature (°C) | Products | Reference |
| Thermal | 115-125 | 3-(Trichloromethyl)benzotrifluoride | [3] |
| Photochemical (UV light) | Reflux | 3-(Trichloromethyl)benzotrifluoride | [4] |
Experimental Protocol: Synthesis of 3-(Trichloromethyl)benzotrifluoride
This protocol is based on general procedures for the side-chain chlorination of toluene derivatives.[3]
Materials:
-
3-Methylbenzotrifluoride
-
Chlorine gas
-
A high-temperature reaction vessel equipped with a gas inlet, reflux condenser, and a light source (for photochemical initiation if desired).
Procedure:
-
Charge the reaction vessel with 3-methylbenzotrifluoride.
-
Heat the starting material to the reaction temperature (e.g., 115-125°C).
-
Introduce a steady stream of dry chlorine gas into the reactor. If using photochemical initiation, turn on the UV lamp.
-
The reaction is exothermic, so cooling may be necessary to maintain a constant temperature.
-
Monitor the reaction's progress by GC, analyzing for the formation of mono-, di-, and trichlorinated products.
-
Continue the chlorination until the desired level of conversion to 3-(trichloromethyl)benzotrifluoride is achieved.
-
Once the reaction is complete, stop the chlorine flow and purge the system with an inert gas to remove excess chlorine and HCl.
-
The crude product can be purified by distillation under reduced pressure.
Reaction Pathways and Experimental Workflow
Chlorination Pathways of 3-Methylbenzotrifluoride
References
- 1. US3234292A - Process for chlorinating benzotrifluoride - Google Patents [patents.google.com]
- 2. US4691066A - Process of preparing metachlorobenzotrifluoride - Google Patents [patents.google.com]
- 3. CN103896728A - Method for preparing 3, 4-dichlorobenzotrifluoride - Google Patents [patents.google.com]
- 4. EP0860416A1 - Method of making trichloromethoxybenzene - Google Patents [patents.google.com]
Application Notes and Protocols: The Strategic Role of the Trifluoromethyl Group in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry. Its unique electronic and steric properties can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2][3] This document provides a detailed overview of the applications of the CF₃ group in drug design, complete with quantitative data, experimental protocols, and visual workflows to guide researchers in leveraging this powerful functional group.
The trifluoromethyl group is often employed as a bioisostere for a methyl group or a chlorine atom.[4] Its strong electron-withdrawing nature and the high bond energy of the carbon-fluorine (C-F) bond are central to its utility.[1] The C-F bond is significantly more stable than a carbon-hydrogen (C-H) bond, making it resistant to enzymatic cleavage.[1] This enhanced metabolic stability can lead to a longer drug half-life and improved bioavailability.[2][5] Furthermore, the lipophilicity conferred by the CF₃ group can enhance a molecule's ability to cross cellular membranes.[5][6]
Key Physicochemical and Pharmacokinetic Effects
The introduction of a trifluoromethyl group into a drug candidate can bring about significant improvements in several key areas:
-
Metabolic Stability: The CF₃ group can block sites of metabolic oxidation. By replacing a metabolically labile methyl or hydrogen group with a CF₃ group, a major metabolic pathway can be inhibited, leading to a longer half-life and reduced clearance.[1][2]
-
Lipophilicity (LogP): The trifluoromethyl group generally increases the lipophilicity of a molecule.[1][6] This can enhance absorption, distribution, and the ability to cross the blood-brain barrier. However, the exact impact is context-dependent.
-
Binding Affinity: The electronic and steric properties of the CF₃ group can modulate a drug's binding affinity for its target.[5] Its electron-withdrawing nature can alter the pKa of nearby functional groups, influencing electrostatic interactions within the binding pocket.[4]
Data Presentation: Quantitative Impact of the Trifluoromethyl Group
The following tables summarize the quantitative effects of trifluoromethyl substitution on key drug properties for representative compounds.
Table 1: Impact of Trifluoromethyl Group on Metabolic Stability
| Compound Pair | Structure | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Fold Improvement | Reference |
| N-Methyl Analog | R-NH-CH₃ | Shorter | Higher | - | [1] |
| N-Trifluoromethyl Analog | R-NH-CF₃ | Longer | Lower | Significant | [1] |
| Celecoxib Derivative | Fluoromethyl-celecoxib | 100 | Low | - | [7][8][9] |
| Celecoxib Derivative | Fluoroethyl-celecoxib | Lower than deuterated analog | Higher than deuterated analog | - | [7][8][9] |
| Nitro Analog | R-NO₂ | Shorter | Higher | - | [10][11] |
| Trifluoromethyl Analog | R-CF₃ | Longer | Lower | Improved | [10][11] |
Table 2: Impact of Trifluoromethyl Group on Lipophilicity (LogP)
| Compound Pair | Structure | Experimental LogP | Calculated LogP | Change in LogP (ΔLogP) | Reference |
| Benzene | C₆H₆ | 2.13 | 2.13 | - | [12] |
| Toluene (Methylbenzene) | C₆H₅CH₃ | 2.73 | 2.69 | +0.6 | [12] |
| Trifluoromethylbenzene | C₆H₅CF₃ | 2.86 | 2.86 | +0.73 | [12] |
| Celecoxib | See Structure | - | 3.73 | - | [13] |
| Celecoxib Analog 11a | See Structure | - | 4.19 | +0.46 | [14][15][16] |
| Celecoxib Analog 11b | See Structure | - | 3.86 | +0.13 | [14][15][16] |
Table 3: Impact of Trifluoromethyl Group on Target Binding Affinity
| Compound Pair | Target | Binding Affinity (Ki or Kd) | Fold Change | Reference |
| Fluoxetine (Prozac) | Serotonin Transporter (SERT) | Kᵢ: 0.8 - 2.6 nM | - | [17][18][19] |
| Non-fluorinated Analog | Serotonin Transporter (SERT) | Higher Kᵢ (Lower Affinity) | Lower | [6] |
| Glucocorticoid Receptor Agonist (with CF₃) | Glucocorticoid Receptor | Potent Agonist | - | [20] |
| Glucocorticoid Receptor Ligand (CF₃ replaced with benzyl) | Glucocorticoid Receptor | Potent Antagonist | Switch in activity | [20] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.[1][14][21][22]
Materials:
-
Test compound and positive control compounds (e.g., midazolam, dextromethorphan)
-
Pooled liver microsomes (human, rat, or other species)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Ice-cold acetonitrile or methanol (for reaction termination)
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test and control compounds in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) with cold potassium phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome solution.
-
Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Reaction Termination:
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol. The 0-minute time point is prepared by adding the quenching solution before the NADPH regenerating system.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (k / microsomal protein concentration).
-
Protocol 2: Determination of Lipophilicity (LogP) by the Shake-Flask Method
Objective: To experimentally determine the octanol-water partition coefficient (LogP) of a compound.[1][23][24][25]
Materials:
-
Test compound
-
n-Octanol (HPLC grade, pre-saturated with water)
-
Water (HPLC grade, pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Saturated Solvents:
-
Mix equal volumes of n-octanol and water in a large container.
-
Shake vigorously for an extended period (e.g., 24 hours) to ensure mutual saturation.
-
Allow the phases to separate completely.
-
-
Partitioning:
-
Prepare a stock solution of the test compound in the pre-saturated n-octanol.
-
In a glass vial, add a known volume of the pre-saturated n-octanol containing the test compound and a known volume of the pre-saturated water.
-
Cap the vial tightly and shake vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.
-
Allow the vial to stand undisturbed until the two phases have completely separated. Centrifugation can be used to expedite phase separation.
-
-
Sample Collection and Analysis:
-
Carefully withdraw an aliquot from both the n-octanol (upper) and water (lower) phases.
-
Determine the concentration of the compound in each phase using a suitable and validated analytical method.
-
-
Data Analysis:
-
Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in water].
-
Calculate the LogP value using the formula: LogP = log₁₀(P).
-
Protocol 3: Determination of Drug-Protein Binding Affinity by Isothermal Titration Calorimetry (ITC)
Objective: To measure the thermodynamic parameters of the interaction between a drug and its target protein, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[2][5][6][19]
Materials:
-
Test compound (ligand)
-
Purified target protein
-
ITC buffer (e.g., PBS or HEPES, pH 7.4)
-
Isothermal Titration Calorimeter
-
Syringes and sample cells for the ITC instrument
Procedure:
-
Sample Preparation:
-
Prepare a solution of the target protein in the ITC buffer at a known concentration (typically in the µM range).
-
Prepare a solution of the test compound in the same ITC buffer at a concentration 10-20 times higher than the protein concentration. It is crucial that the buffer for both the protein and the ligand are identical to minimize heats of dilution. Dialysis of the protein against the buffer is recommended.
-
-
ITC Experiment Setup:
-
Thoroughly clean the sample cell and the injection syringe of the ITC instrument.
-
Load the protein solution into the sample cell.
-
Load the ligand solution into the injection syringe.
-
Equilibrate the system to the desired temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand solution from the syringe into the protein solution in the sample cell.
-
The instrument measures the heat change associated with each injection.
-
Continue the injections until the protein is saturated with the ligand, and the heat changes per injection become constant (representing only the heat of dilution).
-
-
Control Experiment:
-
Perform a control experiment by injecting the ligand solution into the buffer alone (without the protein) to measure the heat of dilution of the ligand.
-
-
Data Analysis:
-
Subtract the heat of dilution data from the binding data.
-
The resulting data is a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) using the ITC software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy change (ΔH).
-
The entropy change (ΔS) can be calculated from the Gibbs free energy equation: ΔG = ΔH - TΔS, where ΔG = -RTln(Ka) and Ka = 1/Kd.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Logical flow of trifluoromethyl group incorporation in drug design.
Caption: Experimental workflow for the in vitro microsomal stability assay.
Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).
Conclusion
The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for optimizing the properties of drug candidates.[2] Its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity can lead to drugs with better pharmacokinetic profiles and increased efficacy.[2][4][5] The provided application notes and protocols offer a framework for researchers to rationally incorporate and evaluate the effects of the trifluoromethyl group in their drug discovery programs. Careful consideration of the specific molecular context is crucial for maximizing the benefits of this versatile functional group.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicokinetics of the Antidepressant Fluoxetine and Its Active Metabolite Norfluoxetine in Caenorhabditis elegans and Their Comparative Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. digitalcommons.montclair.edu [digitalcommons.montclair.edu]
- 13. Assessment of lipophilicity of newly synthesized celecoxib analogues using reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of lipophilicity of newly synthesized celecoxib analogues using reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Fluoxetine (Prozac) binding to serotonin transporter is modulated by chloride and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Effect of fluoxetine, norfluoxetine, sertraline and desmethyl sertraline on human CYP3A catalyzed 1'-hydroxy midazolam formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. accessdata.fda.gov [accessdata.fda.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. accessdata.fda.gov [accessdata.fda.gov]
- 25. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Chloro-4-methylbenzotrifluoride in Custom Synthesis Projects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Chloro-4-methylbenzotrifluoride as a versatile building block in custom synthesis projects. The unique substitution pattern of this aromatic compound, featuring a chlorine atom, a methyl group, and a trifluoromethyl group, offers a distinct reactivity profile that is highly valuable in the synthesis of complex organic molecules, particularly for pharmaceutical and agrochemical applications.[1][2] The presence of the electron-withdrawing trifluoromethyl group and the chlorine atom allows for selective chemical transformations, making it a key intermediate for introducing specific functionalities into target molecules.[2]
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for designing and executing synthetic protocols.
| Property | Value |
| IUPAC Name | 2-chloro-4-methyl-1-(trifluoromethyl)benzene |
| CAS Number | 74483-46-8 |
| Molecular Formula | C₈H₆ClF₃ |
| Molecular Weight | 194.58 g/mol |
| Physical State | Clear liquid at room temperature |
| Boiling Point | 184.6°C at 760 mmHg |
| Density | 1.287 g/cm³ |
(Data sourced from Vulcanchem)[3]
Key Synthetic Applications and Protocols
This compound is a valuable starting material for a variety of chemical transformations, including electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These reactions enable the elaboration of the aromatic core to build complex molecular architectures.
Electrophilic Aromatic Substitution: Nitration
Nitration of the benzotrifluoride ring is a common strategy to introduce a nitro group, which can be further functionalized, for instance, by reduction to an amine. The directing effects of the existing substituents play a crucial role in the regioselectivity of this reaction.
The following protocol is adapted from a procedure for the nitration of a closely related compound, 3-methyl benzotrifluoride.[3][4] This serves as a representative method for the nitration of this compound, though optimization may be required.
Reaction Scheme:
A representative reaction scheme for the nitration of this compound.
Materials:
-
This compound
-
Concentrated Nitric Acid (98%)
-
Concentrated Sulfuric Acid
-
Ice
-
Methylene Chloride
-
Sodium Carbonate solution
-
Magnesium Sulfate
Procedure:
-
Cool a mixture of concentrated nitric acid and concentrated sulfuric acid to a temperature between -20°C and 10°C in a reaction vessel equipped with a stirrer and a thermometer.
-
Slowly add this compound to the cooled acid mixture while maintaining the temperature within the specified range.
-
After the addition is complete, continue stirring the reaction mixture for a designated period (e.g., 1-3 hours) at the same temperature.
-
Upon completion, pour the reaction mixture over ice water.
-
Extract the nitrated products with methylene chloride.
-
Wash the organic layer with a sodium carbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
The isomeric products can be separated by fractional distillation or chromatography.
Quantitative Data (from analogous nitration of 3-methyl benzotrifluoride): [4]
| Parameter | Value |
| Reactant | 3-methyl benzotrifluoride |
| Nitrating Agent | 98% HNO₃ |
| Temperature | -18°C |
| Yield (Isomer Mixture) | 98% |
| Isomer Distribution | 43% 2-nitro, 31% 4-nitro, 24% 6-nitro |
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine substituent on the aromatic ring of this compound allows for its participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern drug discovery for the formation of C-C and C-N bonds, respectively.
This reaction enables the formation of a carbon-carbon bond between this compound and a boronic acid or ester.
General Experimental Workflow for Suzuki-Miyaura Coupling:
A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), 1-5 mol%)
-
Ligand (e.g., SPhos, XPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides:
| Component | Example |
| Palladium Catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | SPhos (4 mol%) |
| Base | K₃PO₄ (2.0 equiv) |
| Solvent | Toluene/Water |
| Temperature | 100-110°C |
| Typical Reaction Time | 12-24 hours |
(Conditions are generalized from protocols for similar aryl chlorides and may require optimization.)
This reaction is used to form a carbon-nitrogen bond between this compound and a primary or secondary amine.
Logical Flow of Buchwald-Hartwig Amination Catalytic Cycle:
The catalytic cycle of the Buchwald-Hartwig amination reaction.
General Protocol for Buchwald-Hartwig Amination:
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., XPhos, RuPhos, 2-10 mol%)
-
Base (e.g., NaOtBu, LiHMDS, Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium catalyst, ligand, and base.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110°C).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water or a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography.
Representative Reaction Conditions for Buchwald-Hartwig Amination of Aryl Chlorides:
| Component | Example |
| Palladium Catalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | XPhos (4 mol%) |
| Base | NaOtBu (1.4 equiv) |
| Solvent | Toluene |
| Temperature | 100°C |
| Typical Reaction Time | 12-24 hours |
(Conditions are generalized from protocols for similar aryl chlorides and may require optimization.)[5]
Conclusion
This compound is a highly valuable and versatile intermediate for custom synthesis projects in the pharmaceutical and agrochemical industries. Its unique electronic and structural features allow for selective functionalization through both classical electrophilic aromatic substitution and modern palladium-catalyzed cross-coupling reactions. The protocols and data provided in these application notes serve as a guide for researchers to effectively utilize this building block in the synthesis of novel and complex molecules. As with any chemical synthesis, optimization of the reaction conditions for specific substrates is recommended to achieve the best results.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 4. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-4-methylbenzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Chloro-4-methylbenzotrifluoride. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: While the exact impurity profile depends on the synthetic route, the most common impurities are typically positional isomers formed during the chlorination of 4-methylbenzotrifluoride. These can include 3-Chloro-4-methylbenzotrifluoride and dichlorinated species. Unreacted starting material (4-methylbenzotrifluoride) and residual solvents may also be present. The presence of isomers with close boiling points is often the primary challenge in purification.[1]
Q2: Which purification methods are most effective for this compound?
A2: The most commonly employed and effective purification methods are fractional distillation (often under vacuum) and column chromatography. For industrial-scale production, rectification in a distillation tower is utilized to achieve high purity.[2] Steam distillation has also been reported for purifying similar chlorinated benzotrifluoride derivatives.[3]
Q3: What level of purity can be expected from these purification methods?
A3: With optimized procedures, high purity levels can be achieved. Rectification can yield purities of >97%.[2] For more structurally similar compounds like 2,4-dichlorobenzotrifluoride, steam distillation has been shown to achieve purities of up to 98.3%.[3] Fractional distillation and column chromatography, when carefully performed, can also yield purities exceeding 99%.
Troubleshooting Guides
Fractional Distillation
Fractional distillation is a primary method for purifying this compound, exploiting differences in the boiling points of the components in the crude mixture.
Issue 1: Poor Separation of Isomers
-
Symptom: The distillate contains a significant amount of isomeric impurities, as determined by GC or NMR analysis.
-
Possible Cause: The efficiency of the distillation column is insufficient to separate compounds with very close boiling points.
-
Troubleshooting Steps:
-
Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing, Raschig rings).
-
Increase Reflux Ratio: A higher reflux ratio increases the number of theoretical plates, enhancing separation. Start with a higher ratio and gradually decrease it to find the optimal balance between purity and distillation time.
-
Reduce Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases within the column, improving separation.
-
Vacuum Distillation: Performing the distillation under reduced pressure lowers the boiling points and can sometimes increase the boiling point differences between isomers, aiding separation.
-
Issue 2: Product Decomposition
-
Symptom: The distilled product is discolored (e.g., yellow or brown), or the yield is lower than expected.
-
Possible Cause: The compound may be degrading at its atmospheric boiling point.
-
Troubleshooting Steps:
-
Use Vacuum Distillation: Lowering the pressure significantly reduces the boiling point, minimizing thermal decomposition.
-
Ensure an Inert Atmosphere: Purge the distillation apparatus with an inert gas like nitrogen or argon to prevent oxidation.
-
Issue 3: Bumping or Unstable Boiling
-
Symptom: The liquid in the distillation flask boils erratically, which can lead to impure distillate being carried over.
-
Possible Cause: Insufficient nucleation sites for smooth boiling.
-
Troubleshooting Steps:
-
Add Boiling Chips: Use fresh boiling chips or a magnetic stir bar to promote smooth boiling.
-
Ensure Even Heating: Use a heating mantle with a stirrer to ensure uniform temperature distribution in the distilling flask.
-
Experimental Protocols
General Protocol for Fractional Distillation
This is a general guideline; specific parameters should be optimized for your particular crude product composition.
-
Preparation:
-
The crude this compound is first washed with a 5% aqueous sodium carbonate solution to neutralize any acidic impurities, followed by a water wash.[4]
-
The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate) and filtered.
-
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a packed fractionating column.
-
Place the dried crude product in the distillation flask with boiling chips or a magnetic stir bar.
-
-
Distillation:
-
Heat the flask gradually.
-
Collect a forerun fraction, which will contain any lower-boiling impurities and residual solvents.
-
Slowly increase the temperature and collect the main fraction at the expected boiling point of this compound (approximately 184.6°C at atmospheric pressure).[5][6]
-
Monitor the purity of the collected fractions using GC or NMR.
-
General Protocol for Column Chromatography
This method is suitable for smaller-scale purifications where high purity is required.
-
Stationary Phase Preparation:
-
Pack a chromatography column with silica gel as the stationary phase, using a slurry method with a non-polar solvent like hexane.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or toluene).
-
Load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or dichloromethane) in a stepwise or gradient manner.
-
Collect fractions and monitor their composition by thin-layer chromatography (TLC) or GC.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Quantitative Data Summary
| Purification Method | Compound | Initial Purity | Final Purity | Yield | Reference |
| Rectification | 2-methyl-4,5-dichlorobenzotrifluoride | Crude | >97% | 80% | [2] |
| Steam Distillation | 2,4-dichlorobenzotrifluoride | 91.2% | 98.3% | 78.8% | [3] |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for poor isomer separation during distillation.
References
- 1. JPH06239808A - Separation of 2-methyl-3-nitrobenzotrifluoride - Google Patents [patents.google.com]
- 2. CN1935758A - Process for producing 2-methyl-4,5-dichloro benzo trifluoride - Google Patents [patents.google.com]
- 3. EP0137424A2 - Process for producing 2,4-dichlorobenzotrifluoride - Google Patents [patents.google.com]
- 4. Benzotrifluoride | 98-08-8 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. This compound (74483-46-8) for sale [vulcanchem.com]
Technical Support Center: Synthesis of 2-Chloro-4-methylbenzotrifluoride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-methylbenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent method for synthesizing this compound is the direct electrophilic chlorination of 4-methylbenzotrifluoride (also known as p-trifluoromethyltoluene). This reaction typically employs a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), to activate the chlorinating agent.
Q2: What are the main challenges in the synthesis of this compound?
The primary challenge is controlling the regioselectivity of the chlorination reaction. The starting material, 4-methylbenzotrifluoride, has two directing groups on the aromatic ring: the methyl group (-CH₃), which is ortho- and para-directing, and the trifluoromethyl group (-CF₃), which is a meta-directing deactivator. This leads to the formation of a mixture of isomers, primarily this compound and 3-chloro-4-methylbenzotrifluoride, along with potential di-chlorinated byproducts. Separating these isomers can be difficult due to their similar physical properties.
Q3: What are the expected side products in this synthesis?
The main side product is the isomeric 3-chloro-4-methylbenzotrifluoride. Depending on the reaction conditions, di-chlorinated products such as 2,5-dichloro-4-methylbenzotrifluoride and 3,5-dichloro-4-methylbenzotrifluoride may also be formed. Over-chlorination can be minimized by controlling the stoichiometry of the chlorinating agent. In some cases, with strong Lewis acids like AlCl₃, substitution of fluorine atoms in the trifluoromethyl group with chlorine has been observed in related compounds.
Q4: How can I purify the desired this compound from its isomers?
Due to the close boiling points of the isomers, simple distillation is often ineffective. Fractional distillation using a column with a high number of theoretical plates is the most common method for separating this compound from 3-chloro-4-methylbenzotrifluoride.[1] Preparative gas chromatography (pGC) or high-performance liquid chromatography (HPLC) can also be effective for achieving high purity on a laboratory scale.
Troubleshooting Guide
Below are common issues encountered during the synthesis of this compound and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Material | 1. Inactive or insufficient catalyst. 2. Low reaction temperature. 3. Insufficient reaction time. 4. Impure reagents (e.g., moisture). | 1. Use fresh, anhydrous Lewis acid catalyst. Increase catalyst loading incrementally. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Extend the reaction time and monitor the progress by GC analysis. 4. Ensure all reagents and solvents are anhydrous. |
| Low Yield of Desired Product | 1. Formation of multiple isomers. 2. Over-chlorination to di- and poly-chlorinated products. 3. Loss of product during work-up and purification. | 1. Optimize catalyst and temperature to favor the desired isomer. Some literature on related compounds suggests that a combination of ferric chloride and a sulfur-based co-catalyst might improve selectivity. 2. Use a stoichiometric amount of the chlorinating agent relative to the starting material. Add the chlorinating agent portion-wise to maintain a low concentration. 3. Ensure efficient extraction and careful fractional distillation to minimize losses. |
| High Percentage of 3-chloro-4-methylbenzotrifluoride Isomer | 1. Reaction conditions favoring chlorination at the position meta to the trifluoromethyl group. | 1. Modify the catalyst system. While data for this specific molecule is limited, exploring different Lewis acids (e.g., FeCl₃ vs. AlCl₃) or catalyst activators may alter the isomer ratio. 2. Adjusting the reaction temperature can sometimes influence the kinetic vs. thermodynamic product distribution. |
| Formation of Di-chlorinated Byproducts | 1. Excess chlorinating agent. 2. High reaction temperature or prolonged reaction time. | 1. Carefully control the stoichiometry of the chlorinating agent. A molar ratio of 1:1 or slightly less for chlorinating agent to substrate is recommended. 2. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficulty in Separating Isomers by Distillation | 1. Insufficient column efficiency. 2. Inappropriate distillation pressure. | 1. Use a longer fractional distillation column with a higher number of theoretical plates. 2. Optimize the distillation pressure (vacuum distillation) to achieve a sufficient boiling point difference between the isomers. |
Experimental Protocols
Key Experiment: Electrophilic Chlorination of 4-Methylbenzotrifluoride
This protocol is a generalized procedure based on common practices for electrophilic aromatic chlorination. Researchers should optimize the specific conditions for their setup.
Materials:
-
4-Methylbenzotrifluoride
-
Chlorinating agent (e.g., chlorine gas, sulfuryl chloride)
-
Anhydrous ferric chloride (FeCl₃) or aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride - use with caution due to toxicity)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a gas outlet to a scrubber (for HCl gas), and a dropping funnel or gas inlet tube, add anhydrous solvent and the Lewis acid catalyst (e.g., 0.05-0.1 equivalents of FeCl₃).
-
Addition of Substrate: Add 4-methylbenzotrifluoride (1 equivalent) to the flask and stir the mixture until the catalyst is well-dispersed.
-
Chlorination: Cool the reaction mixture to the desired temperature (e.g., 0-10 °C). Slowly add the chlorinating agent (1-1.1 equivalents) dropwise or as a slow stream of gas. Maintain the temperature throughout the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by Gas Chromatography (GC) to determine the ratio of starting material, desired product, and isomers.
-
Work-up: Once the reaction is complete, quench the reaction by slowly pouring the mixture over ice water. Separate the organic layer.
-
Neutralization: Wash the organic layer sequentially with a 5% sodium bicarbonate solution to remove any remaining acid, followed by water and then brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under vacuum to separate the this compound from its isomer and any other impurities.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A troubleshooting workflow for addressing low yield in the synthesis.
Experimental Workflow for Synthesis and Purification
Caption: A typical workflow for the synthesis and purification process.
References
Technical Support Center: Synthesis of 2-Chloro-4-methylbenzotrifluoride
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Chloro-4-methylbenzotrifluoride. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical transformation.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of this compound consistently low?
A1: Low yields can stem from several factors, primarily related to the instability of the intermediate diazonium salt.
-
Incomplete Diazotization: The initial conversion of 2-amino-4-methylbenzotrifluoride to its diazonium salt may be incomplete.[1]
-
Premature Decomposition of the Diazonium Salt: Diazonium salts are thermally unstable and can decompose if the temperature rises, even before the addition of the copper(I) chloride catalyst.[1]
-
Suboptimal Sandmeyer Reaction Conditions: The copper-catalyzed substitution reaction may not be proceeding efficiently.
-
Solution: Ensure the copper(I) chloride catalyst is active and freshly prepared or properly stored. The temperature of the Sandmeyer reaction itself is also a critical parameter that may require optimization.
-
Q2: My final product is contaminated with a significant amount of 2-Methyl-4-(trifluoromethyl)phenol. How can I prevent this?
A2: The formation of the corresponding phenol is a common side reaction that occurs when the diazonium group is replaced by a hydroxyl group from the aqueous solvent.[1]
-
Cause: This side reaction is highly temperature-dependent. If the cold diazonium salt solution is allowed to warm up before the chloride ion can replace the diazonium group, the formation of the phenol will be favored.[1]
-
Prevention:
-
Maintain the temperature of the diazonium salt solution strictly at 0-5°C until it is added to the copper(I) chloride solution.[2]
-
Ensure a sufficiently high concentration of chloride ions is present during the Sandmeyer reaction to outcompete the water molecules.
-
Q3: I have observed the formation of colored impurities in my reaction mixture. What are they and how can I avoid them?
A3: The formation of colored byproducts often points to azo coupling reactions.[1]
-
Cause: This occurs when the diazonium salt (which is an electrophile) reacts with an unreacted molecule of the starting amine, 2-amino-4-methylbenzotrifluoride (which is a nucleophile). This is more common with electron-rich anilines.[1][4]
-
Prevention:
-
Ensure a slight excess of nitrous acid is used to fully convert the starting amine to the diazonium salt.
-
Maintain a sufficiently acidic environment (low pH), as the coupling reaction is generally suppressed under strongly acidic conditions.[4]
-
Slow, controlled addition of the sodium nitrite solution can also help to minimize the concentration of unreacted amine at any given time.
-
Q4: The reaction seems to be incomplete, with a significant amount of starting material (2-amino-4-methylbenzotrifluoride) remaining. What could be the issue?
A4: Incomplete conversion of the starting material is typically due to issues with the diazotization step.
-
Cause: Insufficient nitrous acid (generated from sodium nitrite and strong acid) is the most likely cause.[1] This could be due to using a substoichiometric amount of sodium nitrite or decomposition of the nitrous acid before it can react.
-
Solution:
-
Use a slight molar excess of sodium nitrite (e.g., 1.05-1.1 equivalents).
-
Ensure the sodium nitrite solution is added slowly and below the surface of the reaction mixture to maximize its reaction with the amine.
-
Verify the concentration and amount of the strong acid used.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal temperature for the diazotization of 2-amino-4-methylbenzotrifluoride?
A: The optimal temperature for the diazotization of most anilines, including presumably 2-amino-4-methylbenzotrifluoride, is between 0°C and 5°C.[2][3] This low temperature is critical to ensure the stability of the resulting diazonium salt.
Q: Are there any specific safety precautions I should take during this synthesis?
A: Yes, working with diazonium salts requires stringent safety measures.
-
Explosion Hazard: Solid, dry diazonium salts are explosive and should be handled with extreme caution. It is strongly recommended to keep them in solution at all times and to use them immediately after preparation.[1]
-
Ventilation: The reaction can produce nitrogen gas and other volatile compounds. Always perform the synthesis in a well-ventilated fume hood.[2]
Q: How can I purify the final this compound product?
A: Purification of the crude product can typically be achieved through standard laboratory techniques.
-
Work-up: After the reaction is complete, a standard work-up procedure would involve quenching the reaction, separating the organic layer, washing it with water and brine, and drying it over an anhydrous salt like sodium sulfate.
-
Purification: The final product can often be purified by fractional distillation under reduced pressure or by column chromatography.[5]
Summary of Potential Side Reactions
| Side Product | IUPAC Name | Potential Cause | Method of Minimization |
|
| 2-Methyl-4-(trifluoromethyl)phenol | Warming of the diazonium salt solution before Sandmeyer reaction.[1] | Maintain strict temperature control (0-5°C).[2] |
|
| (E)-1,2-bis(2-chloro-4-(trifluoromethyl)phenyl)diazene | Reaction of diazonium salt with unreacted amine.[1][4] | Use a slight excess of sodium nitrite; maintain low pH.[4] |
|
| 2,2'-dichloro-4,4'-bis(trifluoromethyl)-1,1'-biphenyl | Radical coupling during the Sandmeyer reaction.[2] | Optimize catalyst and reaction conditions. |
Experimental Protocols
Protocol 1: Diazotization of 2-amino-4-methylbenzotrifluoride
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-4-methylbenzotrifluoride in aqueous hydrochloric acid.
-
Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.[3]
-
Prepare a solution of sodium nitrite (1.05 equivalents) in deionized water and cool it in an ice bath.
-
Add the sodium nitrite solution dropwise to the cooled amine suspension over 30-60 minutes, ensuring the temperature remains below 5°C.[3]
-
After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30 minutes to ensure the complete formation of the diazonium salt.
Protocol 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution from Protocol 1 to the copper(I) chloride solution with vigorous stirring.
-
A controlled evolution of nitrogen gas should be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Gently heat the mixture (e.g., to 50-60°C) until the evolution of nitrogen gas ceases, indicating the completion of the reaction.
Visualizing the Reaction Pathways
Caption: Main reaction and side pathways in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 3. benchchem.com [benchchem.com]
- 4. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4532353A - Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation - Google Patents [patents.google.com]
Technical Support Center: Resolving Isomer Separation in Benzotrifluoride Derivatives
Welcome to the technical support center for the resolution of isomer separation in benzotrifluoride derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of benzotrifluoride derivative isomers so challenging?
A1: Benzotrifluoride derivatives, which include positional (ortho, meta, para), cis/trans, and chiral isomers, often possess very similar physicochemical properties.[1] This similarity in properties like boiling point, polarity, and solubility makes their separation by standard chromatographic or crystallization techniques difficult, frequently resulting in co-elution or poor resolution.[1] The presence of the trifluoromethyl (-CF3) group can influence the molecule's polarity and interactions with stationary phases, adding another layer of complexity to the separation.
Q2: What are the most common analytical techniques for separating benzotrifluoride isomers?
A2: The most prevalent and effective techniques for separating benzotrifluoride isomers are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[2][3] Supercritical Fluid Chromatography (SFC) is also a powerful tool, particularly for chiral separations.[4][5][6] Fractional crystallization can be employed as a purification method, especially for separating positional isomers when there are sufficient differences in their crystal packing and solubility.[7][8]
Q3: What initial steps should I take when developing a separation method for benzotrifluoride isomers?
A3: A systematic approach is crucial. Start by gathering information about the specific isomers in your mixture, including their structures and predicted properties. For chromatographic methods, begin with a scouting gradient to get a general idea of the retention behavior of your compounds.[9] Based on the initial results, you can then select a more appropriate column and optimize the mobile phase (for HPLC) or temperature program (for GC).
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Problem: Poor resolution or co-elution of positional isomers (e.g., chloro- or nitrobenzotrifluorides).
-
Possible Cause 1: Inappropriate Stationary Phase.
-
Solution: For aromatic positional isomers, columns that offer alternative selectivity to standard C18 columns are often more effective. Phenyl-based columns (e.g., Phenyl-Hexyl) are an excellent choice as they can provide π-π interactions with the aromatic ring of the benzotrifluoride derivatives, enhancing separation.[10][11] The choice of a phenyl stationary phase can lead to changes in elution order and improved resolution compared to C18 columns.[12]
-
-
Possible Cause 2: Suboptimal Mobile Phase Composition.
-
Solution: Systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and the mobile phase pH. Acetonitrile can suppress π-π interactions, while methanol may enhance them, offering a valuable tool for optimizing selectivity on phenyl columns.[12][13] For ionizable benzotrifluoride derivatives, adjusting the pH of the mobile phase can significantly impact retention and selectivity.
-
Problem: Peak tailing observed for benzotrifluoride derivatives.
-
Possible Cause 1: Secondary Interactions with Residual Silanols.
-
Solution: Fluorinated compounds can sometimes exhibit strong interactions with active silanol groups on the silica surface of the column, leading to peak tailing.[9] Using a highly end-capped column or adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can help to suppress these interactions.[14] For basic derivatives, the addition of a small amount of a basic modifier like triethylamine (TEA) may be beneficial.
-
-
Possible Cause 2: Column Overload.
-
Solution: Inject a more dilute sample to see if the peak shape improves. If it does, you are likely overloading the column. Reduce the injection volume or the sample concentration.
-
Problem: Split peaks are observed in the chromatogram.
-
Possible Cause 1: Sample Solvent Incompatibility.
-
Possible Cause 2: Column Void or Contamination.
-
Solution: A void at the head of the column or a blocked frit can cause the sample to travel through different flow paths, resulting in split peaks.[2][17] Try back-flushing the column (if the manufacturer's instructions permit) or replacing the column. Using a guard column can help prevent contamination of the analytical column.
-
Gas Chromatography (GC)
Problem: Inadequate separation of positional benzotrifluoride isomers.
-
Possible Cause 1: Incorrect Stationary Phase.
-
Solution: A standard non-polar column like a DB-5 (5% phenyl-methylpolysiloxane) is a good starting point and can be effective for separating many benzotrifluoride isomers based on their boiling points.[18][19] For more challenging separations, consider a more polar stationary phase or a column specifically designed for isomer analysis, such as one with a trifluoromethyl-functionalized stationary phase.
-
-
Possible Cause 2: Suboptimal Oven Temperature Program.
-
Solution: The temperature ramp rate is a critical parameter for separating closely eluting isomers.[20][21] A slower ramp rate (e.g., 2-5 °C/min) increases the interaction time of the analytes with the stationary phase and can significantly improve resolution.[22] You can also introduce an isothermal hold at a temperature just below the elution temperature of the critical pair to enhance separation.[21]
-
Problem: Chiral benzotrifluoride derivatives are not separating.
-
Solution: For the separation of enantiomers, a chiral stationary phase is required. Cyclodextrin-based columns, such as those with β- or γ-cyclodextrin derivatives, are commonly used for the chiral separation of a wide range of compounds and can be effective for benzotrifluoride derivatives.
Crystallization
Problem: Failure to achieve separation of isomers through crystallization.
-
Possible Cause 1: Isomers form a solid solution or co-crystal.
-
Solution: Not all isomer pairs can be separated by simple crystallization.[23] If the isomers have very similar structures and packing abilities, they may crystallize together. In such cases, fractional crystallization, which involves multiple crystallization and separation steps, may be necessary.[7] Experiment with different solvents or solvent mixtures to alter the solubility and crystallization behavior of the isomers.
-
-
Possible Cause 2: Impurities are inhibiting crystallization.
-
Solution: The presence of impurities can sometimes hinder crystal formation. It may be necessary to first perform a preliminary purification step, such as column chromatography, to remove interfering substances before attempting crystallization.
-
Data Presentation
Table 1: HPLC Separation of Benzotrifluoride Derivatives - Example Data
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |
| 2-Chlorobenzotrifluoride | Phenyl-Hexyl | Acetonitrile/Water (60:40) | 1.0 | 8.5 |
| 3-Chlorobenzotrifluoride | Phenyl-Hexyl | Acetonitrile/Water (60:40) | 1.0 | 9.2 |
| 4-Chlorobenzotrifluoride | Phenyl-Hexyl | Acetonitrile/Water (60:40) | 1.0 | 9.8 |
| 2-Nitrobenzotrifluoride | DB-5 | See GC Table | - | - |
| 3-Nitrobenzotrifluoride | DB-5 | See GC Table | - | - |
| 4-Nitrobenzotrifluoride | DB-5 | See GC Table | - | - |
Note: The retention times provided are illustrative and will vary depending on the specific HPLC system, column dimensions, and exact experimental conditions.
Table 2: GC Separation of Benzotrifluoride Derivatives - Example Data
| Compound | Column | Carrier Gas | Oven Program | Retention Time (min) |
| 2-Nitrobenzotrifluoride | DB-5 (30m x 0.25mm, 0.25µm) | Helium | 100°C (2 min), then 10°C/min to 250°C | 12.1 |
| 3-Nitrobenzotrifluoride | DB-5 (30m x 0.25mm, 0.25µm) | Helium | 100°C (2 min), then 10°C/min to 250°C | 12.5 |
| 4-Nitrobenzotrifluoride | DB-5 (30m x 0.25mm, 0.25µm) | Helium | 100°C (2 min), then 10°C/min to 250°C | 12.9 |
| 2,5-Dichlorobenzotrifluoride | OV-1 (Capillary) | Helium | 35°C to 300°C at 8°C/min | Not Specified[24] |
Note: The retention times provided are illustrative and will vary depending on the specific GC system and exact experimental conditions.[25]
Experimental Protocols
HPLC Method Development for Positional Isomer Separation
-
Column Selection: Begin with a Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Scouting Gradient:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Gradient: Start at 40% B, increase to 90% B over 20 minutes.
-
-
Optimization: Based on the results of the scouting run, adjust the gradient slope, initial and final mobile phase composition, and consider switching the organic modifier to methanol to alter selectivity.
GC Method for Positional Isomer Separation
-
Column Selection: Use a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) capillary column.[18][19]
-
Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.
-
Injector and Detector:
-
Injector Temperature: 250 °C
-
Detector (FID or MS) Temperature: 280 °C
-
-
Initial Oven Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 250 °C.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
-
Optimization: If co-elution occurs, decrease the ramp rate to 2-5 °C/min to improve resolution.[22]
Fractional Crystallization Protocol
-
Solvent Screening: Identify a suitable solvent or solvent system where the desired isomer has lower solubility than the other isomers, especially at reduced temperatures.
-
Dissolution: Dissolve the isomer mixture in the minimum amount of the chosen hot solvent to create a saturated solution.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath may be necessary to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Analyze the purity of the crystals and the mother liquor by HPLC or GC to assess the efficiency of the separation. Repeat the process if necessary.[7]
Visualizations
Caption: A logical workflow for troubleshooting peak tailing in HPLC.
Caption: A workflow for optimizing GC parameters to improve isomer separation.
References
- 1. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 2. uhplcs.com [uhplcs.com]
- 3. agilent.com [agilent.com]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. rcprocess.se [rcprocess.se]
- 8. US3311666A - Separation of chloronitrobenzene isomers by crystallization and fractionation - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. uhplcs.com [uhplcs.com]
- 12. agilent.com [agilent.com]
- 13. waters.com [waters.com]
- 14. fagg.be [fagg.be]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. researchgate.net [researchgate.net]
- 17. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 18. postnova.com [postnova.com]
- 19. Comparison of a variety of gas chromatographic columns with different polarities for the separation of chlorinated dibenzo-p-dioxins and dibenzofurans by high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. gcms.cz [gcms.cz]
- 21. separation of p-cresol and m-cresol - Chromatography Forum [chromforum.org]
- 22. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 23. youtube.com [youtube.com]
- 24. 2,5-Dichlorobenzotrifluoride [webbook.nist.gov]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 2-Chloro-4-methylbenzotrifluoride
Welcome to the technical support center for the synthesis and optimization of 2-Chloro-4-methylbenzotrifluoride (CAS No. 74483-46-8). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the common challenges encountered during its synthesis. As a vital chemical intermediate in the pharmaceutical and agrochemical industries, mastering its preparation is crucial for the development of novel molecules with enhanced efficacy.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions for maximum yield and purity.
Section 1: Overview of Primary Synthetic Strategies
The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the available starting materials, scale, and desired purity profile. Below is a comparative overview of the most common industrial and laboratory-scale methods.
| Synthetic Route | Starting Material | Key Reagents & Conditions | Pros | Cons |
| A: Electrophilic Chlorination | 4-Methylbenzotrifluoride | Cl₂, Iron catalyst (e.g., FeCl₃)[3][4] | Direct, uses readily available starting material. | Can produce a mixture of isomers, risk of polychlorination.[4] |
| B: Halogen Exchange (Swarts-type) | 2-Chloro-4-methylbenzotrichloride | Anhydrous Hydrogen Fluoride (HF) or other metallic fluorides (e.g., SbF₃).[5][6][7] | High yield and regioselectivity. | Requires specialized equipment to handle highly corrosive and toxic HF.[6] |
| C: Sandmeyer Reaction | 2-Amino-4-methylbenzotrifluoride | NaNO₂, HCl, CuCl[8] | Good for specific isomer synthesis if the corresponding amine is available. | Diazonium salts can be unstable; requires careful temperature control.[9] |
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of this compound in a practical question-and-answer format.
Q1: My reaction yield is disappointingly low. What are the common causes and how can I improve it?
Low yield is a multifaceted problem that can often be traced back to suboptimal reaction parameters or reagent quality.
Potential Causes & Solutions:
-
Inaccurate Stoichiometry: The molar ratio of reactants is critical. For instance, in electrophilic chlorination, an excess of chlorine gas can lead to the formation of di- and tri-substituted byproducts, consuming your starting material and reducing the yield of the desired mono-chloro product.[4]
-
Optimization Strategy: Carefully control the stoichiometry. Start with a 1:1 molar ratio of your substrate to the chlorinating agent. Use a gas flow meter for gaseous reagents like chlorine and monitor the reaction progress closely using Gas Chromatography (GC) to stop the reaction upon consumption of the starting material.
-
-
Suboptimal Reaction Temperature: Temperature significantly influences reaction rate and selectivity.
-
Optimization Strategy: For electrophilic chlorination, temperatures are typically maintained between 40-95°C.[3][4] Lower temperatures may lead to an impractically slow reaction, while excessively high temperatures can promote byproduct formation. For Sandmeyer reactions, the diazotization step requires strict temperature control (0-5°C) to prevent the decomposition of the diazonium salt.[9] Perform small-scale experiments at varying temperatures (e.g., 40°C, 60°C, 80°C) to identify the optimal balance between reaction rate and selectivity.
-
-
Moisture Contamination: Reagents like ferric chloride (FeCl₃) and cyanuric chloride (if used in alternative routes) are highly sensitive to moisture and can be deactivated or hydrolyzed.[10]
-
Optimization Strategy: Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inactive Catalyst or Reagents: The catalyst (e.g., FeCl₃) may be old or of poor quality. Similarly, if using a solid fluorinating agent in a Swarts reaction, it may have degraded from improper storage.[7]
-
Optimization Strategy: Use a fresh, anhydrous catalyst. If possible, purchase reagents from a reputable supplier and store them under the recommended conditions.
-
Q2: I am getting a significant mixture of isomers (e.g., 3-chloro-4-methylbenzotrifluoride). How can I improve the regioselectivity?
This is the most significant challenge when using the electrophilic chlorination of 4-methylbenzotrifluoride. The outcome is a battle between the directing effects of the methyl group (-CH₃) and the trifluoromethyl group (-CF₃).
Causality:
-
The methyl group is an ortho, para-director.
-
The trifluoromethyl group is a strong electron-withdrawing group and a meta-director.[11]
This conflicting influence means that chlorination can occur at the 2-position (ortho to -CH₃) and the 3-position (meta to -CF₃).
Optimization Strategies:
-
Catalyst Choice: While iron-based catalysts are common, exploring other Lewis acids could alter the isomer ratio.
-
Temperature Control: Reaction temperature can influence the isomer distribution. Lower temperatures may favor one isomer over another. It is recommended to run the reaction at the lowest practical temperature that still affords a reasonable reaction rate.
-
Alternative Routes: If a specific isomer is required in high purity, the most effective solution is often to switch to a more regioselective synthetic route, such as the Sandmeyer reaction starting from the corresponding pure aniline precursor.
Caption: Directing effects in the chlorination of 4-methylbenzotrifluoride.
Q3: My final product is contaminated with di-chlorinated species. How can I prevent this?
Over-reaction is a common pitfall, leading to the formation of polychlorinated byproducts.
Potential Causes & Solutions:
-
Excess Chlorinating Agent: Adding too much chlorine relative to the substrate is the primary cause.[4]
-
Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material has been consumed will inevitably lead to the chlorination of the desired product.
Optimization Strategies:
-
Reaction Monitoring: This is the most critical factor. Monitor the reaction progress frequently (e.g., every 30-60 minutes) using an appropriate analytical technique like GC or TLC. The goal is to stop the reaction as soon as the starting material is consumed but before significant amounts of di-chloro byproducts appear.
-
Controlled Addition: Instead of adding all the chlorinating agent at once, add it portion-wise or, for gases, use a slow, steady flow rate. This maintains a low concentration of the chlorinating agent, favoring mono-substitution.
Q4: I am having difficulty purifying the final product away from its isomers.
The structural similarity and close boiling points of the isomers formed during electrophilic chlorination make purification challenging.[12]
Solutions:
-
Fractional Distillation: While difficult, fractional distillation under reduced pressure (vacuum distillation) is the most common industrial method.[6] This requires a highly efficient distillation column (e.g., a Vigreux or packed column) and careful control over the vacuum and temperature.
-
Preparative Chromatography: For laboratory-scale purification where high purity is essential, preparative gas chromatography (prep-GC) or high-performance liquid chromatography (HPLC) may be necessary, although these methods are less practical for large quantities.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What are the key safety precautions when performing these syntheses?
-
A: Always work in a well-ventilated fume hood.[13] When using reagents like anhydrous HF or chlorine gas, specialized equipment and emergency preparedness (e.g., calcium gluconate for HF burns) are mandatory.[14][15] The final product, this compound, is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles.[16] Always consult the Safety Data Sheet (SDS) for all reagents and products.[13][15]
-
-
Q: How can I effectively monitor the reaction progress?
-
A: Gas Chromatography with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is the preferred method.[17] It allows for the quantitative analysis of starting material, desired product, and byproducts, enabling precise determination of the optimal reaction endpoint. Thin-Layer Chromatography (TLC) can also be used for qualitative monitoring.
-
-
Q: What are the characteristic analytical signatures for this compound?
-
A: In ¹H NMR, you would expect to see signals corresponding to the aromatic protons and a singlet for the methyl group protons. In ¹⁹F NMR, a singlet corresponding to the -CF₃ group would be characteristic. For GC-MS, the mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
-
Section 4: Experimental Protocols
The following protocols are provided as a starting point for optimization.
Protocol A: Synthesis via Electrophilic Chlorination of 4-Methylbenzotrifluoride
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a gas inlet tube. The outlet of the condenser should be connected to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize excess chlorine gas.
-
Charging Reagents: To the flask, add 4-methylbenzotrifluoride (1.0 eq) and a catalytic amount of anhydrous ferric chloride (FeCl₃, ~0.05 eq).
-
Reaction: Begin stirring and heat the mixture to the desired temperature (e.g., 50°C).[4]
-
Chlorine Addition: Bubble chlorine gas (1.0-1.1 eq) slowly through the reaction mixture via the gas inlet tube.
-
Monitoring: Take aliquots from the reaction mixture at regular intervals and analyze by GC to monitor the consumption of starting material and the formation of products and byproducts.
-
Quenching: Once the desired conversion is reached, stop the chlorine flow and cool the reaction mixture to room temperature. Quench the reaction by slowly adding water.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with a sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation.
Protocol B: Synthesis via Fluorination of 2-Chloro-4-methylbenzotrichloride (Swarts-type Reaction)
WARNING: This reaction involves anhydrous hydrogen fluoride (HF), which is extremely toxic and corrosive. This protocol should only be performed by trained personnel in a specialized facility with appropriate safety measures in place.
-
Setup: In a pressure-rated reactor (e.g., a stainless-steel autoclave) suitable for handling HF, place 2-chloro-4-methylbenzotrichloride (1.0 eq).
-
HF Addition: Cool the reactor and carefully add anhydrous hydrogen fluoride (a molar excess, e.g., 3-5 eq).
-
Reaction: Seal the reactor and heat it to the required temperature (e.g., 60-105°C) for several hours.[5][6] The reaction is typically run under pressure.
-
Monitoring: The progress can be monitored by analyzing samples taken from the reactor (if the equipment allows).
-
Workup: After cooling, carefully vent the excess HF into a suitable scrubber. The crude product is then typically neutralized with a base (e.g., aqueous sodium hydroxide), washed, and dried.
-
Purification: The final product is purified by distillation.
Caption: A decision-tree workflow for troubleshooting low reaction yields.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound (74483-46-8) for sale [vulcanchem.com]
- 4. US4532353A - Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. CN1935758A - Process for producing 2-methyl-4,5-dichloro benzo trifluoride - Google Patents [patents.google.com]
- 7. byjus.com [byjus.com]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. JPH06239808A - Separation of 2-methyl-3-nitrobenzotrifluoride - Google Patents [patents.google.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. benchchem.com [benchchem.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. echemi.com [echemi.com]
- 17. publications.iarc.who.int [publications.iarc.who.int]
dealing with impurities in 2-Chloro-4-methylbenzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4-methylbenzotrifluoride.
Troubleshooting Guide
This guide addresses common issues related to impurities in this compound in a question-and-answer format.
Q1: I am seeing multiple peaks in the GC-MS analysis of my this compound sample. What are these impurities?
A1: The most common impurities in this compound are positional isomers formed during the chlorination step of the synthesis. These isomers have the same molecular weight but differ in the substitution pattern on the benzene ring.
Common Positional Isomer Impurities:
| Impurity Name | Structure |
| 4-Chloro-2-methylbenzotrifluoride | |
| 2-Chloro-6-methylbenzotrifluoride | |
| Dichloro-4-methylbenzotrifluoride isomers |
Over-chlorination can also lead to the formation of dichloro-4-methylbenzotrifluoride isomers. In addition, unreacted starting materials or reagents from the synthesis process may also be present.
Q2: My reaction yield is low, and the product is impure. How can I minimize the formation of these impurities during synthesis?
A2: Optimizing the reaction conditions during the chlorination of 4-methylbenzotrifluoride is crucial for minimizing the formation of positional isomers.
Key Parameters to Control:
-
Catalyst: Use a mild and selective catalyst to control the position of chlorination.
-
Temperature: Maintain a consistent and optimized reaction temperature to avoid over-chlorination and side reactions.
-
Reaction Time: Monitor the reaction progress and stop it once the desired conversion is achieved to prevent the formation of multiple chlorinated byproducts.
-
Stoichiometry: Use the correct molar ratios of reactants to ensure complete conversion of the starting material without promoting side reactions.
Q3: How can I effectively remove the positional isomer impurities from my this compound sample?
A3: Due to the close boiling points of the positional isomers, a simple distillation is often insufficient. The most effective purification techniques are fractional distillation and preparative high-performance liquid chromatography (HPLC).
-
Fractional Distillation: This technique is suitable for separating compounds with small differences in boiling points. A fractionating column with a high number of theoretical plates is required for efficient separation.
-
Preparative HPLC: This method offers high resolution and is ideal for separating complex mixtures of isomers. The choice of stationary and mobile phases is critical for achieving good separation.
Detailed protocols for both techniques are provided in the Experimental Protocols section.
Q4: I am observing degradation of my this compound sample over time. How can I prevent this?
A4: Fluorinated aromatic hydrocarbons like this compound are generally stable due to the strong carbon-fluorine bond.[1] However, degradation can occur under harsh conditions.
To ensure stability, follow these storage and handling guidelines:
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation.
-
Avoid Extreme pH: Protect the compound from strong acids and bases, as these can promote hydrolysis of the trifluoromethyl group.
-
Thermal Stability: While generally thermally stable, avoid prolonged exposure to high temperatures to prevent decomposition.[1]
A logical troubleshooting workflow for dealing with impurities is illustrated below:
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound?
A1: The physical properties can be found in the table below.
| Property | Value |
| Molecular Formula | C₈H₆ClF₃ |
| Molecular Weight | 194.58 g/mol |
| Boiling Point | ~178-180 °C at 760 mmHg |
| Density | ~1.35 g/cm³ |
| Appearance | Colorless liquid |
Q2: What analytical methods are recommended for purity assessment?
A2: Gas chromatography-mass spectrometry (GC-MS) is the preferred method for identifying and quantifying volatile impurities, including positional isomers. High-performance liquid chromatography (HPLC) with a UV detector can also be used for purity analysis.
Q3: Are there any specific safety precautions I should take when handling this compound?
A3: Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Q4: Can I use simple distillation to purify this compound?
A4: Simple distillation is generally not effective for separating the positional isomers of this compound due to their very close boiling points. Fractional distillation is the recommended distillation method.
Q5: What is the expected stability of this compound in common organic solvents?
A5: this compound is stable in common aprotic organic solvents such as dichloromethane, tetrahydrofuran, and toluene under normal conditions. However, it is always good practice to prepare solutions fresh and store them in a cool, dark place.
Experimental Protocols
Analytical Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is for the identification and quantification of impurities in this compound.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
GC-MS Parameters:
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 60 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 5 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Mass Range | 40-450 amu |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1 mL of high-purity dichloromethane.
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Analyze the mass spectra of the impurity peaks and compare them with a library of known compounds to identify the positional isomers and other impurities.
-
Quantify the impurities by integrating the peak areas and expressing them as a percentage of the total area.
Purification by Fractional Distillation
This protocol is for the separation of positional isomers of this compound on a larger scale.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column with Raschig rings or metal sponge)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Vacuum pump (optional, for vacuum distillation)
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Charging the Flask: Fill the round-bottom flask to no more than two-thirds of its volume with the impure this compound. Add a few boiling chips or a magnetic stir bar.
-
Heating: Begin heating the flask gently. The heating rate should be slow and steady to allow for the establishment of a temperature gradient in the column.
-
Equilibration: Allow the vapor to slowly rise through the fractionating column. The column should be insulated to maintain the temperature gradient.
-
Fraction Collection:
-
Collect the first fraction (forerun), which will be enriched in the most volatile components.
-
As the temperature at the distillation head stabilizes, collect the main fraction corresponding to the boiling point of the desired isomer. The boiling point of this compound is approximately 178-180 °C.
-
Change the receiving flask when the temperature begins to rise again, indicating the start of a higher-boiling fraction.
-
-
Shutdown: Stop the distillation before the flask boils to dryness.
Troubleshooting Fractional Distillation:
| Issue | Possible Cause | Solution |
| Poor Separation | Insufficient column efficiency | Use a longer fractionating column or one with more efficient packing material. |
| Distillation rate too fast | Reduce the heating rate to allow for proper equilibration in the column. | |
| Bumping | Uneven boiling | Use fresh boiling chips or ensure efficient stirring. |
| Flooding | Excessive heating | Reduce the heating rate to prevent the column from being overwhelmed with vapor. |
Purification by Preparative HPLC
This protocol is for the high-purity separation of this compound isomers.
Instrumentation:
-
Preparative HPLC system with a UV detector.
-
Preparative column: A reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size) is a good starting point. Normal-phase chromatography on a silica column can also be effective.
Mobile Phase:
-
Reversed-Phase: A gradient of acetonitrile and water is typically used.
-
Normal-Phase: A gradient of hexane and ethyl acetate or isopropanol.
Example Preparative HPLC Method (Reversed-Phase):
| Parameter | Value |
| Column | C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60-90% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 1-5 mL (depending on sample concentration and column capacity) |
Procedure:
-
Sample Preparation: Dissolve the impure sample in a minimal amount of the initial mobile phase.
-
Method Development: Optimize the separation on an analytical HPLC column first to determine the best mobile phase composition and gradient.
-
Scale-Up: Scale up the method to the preparative column, adjusting the flow rate and injection volume accordingly.
-
Fraction Collection: Collect the fractions corresponding to the well-separated peaks of the desired isomer.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.
References
Technical Support Center: Safe Disposal of 2-Chloro-4-methylbenzotrifluoride Waste
This technical support guide is intended for researchers, scientists, and drug development professionals. It provides detailed information and procedures for the safe disposal of 2-Chloro-4-methylbenzotrifluoride and associated waste materials generated during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound (CAS No. 74483-46-8) is a halogenated aromatic compound.[1] It is classified as an irritant and can cause skin irritation.[2] In case of fire, it can decompose to produce hazardous substances, including carbon monoxide, carbon dioxide, hydrogen chloride gas, and hydrogen fluoride.
Q2: Can I dispose of small quantities of this compound waste down the sink?
No. Under no circumstances should organic solvents, especially halogenated compounds like this compound, be disposed of down the sink. This is to prevent contamination of water systems and damage to plumbing infrastructure. All waste must be collected and disposed of following approved hazardous waste procedures.
Q3: What is the appropriate waste container for this compound waste?
All this compound waste, including contaminated solvents, reaction mixtures, and contaminated disposable labware, should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical. The label should clearly state "Halogenated Organic Waste" and list this compound as a constituent.
Q4: What are the potential products of thermal decomposition of this compound?
Thermal decomposition, such as in the case of a fire or incineration, can lead to the release of irritating and toxic gases. The primary hazardous decomposition products include:
-
Carbon monoxide (CO)
-
Carbon dioxide (CO2)
-
Hydrogen chloride (HCl)
-
Hydrogen fluoride (HF)
Q5: What is the appropriate RCRA waste code for this compound?
While a specific RCRA waste code for this compound is not explicitly listed, wastes from the production of chlorinated aromatic hydrocarbons may fall under the "K" list (source-specific wastes) or the "F" list (wastes from non-specific sources).[3] For example, distillation bottoms from the production of chlorobenzenes are listed as K085.[3] Spent solvents containing halogenated compounds are often classified under the F001 or F002 codes.[4][5] It is crucial to consult with your institution's Environmental Health and Safety (EHS) office for the precise waste code designation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Accidental Spill of this compound | Improper handling, container failure. | 1. Evacuate the immediate area. 2. Ensure adequate ventilation. 3. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. 4. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand). 5. Collect the absorbed material into a designated hazardous waste container. 6. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste. 7. For large spills, contact your institution's EHS office immediately. |
| Waste Container is Leaking | Container degradation, improper sealing. | 1. Immediately place the leaking container into a larger, compatible secondary containment bin. 2. Transfer the waste into a new, properly labeled hazardous waste container. 3. Inspect the original container to determine the cause of the leak and prevent recurrence. 4. Report the incident to your laboratory supervisor and EHS office. |
| Unsure if a Solvent Mixture Should be Classified as Halogenated Waste | Cross-contamination of non-halogenated solvents with this compound. | Any solvent mixture containing a halogenated compound, regardless of the concentration, must be treated as halogenated waste. Segregate it into the designated halogenated waste stream to avoid costly disposal complications. |
| Fire Involving this compound | Ignition source near the flammable liquid. | 1. In case of a small fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. 2. For a large fire, evacuate the area and activate the fire alarm. 3. Be aware that hazardous decomposition products (HCl, HF) will be present in the smoke. Do not inhale fumes. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 74483-46-8 |
| Molecular Formula | C8H6ClF3 |
| Molecular Weight | 194.58 g/mol [1] |
| Boiling Point | 184.6 °C at 760 mmHg[1] |
| Density | 1.287 g/cm³[1] |
| Flash Point | 68.7 °C[1] |
| Water Solubility | Low (estimated)[1] |
Table 2: Occupational Exposure Limits for Similar Halogenated Aromatic Compounds
| Substance | Limit Type | Value | Issuing Organization |
| Benzene | NIOSH REL (TWA) | 0.1 ppm | NIOSH[6][7] |
| Benzene | NIOSH REL (STEL) | 1 ppm | NIOSH[6][7] |
| Benzene | OSHA PEL (TWA) | 1 ppm | OSHA[6][7] |
| Benzene | OSHA PEL (STEL) | 5 ppm | OSHA[6][7] |
| Trichloroethylene | NIOSH REL (Ceiling, as anesthetic) | 2 ppm (60 min) | NIOSH[8] |
| Trichloroethylene | NIOSH REL (TWA, other exposures) | 25 ppm (10 hr) | NIOSH[8] |
Note: Specific occupational exposure limits for this compound have not been established by major regulatory agencies. The values for similar compounds are provided for guidance and risk assessment purposes. Always strive to minimize exposure to as low as reasonably achievable.
Experimental Protocols
Protocol 1: Segregation and Collection of this compound Waste
Objective: To ensure the safe and compliant collection of all waste streams containing this compound.
Materials:
-
Designated and labeled "Halogenated Organic Waste" container (chemically compatible, e.g., glass or polyethylene-lined steel).
-
Secondary containment for the waste container.
-
Waste manifest/log.
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), lab coat.
Procedure:
-
Container Preparation:
-
Ensure the primary waste container is clean, dry, and in good condition.
-
Place a clear and accurate label on the container, including the words "Hazardous Waste," "Halogenated Organic Waste," and a list of all constituents, including "this compound."
-
Place the primary container in a larger, chemically resistant secondary containment bin.
-
-
Waste Collection:
-
Carefully pour all liquid waste containing this compound into the designated container using a funnel to prevent spills.
-
Collect all contaminated solid waste (e.g., pipette tips, contaminated gloves, absorbent paper) in a separate, clearly labeled solid waste bag or container designated for halogenated waste.
-
Do not mix halogenated waste with non-halogenated waste streams.
-
-
Record Keeping:
-
Maintain a log of the waste added to the container, including the chemical name, approximate quantity, and date.
-
-
Storage:
-
Keep the waste container securely closed when not in use.
-
Store the container in a well-ventilated area, away from ignition sources and incompatible materials.
-
Arrange for waste pickup with your institution's EHS office when the container is no more than 90% full.
-
Visualizations
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. This compound (74483-46-8) for sale [vulcanchem.com]
- 2. This compound | 74483-46-8 [m.chemicalbook.com]
- 3. wku.edu [wku.edu]
- 4. Waste Code [rcrainfo.epa.gov]
- 5. actenviro.com [actenviro.com]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Benzene [cdc.gov]
- 7. NIOSH Pocket Guide: Benzene [ccinfoweb.ccohs.ca]
- 8. restoredcdc.org [restoredcdc.org]
Technical Support Center: Troubleshooting Guide for Reactions with 2-Chloro-4-methylbenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide for troubleshooting common issues encountered during chemical reactions involving 2-Chloro-4-methylbenzotrifluoride. The following frequently asked questions (FAQs) and troubleshooting guides are designed to provide targeted solutions to challenges that may arise during Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution reactions.
I. Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. However, the use of an electron-deficient aryl chloride such as this compound can present challenges.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no conversion. What are the primary factors to investigate?
A1: Low conversion is a common issue when using less reactive aryl chlorides. Key areas to troubleshoot include:
-
Catalyst System: The choice of palladium catalyst and ligand is critical. For electron-deficient and sterically hindered aryl chlorides, highly active catalyst systems are often necessary. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu families (e.g., XPhos, SPhos, RuPhos), are often effective at promoting the challenging oxidative addition step.
-
Base: The strength and nature of the base are crucial for the transmetalation step. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).
-
Reaction Temperature: Higher temperatures are generally required to overcome the activation energy for the C-Cl bond cleavage. Temperatures in the range of 80-120 °C are common.
-
Solvent: Aprotic polar solvents like dioxane, toluene, or DMF are typically used. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.
Q2: I am observing significant formation of a homocoupled product from my boronic acid. How can this be minimized?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen. To minimize this:
-
Thorough Degassing: Ensure that all solvents and the reaction mixture are rigorously degassed by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.
-
Use of a Pd(0) Source: Using a Pd(0) source like Pd₂(dba)₃ or employing a pre-catalyst that readily generates the active Pd(0) species can reduce the amount of Pd(II) available to promote homocoupling.
Q3: Protodeboronation of my boronic acid is a significant side reaction. What measures can I take to prevent this?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is another common side reaction. To mitigate this:
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation. Using anhydrous conditions and a non-aqueous base can be beneficial.
-
Choice of Base: Using milder bases like potassium fluoride (KF) or cesium fluoride (CsF) can sometimes reduce the rate of protodeboronation.
-
Boronic Ester Derivatives: Consider using more stable boronic esters, such as pinacol esters or MIDA boronates, which are less prone to protodeboronation.
Troubleshooting Guide: Low Yield in Suzuki-Miyaura Coupling
| Observation | Potential Cause | Recommended Solution |
| No or low conversion of starting material | Inactive catalyst system | - Use a fresh, high-purity palladium source and ligand.- Switch to a more active ligand (e.g., XPhos, SPhos).- Increase catalyst loading (e.g., from 2 mol% to 5 mol%). |
| Insufficiently strong base | - Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. | |
| Low reaction temperature | - Increase the reaction temperature in 10 °C increments (up to 120 °C). | |
| Formation of homocoupled boronic acid product | Presence of oxygen | - Ensure rigorous degassing of all reagents and the reaction vessel. |
| Inefficient reduction of Pd(II) precatalyst | - Use a Pd(0) source (e.g., Pd₂(dba)₃). | |
| Significant protodeboronation of boronic acid | Presence of water/protons | - Use anhydrous solvents and reagents.- Switch to a non-aqueous base. |
| Base-promoted decomposition | - Use a milder base (e.g., KF).- Use a more stable boronic ester derivative. | |
| Complex mixture of byproducts | Catalyst decomposition | - Use a more robust ligand.- Lower the reaction temperature if possible. |
| Side reactions of functional groups | - Protect sensitive functional groups on the boronic acid or aryl halide. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with (4-methoxyphenyl)boronic acid
This protocol is a general guideline and may require optimization for specific substrates.
Reagents:
-
This compound (1.0 equiv)
-
(4-Methoxyphenyl)boronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk tube, add this compound, (4-methoxyphenyl)boronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Coupling Experimental Workflow
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to Suzuki-Miyaura coupling, the reaction of this compound can be challenging.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination is not proceeding. What are the initial troubleshooting steps?
A1: The catalyst system is paramount for the amination of aryl chlorides.
-
Ligand Choice: Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are generally required for the amination of aryl chlorides.
-
Palladium Source: Pre-catalysts such as the Buchwald G3 or G4 palladacycles are often more effective than simple Pd(II) salts like Pd(OAc)₂ as they more reliably generate the active Pd(0) species.
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
Q2: I am observing decomposition of my starting materials or product. What could be the cause?
A2: Decomposition can be caused by harsh reaction conditions.
-
Base Sensitivity: Some functional groups are sensitive to the strong bases used in Buchwald-Hartwig amination. If your substrate is base-sensitive, consider using a milder base like K₃PO₄ or Cs₂CO₃, although this may require a more active catalyst system or higher reaction temperatures.
-
Temperature: While high temperatures are often needed, prolonged heating can lead to decomposition. Monitor the reaction closely and stop it once the starting material is consumed.
Troubleshooting Guide: Low Yield in Buchwald-Hartwig Amination
| Observation | Potential Cause | Recommended Solution |
| No or low conversion | Ineffective catalyst system | - Switch to a more active, bulky ligand (e.g., BrettPhos for primary amines).- Use a palladacycle pre-catalyst.- Increase catalyst loading. |
| Base is not strong enough | - Use NaOtBu or LiHMDS. | |
| Decomposition of starting material/product | Base-sensitive functional groups | - Screen milder bases (K₃PO₄, Cs₂CO₃). |
| Reaction temperature too high | - Lower the reaction temperature and monitor for longer reaction times. | |
| Formation of hydrodehalogenated byproduct | Reductive elimination from a Pd-H species | - Ensure anhydrous conditions.- Use a ligand that promotes reductive elimination of the desired product. |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol is a general guideline and may require optimization.
Reagents:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and toluene.
-
Add morpholine via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify by column chromatography.
Troubleshooting Logic for Buchwald-Hartwig Amination
III. Nucleophilic Aromatic Substitution (SNA r)
The electron-withdrawing trifluoromethyl group on this compound can activate the aryl chloride towards nucleophilic aromatic substitution (SNAr).
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction is slow or incomplete. How can I increase the reaction rate?
A1: The rate of SNAr reactions is highly dependent on several factors:
-
Nucleophile: The nucleophilicity of the attacking species is key. Stronger nucleophiles will react faster.
-
Solvent: Polar aprotic solvents such as DMF, DMSO, or NMP are typically used as they can solvate the cation of the nucleophile, increasing its reactivity, and can stabilize the charged intermediate (Meisenheimer complex).
-
Temperature: Heating the reaction mixture will increase the reaction rate.
-
Leaving Group: While chlorine is a reasonable leaving group in activated systems, the corresponding fluoride would be more reactive in SNAr reactions.
Q2: I am observing side products in my SNAr reaction. What are the likely causes?
A2: Side reactions can arise from the reactivity of the nucleophile or the reaction conditions.
-
Reaction with other functional groups: If your nucleophile is a strong base, it may react with other functional groups on the substrate.
-
Solvent participation: In some cases, the solvent can act as a nucleophile, leading to undesired byproducts.
Troubleshooting Guide: Incomplete SNAr Reaction
| Observation | Potential Cause | Recommended Solution |
| Slow or incomplete reaction | Poor nucleophile | - Use a stronger nucleophile if possible.- Use a phase-transfer catalyst for biphasic reactions. |
| Suboptimal solvent | - Switch to a more polar aprotic solvent (e.g., DMSO, NMP). | |
| Low reaction temperature | - Increase the reaction temperature. | |
| Formation of multiple products | Reaction with other functional groups | - Protect sensitive functional groups.- Use a more selective nucleophile. |
| Solvent participation | - Choose a less reactive solvent. |
Experimental Protocol: Nucleophilic Aromatic Substitution of this compound with Sodium Methoxide
This protocol is a general guideline.
Reagents:
-
This compound (1.0 equiv)
-
Sodium methoxide (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium methoxide.
-
Add anhydrous DMF and stir to dissolve.
-
Add this compound dropwise at room temperature.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by distillation or column chromatography.
Simplified SNAr Reaction Pathway
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 2-Chloro-4-methylbenzotrifluoride
For researchers, scientists, and drug development professionals, the robust and accurate characterization of chemical intermediates is fundamental to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 2-Chloro-4-methylbenzotrifluoride, a key building block in the synthesis of various pharmaceuticals and agrochemicals, requires precise analytical monitoring to control its purity and identify potential impurities.
This guide provides a comprehensive comparison of the principal analytical techniques for the characterization of this compound. We will delve into the experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, and present a comparative analysis of their performance based on experimental data for structurally related compounds.
Data Presentation: A Comparative Overview
The selection of an analytical method is often a balance between the required sensitivity, selectivity, and the nature of the information sought—be it for structural elucidation, purity assessment, or quantification. The following tables summarize the expected performance characteristics for the analysis of this compound by various techniques.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Parameter | Expected Value/Characteristic |
| Retention Time | Dependent on column and temperature program; typically 5-15 minutes. |
| Molecular Ion (M+) | m/z 194/196 (due to 35Cl/37Cl isotopes) |
| Key Fragment Ions | m/z 175/177 ([M-F]+), 159/161 ([M-Cl]+), 125 ([M-CF3]+) |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | Mid to high ng/mL range |
Table 2: High-Performance Liquid Chromatography (HPLC) Data
| Parameter | Expected Value/Characteristic |
| Retention Time | Dependent on column, mobile phase, and flow rate; typically 3-10 minutes on a C18 column. |
| λmax (UV-Vis) | Approximately 220 nm and 270 nm |
| Limit of Detection (LOD) | Low μg/mL range |
| Limit of Quantification (LOQ) | Mid μg/mL range |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl3)
| Nucleus | Expected Chemical Shift (δ) / ppm | Multiplicity |
| 1H | ~7.5 (Ar-H), ~7.3 (Ar-H), ~7.2 (Ar-H), ~2.4 (CH3) | d, d, s, s |
| 13C | ~138 (C-Cl), ~135 (C-CH3), ~132 (q, C-CF3), ~130 (Ar-CH), ~128 (Ar-CH), ~125 (Ar-CH), ~124 (q, CF3), ~20 (CH3) | s, s, q, d, d, d, q, q |
| 19F | ~ -63 | s |
Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Data
| Wavenumber (cm-1) | Assignment |
| 3050-3100 | C-H stretch (aromatic) |
| 2850-2960 | C-H stretch (methyl) |
| 1600-1620 | C=C stretch (aromatic) |
| 1100-1350 | C-F stretch (trifluoromethyl) |
| 1000-1100 | C-Cl stretch |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results. The following are representative protocols for the characterization of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is highly suitable for purity assessment and impurity profiling of this compound.
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate. Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (50:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Range: m/z 40-400
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust and widely used technique for the quantitative analysis of this compound in bulk materials and reaction mixtures.
Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh the sample and dissolve it in the mobile phase to a concentration within the calibration range.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
HPLC Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm and 270 nm
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of this compound. 1H, 13C, and 19F NMR provide detailed information about the molecular structure.
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
NMR Acquisition Parameters:
-
1H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
13C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
-
19F NMR:
-
Pulse Program: zg30
-
Number of Scans: 64
-
Relaxation Delay: 1.0 s
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Sample Preparation: A small amount of the liquid sample can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film of the liquid can be prepared between two potassium bromide (KBr) plates.
Instrumentation:
-
FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent, equipped with a UATR accessory.
FTIR Acquisition Parameters:
-
Scan Range: 4000-400 cm-1
-
Resolution: 4 cm-1
-
Number of Scans: 16
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the experimental workflows for the key characterization techniques.
A Comparative Guide to 2-Chloro-4-methylbenzotrifluoride and Other Fluorinated Intermediates in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular frameworks is a cornerstone of modern agrochemical and pharmaceutical development. Fluorinated intermediates serve as critical building blocks, often imparting enhanced efficacy, metabolic stability, and bioavailability to the final active ingredients. This guide provides an objective comparison of 2-Chloro-4-methylbenzotrifluoride with a key alternative, 4-Chlorobenzotrifluoride, in the context of synthesizing dinitroaniline herbicides, a widely used class of agricultural products.
Introduction to Fluorinated Benzotrifluorides
Benzotrifluoride derivatives are pivotal intermediates in the chemical industry. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group that can significantly influence the chemical reactivity and biological activity of a molecule. When combined with other substituents like chlorine and methyl groups, a diverse range of intermediates with tailored properties can be produced. This guide focuses on a comparative analysis of two such intermediates in the synthesis of trifluralin, a selective, pre-emergence dinitroaniline herbicide.
Physicochemical Properties of Key Intermediates
A comparison of the fundamental physical and chemical properties of this compound and its common alternative, 4-Chlorobenzotrifluoride, is essential for understanding their behavior in chemical synthesis.
| Property | This compound | 4-Chlorobenzotrifluoride | 4-Chloro-3,5-dinitrobenzotrifluoride |
| CAS Number | 74483-46-8 | 98-56-6 | 393-75-9 |
| Molecular Formula | C8H6ClF3 | C7H4ClF3 | C7H2ClF3N2O4 |
| Molecular Weight | 194.58 g/mol | 180.55 g/mol | 270.55 g/mol [1][2] |
| Appearance | Clear liquid | Colorless liquid | Yellow crystals[1] |
| Boiling Point | 184.6°C at 760 mmHg | 138.6°C | - |
| Melting Point | - | -32.8°C | 50-55°C[2] |
| Density | ~1.287 g/cm³ | ~1.34 g/cm³ | - |
Synthetic Pathways to Dinitroaniline Herbicides: A Comparative Analysis
The commercial synthesis of trifluralin typically proceeds from 4-Chlorobenzotrifluoride. An alternative pathway can be envisaged starting from this compound. Below is a comparison of these two routes.
Route 1: The Established Pathway from 4-Chlorobenzotrifluoride
This widely used industrial process involves a two-stage nitration of 4-Chlorobenzotrifluoride to produce the key intermediate 4-Chloro-3,5-dinitrobenzotrifluoride, which is then aminated to yield trifluralin.[3]
Route 2: A Hypothetical Pathway from this compound
A plausible, though less documented, synthetic route to a dinitroaniline herbicide analogous to trifluralin could start from this compound. This would involve dinitration followed by amination. The directing effects of the substituents (-Cl, -CH3, -CF3) would influence the position of nitration. The methyl group is an ortho-, para-director, the chlorine is a weak ortho-, para-director, and the trifluoromethyl group is a meta-director. The interplay of these directing effects would likely lead to a mixture of isomers, potentially complicating the synthesis and purification, which may explain why this is not the preferred industrial route.
Experimental Protocols and Data
Experimental Protocol for the Synthesis of Trifluralin from 4-Chloro-3,5-dinitrobenzotrifluoride
This protocol is based on established industrial synthesis methods.
1. Dinitration of 4-Chlorobenzotrifluoride:
A two-stage nitration process is typically employed.[4]
-
Mononitration: 4-Chlorobenzotrifluoride is treated with a mixture of nitric acid and sulfuric acid to yield 4-chloro-3-nitrobenzotrifluoride.
-
Dinitration: The mononitro compound is then further nitrated using a stronger nitrating agent, such as a mixture of nitric acid and oleum (fuming sulfuric acid), to produce 4-chloro-3,5-dinitrobenzotrifluoride.[3] High yields are reported for this two-step process.[4]
2. Amination of 4-Chloro-3,5-dinitrobenzotrifluoride:
The resulting 4-chloro-3,5-dinitrobenzotrifluoride is reacted with di-n-propylamine in the presence of a base, such as sodium hydroxide, to yield trifluralin.[5]
-
Reaction Conditions: The reaction is typically carried out in water at a controlled pH (7.5-8.5) and temperature (60-80°C).[5]
-
Yield: High yields of approximately 98.5% have been reported for this amination step.[5]
Comparative Performance
| Parameter | Route 1 (from 4-Chlorobenzotrifluoride) | Route 2 (from this compound) |
| Starting Material Availability | Widely available as a commercial chemical. | Available as a specialty chemical intermediate. |
| Number of Steps | 2 (Dinitration, Amination) | 2 (Dinitration, Amination) |
| Key Intermediate | 4-Chloro-3,5-dinitrobenzotrifluoride | Dinitro-2-chloro-4-methylbenzotrifluoride isomers |
| Selectivity of Nitration | High selectivity to the desired 3,5-dinitro product. | Potentially lower selectivity, leading to a mixture of isomers due to competing directing effects of the substituents. |
| Overall Yield | High (industrial processes are optimized for high throughput and yield). | Likely lower due to the formation of isomeric byproducts that would require separation. |
| Purification | Relatively straightforward purification of the final product. | Potentially complex purification to isolate the desired active isomer from other dinitroaniline byproducts. |
Logical Workflow for Intermediate Selection
The choice of a starting intermediate for a multi-step synthesis is a critical decision that impacts the efficiency, cost, and environmental footprint of the entire process. The following workflow illustrates the key considerations:
Conclusion
While this compound is a valuable fluorinated intermediate for various applications, for the specific synthesis of dinitroaniline herbicides like trifluralin, 4-Chlorobenzotrifluoride presents a more efficient and established synthetic route. The high selectivity of the dinitration step starting from 4-Chlorobenzotrifluoride leads to a higher overall yield and simpler purification of the final product. In contrast, the dinitration of this compound is likely to produce a mixture of isomers, which would complicate the manufacturing process and reduce the overall efficiency.
For researchers and drug development professionals, this comparison highlights the importance of considering not only the availability of starting materials but also the regioselectivity of key synthetic transformations when designing a synthetic pathway. The established industrial synthesis of trifluralin from 4-Chlorobenzotrifluoride serves as a clear example of an optimized process based on these principles.
References
- 1. 4-Chloro-3,5-dinitrobenzotrifluoride | C7H2ClF3N2O4 | CID 9809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-3,5-dinitrobenzotrifluoride 98 393-75-9 [sigmaaldrich.com]
- 3. scribd.com [scribd.com]
- 4. US4096195A - Cyclic two-stage nitration process for preparing 4-chloro-3,5-dinitrobenzotrifluoride from 4-chlorobenzotrifluoride - Google Patents [patents.google.com]
- 5. Synthesis method of trifluralin - Eureka | Patsnap [eureka.patsnap.com]
A Comparative Guide to the Purity Validation of 2-Chloro-4-methylbenzotrifluoride by GC-MS
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities and active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is of paramount importance. 2-Chloro-4-methylbenzotrifluoride, a key building block in various synthetic pathways, is no exception. Ensuring its purity is critical for reaction efficiency, yield, and the impurity profile of the final product. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the validation of this compound purity, supported by representative experimental data and detailed protocols.
The Role of GC-MS in Purity Determination
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1] It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound.[2] The GC component separates the analyte from potential impurities based on their boiling points and affinities for the chromatographic column, while the MS component provides definitive identification and quantification based on the mass-to-charge ratio of the compound and its fragments.[1]
Experimental Protocol: Purity Validation of this compound by GC-MS
This section outlines a representative experimental protocol for the purity validation of this compound using GC-MS.
1. Instrumentation:
-
A gas chromatograph equipped with a mass selective detector (GC-MS).
-
Autosampler for automated injections.
-
Data acquisition and processing software.
2. Materials and Reagents:
-
This compound test sample.
-
High-purity reference standard of this compound (≥99.5%).
-
GC-grade solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Helium (carrier gas), purity ≥ 99.999%.
3. Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of the chosen GC-grade solvent in a volumetric flask.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound test sample and dissolve it in 100 mL of the same solvent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the standard solution to cover a concentration range of 1 µg/mL to 150 µg/mL.
4. GC-MS Conditions:
| Parameter | Recommended Setting |
| GC Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 60 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu (full scan) |
| Solvent Delay | 3 minutes |
5. Data Analysis and Purity Calculation:
-
The purity of the this compound sample is determined by the area percent method. The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram and multiplying by 100.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Performance Characteristics of the GC-MS Method
The following table summarizes the typical performance characteristics for the GC-MS analysis of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Comparison with Alternative Analytical Techniques
While GC-MS is a robust method for the purity analysis of this compound, other techniques can also be employed, each with its own advantages and limitations.
| Feature | GC-MS | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity, followed by mass-based detection.[2] | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[3] | Provides structural information and quantification based on the magnetic properties of atomic nuclei.[4] |
| Applicability | Ideal for volatile and semi-volatile compounds.[2] | Suitable for non-volatile and thermally labile compounds.[3] | Applicable to any soluble compound containing NMR-active nuclei (e.g., ¹H, ¹⁹F).[4] |
| Sample Preparation | Simple dilution in a volatile solvent. | Dissolution in the mobile phase, may require filtration.[3] | Dissolution in a deuterated solvent with an internal standard.[5] |
| Sensitivity | High sensitivity, capable of detecting trace impurities.[3] | Sensitivity is detector-dependent (e.g., UV, DAD), generally good but may be lower than GC-MS for certain compounds.[3] | Generally lower sensitivity than chromatographic methods. |
| Selectivity/Identification | Excellent, provides structural information from mass spectra for definitive peak identification.[3] | Relies on retention time and UV spectrum for identification, which can be less specific than MS.[1] | Provides unambiguous structural confirmation and can distinguish between isomers.[6] |
| Quantification | Highly accurate and precise, especially with the use of an internal standard. | Robust and widely used for routine quality control, offering good precision and accuracy. | Provides an absolute purity value without the need for a specific reference standard of the analyte.[5] |
| Potential Issues | Not suitable for non-volatile or thermally unstable compounds. High temperatures can cause degradation of some analytes.[3] | Co-elution of impurities with the main peak can be a challenge. Not all impurities may have a UV chromophore.[7] | Signal overlap can complicate quantification. Requires a highly stable and well-characterized internal standard.[7] |
Visualizing the Workflow
To better understand the logical flow of the purity validation process, the following diagrams illustrate the experimental workflow for GC-MS analysis and a comparison of the analytical approaches.
Conclusion
For the purity validation of this compound, GC-MS stands out as a highly suitable and powerful technique. Its high sensitivity and specificity allow for the reliable detection and identification of volatile and semi-volatile impurities that may be present.[3] While HPLC offers broader applicability for non-volatile compounds and qNMR provides the advantage of absolute quantification without a specific reference standard, the nature of this compound makes GC-MS an excellent first choice for comprehensive purity assessment.[3][5]
For routine quality control, a validated GC-MS method provides the necessary accuracy, precision, and robustness. In research and development settings, where a deeper understanding of the impurity profile is often required, GC-MS is invaluable for identifying unknown impurities. For a complete and orthogonal approach to purity validation, especially in a regulatory environment, the use of a secondary technique such as HPLC or qNMR is recommended to provide complementary information and a higher degree of confidence in the analytical results.
References
- 1. smithers.com [smithers.com]
- 2. gentechscientific.com [gentechscientific.com]
- 3. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 4. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 5. researchgate.net [researchgate.net]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Benzotrifluoride Derivatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl group into an aromatic ring is a critical strategy in medicinal chemistry and materials science, often leading to enhanced metabolic stability, lipophilicity, and binding affinity of molecules. This guide provides an objective comparison of the efficiency of common methods for synthesizing benzotrifluoride derivatives, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in reaction selection and optimization.
Data Presentation: Comparison of Synthesis Efficiency
The following table summarizes the performance of three primary methods for the synthesis of benzotrifluoride derivatives: copper-catalyzed trifluoromethylation, palladium-catalyzed trifluoromethylation, and gas-phase fluorination of benzotrichlorides. The data presented is for the synthesis of representative benzotrifluoride derivatives to allow for a comparative assessment of reaction yields under various conditions.
| Synthesis Method | Substrate | Reagents & Conditions | Product | Yield (%) | Reference |
| Copper-Catalyzed | 4-Iodotoluene | CuI (2 mol%), 1,10-phenanthroline (2 mol%), Zn dust, CF₃I, DMPU, 50 °C, 24 h | 4-Methylbenzotrifluoride | ~85% | [1] |
| 4-Iodobenzonitrile | "Ligandless" fluoroform-derived CuCF₃, DMF, 50 °C, 2 h | 4-Cyanobenzotrifluoride | 99% | [2] | |
| 4-Bromobenzonitrile | "Ligandless" fluoroform-derived CuCF₃, DMF, 140 °C, 24 h | 4-Cyanobenzotrifluoride | 91% | [2] | |
| Palladium-Catalyzed | 4-Chlorotoluene | [(allyl)PdCl]₂ (3 mol%), BrettPhos (12 mol%), TESCF₃, KF, Dioxane, 120 °C | 4-Methylbenzotrifluoride | 80% | [1] |
| 4-Chloroacetophenone | [(allyl)PdCl]₂ (1.5 mol%), 7 (a biarylphosphine ligand) (6 mol%), TESCF₃, KF, Dioxane, 140 °C, 20 h | 4-Acetylbenzotrifluoride | 91% | [1] | |
| 4-Chlorobenzonitrile | [(allyl)PdCl]₂ (1.5 mol%), 6 (BrettPhos) (6 mol%), TESCF₃, KF, Dioxane, 120 °C, 6 h | 4-Cyanobenzotrifluoride | 95% | [1] | |
| Gas-Phase Fluorination | p-Chlorobenzotrichloride | HF (gas), Aluminum fluoride catalyst, 310 °C | p-Chlorobenzotrifluoride | 97.2% | [3] |
| Benzotrichloride | HF (gas), Aluminum fluoride catalyst, 310 °C | Benzotrifluoride | 97% | [3] |
Experimental Protocols
Copper-Catalyzed Trifluoromethylation of Aryl Iodide
This protocol is adapted from the in situ generation of a trifluoromethylzinc reagent followed by copper-catalyzed cross-coupling[1].
Materials:
-
Aryl iodide (e.g., 4-Iodotoluene)
-
Zinc powder (activated)
-
Trifluoromethyl iodide (CF₃I)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)
-
Argon atmosphere
Procedure:
-
To a suspension of zinc powder (1.0 mmol) in DMPU (0.5 mL) under an argon atmosphere, add trifluoromethyl iodide (approx. 2.5 mmol).
-
Stir the solution at room temperature for 2 hours to generate the trifluoromethylzinc reagent in situ.
-
To this mixture, add CuI (0.01 mmol, 2 mol%) and 1,10-phenanthroline (0.01 mmol, 2 mol%).
-
Add the aryl iodide (0.5 mmol).
-
Stir the reaction mixture at 50 °C for 24 hours.
-
Upon completion, the reaction is quenched and the product is extracted, purified by column chromatography to yield the corresponding benzotrifluoride derivative.
Palladium-Catalyzed Trifluoromethylation of Aryl Chloride
This protocol is based on the work of Buchwald and coworkers utilizing a biarylphosphine ligand[1].
Materials:
-
Aryl chloride (e.g., 4-Chlorotoluene)
-
[(allyl)PdCl]₂
-
BrettPhos (or other suitable biarylphosphine ligand)
-
Triethyl(trifluoromethyl)silane (TESCF₃)
-
Potassium fluoride (spray-dried)
-
Dioxane (anhydrous)
-
Nitrogen-filled glovebox
Procedure:
-
Inside a nitrogen-filled glovebox, add spray-dried KF to a reaction vessel.
-
In a separate vial, prepare a solution of the palladium precursor (e.g., [(allyl)PdCl]₂) and the phosphine ligand (e.g., BrettPhos) in dioxane.
-
Add the catalyst solution to the reaction vessel containing KF.
-
Add the aryl chloride to the mixture.
-
Finally, add TESCF₃ to the reaction vessel.
-
Seal the vessel and heat the reaction mixture at 120-140 °C for 6-20 hours.
-
After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated. The product is then purified by column chromatography.
Gas-Phase Fluorination of Benzotrichloride Derivative
This protocol is a generalized representation based on industrial processes described in patent literature[3]. This method is typically performed in a specialized high-temperature flow reactor.
Materials:
-
Benzotrichloride derivative (e.g., p-Chlorobenzotrichloride)
-
Anhydrous hydrogen fluoride (HF) gas
-
Aluminum fluoride (AlF₃) catalyst (pelletized)
-
Corrosion-resistant tubular reactor (e.g., Hastelloy)
Procedure:
-
Pack the tubular reactor with the aluminum fluoride catalyst.
-
Heat the reactor to the reaction temperature (e.g., 310 °C).
-
Introduce a gaseous stream of the benzotrichloride derivative and anhydrous hydrogen fluoride into the reactor. The molar ratio of HF to the benzotrichloride derivative is typically in excess.
-
The gaseous products exiting the reactor are cooled to condense the benzotrifluoride derivative and unreacted starting material.
-
The condensed liquid is then purified by distillation to isolate the desired benzotrifluoride product. The gaseous by-product, HCl, and excess HF are scrubbed.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Workflow for Copper-Catalyzed Trifluoromethylation.
Caption: Catalytic Cycle for Palladium-Catalyzed Trifluoromethylation.
Caption: Workflow for Gas-Phase Fluorination of Benzotrichlorides.
References
- 1. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features [organic-chemistry.org]
- 3. CN102746109A - Preparation method of 4-Chlorobenzotrifluoride - Google Patents [patents.google.com]
A Comparative Guide to Alternatives for 1-Chloro-2-(trichloromethyl)benzene in Chemical Synthesis
Introduction
1-Chloro-2-(trichloromethyl)benzene, also known as 2-chlorobenzotrichloride, is a pivotal intermediate in the chemical industry, primarily utilized in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2][3] Its significance stems from the reactivity of the trichloromethyl group, which serves as a precursor to carboxylic acids and acyl chlorides through hydrolysis.[4][5] This guide provides an objective comparison of the primary synthetic routes that utilize 1-Chloro-2-(trichloromethyl)benzene against alternative pathways that yield the same or similar key downstream products, such as 2-chlorobenzaldehyde and 2-chlorobenzoic acid. The comparison focuses on reaction efficiency, conditions, and yields, supported by experimental data to inform researchers, scientists, and drug development professionals in selecting the most suitable methodology for their applications.
The principal application of 1-Chloro-2-(trichloromethyl)benzene involves its conversion to valuable compounds like 2-chlorobenzoic acid and 2-chlorobenzoyl chloride, which are building blocks for a variety of more complex molecules, including the antifungal agent Clotrimazole.[2][4][5] The evaluation of alternative reagents and pathways, therefore, centers on different methods to synthesize these key intermediates, primarily starting from 2-chlorotoluene.
Core Application: Synthesis from 1-Chloro-2-(trichloromethyl)benzene
The traditional and most direct application of 1-Chloro-2-(trichloromethyl)benzene is its hydrolysis to form either 2-chlorobenzoyl chloride or 2-chlorobenzoic acid. This transformation is a cornerstone of its utility.
Pathway 1: Hydrolysis of 1-Chloro-2-(trichloromethyl)benzene
The trichloromethyl group is highly susceptible to nucleophilic attack by water, especially in the presence of a catalyst, leading to the formation of a carboxylic acid or its corresponding acyl chloride.[4][5][6]
Experimental Protocol: Synthesis of 2-Chlorobenzoyl Chloride
This protocol describes the catalyzed hydrolysis of 1-Chloro-2-(trichloromethyl)benzene.[5]
-
Reaction Setup: A three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas scrubber suitable for neutralizing HCl gas.
-
Charging Reactants: The reactor is charged with 1-Chloro-2-(trichloromethyl)benzene and a catalytic amount of a Lewis acid, such as ferric chloride (FeCl₃) (0.05 - 5 mol-%).[5]
-
Heating: The mixture is heated to a temperature between 40 - 80 °C.[5]
-
Water Addition: Water (0.8 - 1.2 mole equivalents) is added dropwise from the dropping funnel over 1 to 2 hours while maintaining the reaction temperature.[5]
-
Reaction Monitoring: The reaction is stirred for an additional 0.5 to 3 hours and monitored by gas chromatography (GC) until the starting material is consumed.[5]
-
Purification: The resulting 2-chlorobenzoyl chloride is purified by vacuum distillation.[5]
Data Summary: Synthesis of 2-Chlorobenzoyl Chloride
| Parameter | Value | Reference |
| Reactants | 1-Chloro-2-(trichloromethyl)benzene, Water, FeCl₃ | [5] |
| Catalyst Loading | 0.05 - 5 mol-% | [5] |
| Temperature | 40 - 80 °C | [5] |
| Reaction Time | 0.25 - 5 hours | [5] |
| Conversion | >95% | [5] |
| Yield | ~93% | [5] |
| Purity | >98% | [5] |
Alternative Reagents and Synthetic Pathways
The primary alternative to using 1-Chloro-2-(trichloromethyl)benzene involves synthesizing its key derivatives, like 2-chlorobenzaldehyde, through different routes starting from 2-chlorotoluene. These methods bypass the need for the fully chlorinated intermediate.
Alternative Pathway 1: Controlled Side-Chain Chlorination and Hydrolysis
This pathway involves the partial chlorination of the methyl group of 2-chlorotoluene to form 1-chloro-2-(dichloromethyl)benzene, which is then hydrolyzed to 2-chlorobenzaldehyde.[7][8][9] This avoids the over-chlorination to the trichloromethyl stage.[10]
Experimental Protocol: Synthesis of 2-Chlorobenzaldehyde via Hydrolysis
This protocol details the hydrolysis of 1-chloro-2-(dichloromethyl)benzene using sulfuric acid.[7][9]
-
Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer and a thermometer.
-
Charging Reactants: 500 g of concentrated sulfuric acid and 250 g of 1-chloro-2-(dichloromethyl)benzene are added to the flask.[9]
-
Reaction: The mixture is stirred vigorously to form an emulsion. The reaction proceeds, releasing hydrogen chloride gas.
-
Heating: After the initial evolution of HCl slows, the mixture is heated to 30-40 °C for 12 hours.[7]
-
Work-up: The reaction mixture is poured into cold water. The organic layer is separated, washed with water and a sodium carbonate solution, and then washed with water again.[7][9]
-
Purification: The crude product is purified by vacuum distillation to yield 2-chlorobenzaldehyde.[9]
Data Summary: 2-Chlorobenzaldehyde via Dichloro Intermediate
| Parameter | Value | Reference |
| Starting Material | 1-Chloro-2-(dichloromethyl)benzene | [7][9] |
| Hydrolysis Agent | Concentrated Sulfuric Acid | [7][9] |
| Temperature | 30 - 40 °C | [7] |
| Reaction Time | 12 hours | [7] |
| Yield | 70% | [9] |
| Purity | High (after distillation) | [9] |
Alternative Pathway 2: Direct Oxidation of 2-Chlorotoluene
A more direct route to 2-chlorobenzaldehyde involves the direct oxidation of the methyl group of 2-chlorotoluene, bypassing the need for any chlorinated intermediates. This can be achieved using various oxidizing agents and catalysts.[7][11]
Experimental Protocol: Vanadium-Catalyzed Oxidation
This protocol outlines the direct oxidation of 2-chlorotoluene using nitric acid with a vanadium catalyst.[7]
-
Reaction Setup: A three-necked flask is equipped with a stirrer, thermometer, and reflux condenser.
-
Charging Reactants: 64.7 g of 2-chlorotoluene, 1440 g of 3% nitric acid, and 2.0 g of vanadium pentoxide are added to the flask.[7]
-
Reaction: The mixture is heated to reflux and maintained for 6 hours.[7]
-
Work-up: After cooling, 200 mL of toluene is added to extract the product. The aqueous layer is extracted twice more with 100 mL of toluene.[7]
-
Purification: The combined organic phases are evaporated to remove the toluene, and the residue is distilled under reduced pressure to collect the 2-chlorobenzaldehyde fraction.[7]
Data Summary: Direct Oxidation of 2-Chlorotoluene
| Parameter | Value | Reference |
| Starting Material | 2-Chlorotoluene | [7] |
| Oxidizing System | 3% Nitric Acid / Vanadium Pentoxide | [7] |
| Temperature | Reflux | [7] |
| Reaction Time | 6 hours | [7] |
| Yield | 73.5% | [7] |
| Purity | High (after distillation) | [7] |
Comparative Analysis of Synthetic Pathways
The choice of synthetic route depends on several factors, including desired product, scale, available equipment, and safety considerations. The following table provides a high-level comparison of the pathways discussed.
| Feature | Pathway: Hydrolysis of C₇H₄Cl₄ | Alternative 1: Controlled Chlorination | Alternative 2: Direct Oxidation |
| Primary Product | 2-Chlorobenzoyl Chloride / 2-Chlorobenzoic Acid | 2-Chlorobenzaldehyde | 2-Chlorobenzaldehyde |
| Starting Material | 1-Chloro-2-(trichloromethyl)benzene | 2-Chlorotoluene | 2-Chlorotoluene |
| Key Reagents | FeCl₃, H₂O | Cl₂, UV light, H₂SO₄ | V₂O₅, HNO₃ |
| Reported Yield | ~93% (for acyl chloride)[5] | ~70%[9] | ~73.5%[7] |
| Reaction Steps | 1 (from C₇H₄Cl₄) | 2 (from 2-chlorotoluene) | 1 (from 2-chlorotoluene) |
| Safety/Hazards | Handles corrosive acyl chloride and HCl gas.[5] | Involves chlorine gas and concentrated acid.[7][9][12] | Uses nitric acid and metal catalysts.[7] |
| Advantages | High yield and purity for acyl chloride.[5] | Avoids formation of the trichloro- intermediate. | Direct, one-step process from 2-chlorotoluene.[7] |
| Disadvantages | Requires the synthesis of the tetrachloro starting material. | Multi-step process with moderate yield. | Requires specific catalysts. |
Conclusion
While 1-Chloro-2-(trichloromethyl)benzene is an effective and high-yielding precursor for 2-chlorobenzoyl chloride and 2-chlorobenzoic acid, alternative pathways starting from 2-chlorotoluene offer viable routes to key derivatives like 2-chlorobenzaldehyde. The direct oxidation of 2-chlorotoluene presents a compelling alternative due to its single-step nature and good yield, avoiding the use of chlorine gas and the generation of chlorinated intermediates.[7] The controlled chlorination to a dichloro-intermediate followed by hydrolysis is also a widely used industrial method, though it involves multiple steps.[1] The selection of an optimal reagent and pathway should be guided by a thorough evaluation of the target molecule, desired yield, purity requirements, and the safety and environmental implications of the chosen chemical process.
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-Chloro-2-(trichloromethyl)benzene | 2136-89-2 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. 2-Chlorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 9. prepchem.com [prepchem.com]
- 10. benchchem.com [benchchem.com]
- 11. CN108794311B - A kind of method for preparing o-chlorobenzaldehyde by continuous oxidation of o-chlorotoluene - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
A Comparative Structural Analysis of 2-Chloro-4-methylbenzotrifluoride Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, a precise understanding of isomeric structure is critical. The positional arrangement of functional groups on an aromatic scaffold can profoundly influence a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive comparison of the structural features of 2-Chloro-4-methylbenzotrifluoride and its key positional isomers, offering insights supported by predicted and experimental data from analogous compounds.
This technical guide delves into the structural elucidation of three key isomers of Chloro-methylbenzotrifluoride:
-
Isomer 1: this compound
-
Isomer 2: 2-Chloro-5-methylbenzotrifluoride
-
Isomer 3: 4-Chloro-3-methylbenzotrifluoride
These compounds are of interest as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Their structural characterization is paramount for ensuring the desired substitution pattern and purity of downstream products.
Physicochemical Properties: A Comparative Overview
| Property | This compound | 2-Chloro-5-methylbenzotrifluoride | 4-Chloro-3-methylbenzotrifluoride |
| Molecular Formula | C₈H₆ClF₃ | C₈H₆ClF₃ | C₈H₆ClF₃ |
| Molecular Weight | 194.58 g/mol | 194.58 g/mol | 194.58 g/mol |
| CAS Number | 74483-46-8 | 80245-27-8 | 97399-46-7 |
| Boiling Point (Predicted) | 184.6 °C at 760 mmHg[2] | Not available | Not available |
| Density (Predicted) | 1.3±0.1 g/cm³[2] | Not available | Not available |
| XLogP3 (Predicted) | 3.8[3] | 3.8 | 3.8 |
Spectroscopic Analysis: Differentiating the Isomers
Spectroscopic techniques are indispensable for the unambiguous identification and differentiation of these positional isomers. The following sections detail the expected spectral characteristics for each isomer based on established principles and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic for the substitution pattern.
-
This compound: This isomer is expected to show three distinct signals in the aromatic region. The proton at C5 (ortho to the methyl group) would likely appear as a doublet, the proton at C3 (ortho to the trifluoromethyl group) as a doublet, and the proton at C6 (meta to both chloro and methyl groups) as a doublet of doublets. The methyl group would appear as a singlet in the aliphatic region.
-
2-Chloro-5-methylbenzotrifluoride: This isomer should also exhibit three aromatic signals. The proton at C6 (ortho to the methyl group) would be a doublet, the proton at C4 (ortho to the chloro group) a doublet, and the proton at C3 (between the trifluoromethyl and chloro groups) a doublet of doublets. The methyl protons will be a singlet.
-
4-Chloro-3-methylbenzotrifluoride: Similar to the others, three aromatic proton signals are expected. The proton at C2 (ortho to the methyl group) would be a doublet, the proton at C6 (ortho to the trifluoromethyl group) a doublet, and the proton at C5 (meta to both chloro and methyl groups) a doublet of doublets. The methyl signal will be a singlet.
¹³C NMR Spectroscopy: The number of signals and their chemical shifts in the ¹³C NMR spectrum provide further confirmation of the isomeric structure. Due to the influence of the electron-withdrawing trifluoromethyl and chloro groups, the carbon atoms attached to these substituents will be significantly deshielded.
¹⁹F NMR Spectroscopy: A single resonance is expected for the -CF₃ group in the ¹⁹F NMR spectrum for all isomers, though the chemical shift may vary slightly depending on the electronic environment.
Infrared (IR) Spectroscopy
The substitution pattern on the benzene ring gives rise to characteristic absorption bands in the fingerprint region of the IR spectrum (1600-600 cm⁻¹). The out-of-plane C-H bending vibrations are particularly useful for distinguishing between isomers.
-
1,2,4-Trisubstituted (2-Chloro-4-methyl- and 4-Chloro-3-methylbenzotrifluoride): These isomers are expected to show strong absorption bands in the 880-800 cm⁻¹ region.
-
1,2,5-Trisubstituted (2-Chloro-5-methylbenzotrifluoride): This isomer is anticipated to have a characteristic strong absorption in the 880-860 cm⁻¹ and 820-780 cm⁻¹ regions.
Additionally, all isomers will exhibit characteristic C-Cl stretching vibrations (typically 800-600 cm⁻¹) and strong C-F stretching absorptions from the trifluoromethyl group (around 1300-1100 cm⁻¹).
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will produce a molecular ion peak (M⁺) for all isomers at m/z 194. Due to the presence of a chlorine atom, a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak will be observed, corresponding to the ³⁷Cl isotope.
The fragmentation patterns are expected to be influenced by the positions of the substituents. Common fragmentation pathways include the loss of a chlorine atom (-Cl), a trifluoromethyl radical (-CF₃), and a methyl radical (-CH₃). The relative intensities of the fragment ions can help in differentiating the isomers. For instance, the loss of a methyl group to form a stabilized benzylic cation might be more favorable in certain isomers.
Experimental Protocols
The following are generalized experimental protocols for the structural analysis of this compound isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the isomer in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless injection).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Caption: Workflow for GC-MS analysis of isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Number of Scans: 16.
-
Relaxation Delay: 1 s.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Number of Scans: 1024.
-
Relaxation Delay: 2 s.
-
-
¹⁹F NMR Acquisition:
-
Spectrometer: 376 MHz or higher.
-
Number of Scans: 64.
-
Relaxation Delay: 1 s.
-
Caption: Logic for NMR-based isomer identification.
Biological Activity and Signaling Pathways
While specific biological activities for these particular isomers are not extensively documented, substituted benzotrifluorides are known to be important pharmacophores. The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates. Further research into the biological effects of these specific isomers could be a valuable area of investigation for drug discovery programs.
Conclusion
The structural elucidation of this compound and its positional isomers can be effectively achieved through a combination of modern spectroscopic techniques. While a complete experimental dataset is not publicly available for all isomers, predictive analysis based on established chemical principles and data from analogous compounds provides a robust framework for their differentiation. This guide offers a foundational understanding for researchers working with these and similar substituted aromatic compounds, emphasizing the critical role of structural analysis in chemical and pharmaceutical development.
References
A Comparative Guide to Solvent Performance in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The choice of solvent is a critical parameter in organic synthesis, profoundly influencing reaction rates, yields, and selectivity. This guide provides an objective comparison of solvent performance in three cornerstone reactions: the SN2 reaction, the Diels-Alder reaction, and the Grignard reaction. The information presented is supported by experimental data to aid in the rational selection of solvents for optimizing synthetic outcomes.
SN2 Reaction: Benzyl Bromide and Sodium Azide
The bimolecular nucleophilic substitution (SN2) reaction is highly sensitive to solvent effects. The reaction between benzyl bromide and sodium azide to form benzyl azide is a classic example used to illustrate these effects. Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and more reactive.
Data Presentation: Solvent Effects on the SN2 Reaction of Benzyl Bromide with Sodium Azide
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Dimethyl Sulfoxide (DMSO) | Room Temperature | 5 | 99[1] |
| Dimethylformamide (DMF) | Room Temperature | 12 | Up to 99[1] |
| Dimethyl Sulfoxide (DMSO) | Ambient | Overnight | 73[2] |
| Dimethyl Sulfoxide (DMSO) | Room Temperature | Overnight | 94[1] |
| Acetone/Water (4:1) | Not specified | Not specified | Good results reported |
Experimental Protocols
Protocol 1: Synthesis in Dimethyl Sulfoxide (DMSO) [1][2]
-
Materials: Benzyl bromide, Sodium azide, Dimethyl sulfoxide (DMSO), Diethyl ether, Water, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
In a round-bottom flask, dissolve sodium azide (1.5 equivalents) in DMSO.
-
Add benzyl bromide (1.0 equivalent) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature. Reaction progress can be monitored by TLC.
-
Upon completion (typically overnight, though high yields can be achieved in 5 hours), slowly add water to quench the reaction.[1]
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield benzyl azide.
-
Protocol 2: Synthesis in Dimethylformamide (DMF) [1]
-
Materials: Benzyl bromide, Sodium azide, Dimethylformamide (DMF), Diethyl ether, Water, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve benzyl bromide (1.0 equivalent) and sodium azide (2.0 equivalents) in DMF in a round-bottom flask.[1]
-
Stir the mixture at room temperature for 12 hours.[1]
-
Dilute the reaction mixture with water.
-
Transfer to a separatory funnel and extract with diethyl ether (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain benzyl azide.
-
Signaling Pathway and Experimental Workflow
Caption: SN2 reaction of benzyl bromide and sodium azide.
Caption: Experimental workflow for benzyl azide synthesis.
Diels-Alder Reaction: Cyclopentadiene and Methyl Acrylate
The Diels-Alder reaction, a [4+2] cycloaddition, is generally less sensitive to solvent polarity than ionic reactions. However, solvent choice can still influence reaction rates and the stereoselectivity (endo/exo ratio) of the products.
Data Presentation: Solvent Effects on the Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate
| Solvent | Temperature (°C) | Rate Constant (10-5 L mol-1 s-1) | endo:exo Ratio |
| Methanol | 20 | 15.3 | 4.1 : 1 |
| n-Hexane | 20 | 3.0 | 1.6 : 1 |
| Dichloromethane | 25 | 9.4 | 3.8 : 1 |
| Acetonitrile | 25 | 17.0 | 4.3 : 1 |
| Water | 20 | 700 (relative to isooctane) | - |
Note: Rate constants and ratios can vary with reaction conditions.
Experimental Protocol
Protocol: Reaction in a Selected Solvent
-
Materials: Freshly cracked cyclopentadiene, Methyl acrylate, Selected solvent (e.g., methanol, n-hexane), Drierite (for drying tube).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve methyl acrylate (1.0 equivalent) in the chosen solvent.
-
Add freshly cracked cyclopentadiene (1.2 equivalents) to the solution.
-
Stir the reaction mixture at the desired temperature (e.g., 20°C).
-
Monitor the reaction progress by GC or NMR to determine the conversion and the endo:exo product ratio.
-
Upon completion, remove the solvent under reduced pressure. The product can be purified by distillation or chromatography if necessary.
-
Logical Relationship: Solvent Polarity and Reaction Rate
Caption: Influence of solvent polarity on Diels-Alder reaction.
Grignard Reaction: Bromobenzene and Benzaldehyde
The formation and reaction of Grignard reagents necessitate the use of aprotic, non-acidic solvents, with ethers being the most common choice. The solvent plays a crucial role in stabilizing the Grignard reagent through coordination with the magnesium atom.
Data Presentation: Solvent Effects on the Grignard Reaction of Phenylmagnesium Bromide with Benzaldehyde
| Solvent | Yield of Diphenylmethanol (%) |
| Diethyl Ether | ~70-80 |
| Tetrahydrofuran (THF) | ~80-90 |
Note: Yields are highly dependent on experimental conditions, particularly the exclusion of water and air.
Experimental Protocols
Protocol 1: Grignard Reaction in Diethyl Ether [3]
-
Materials: Magnesium turnings, Iodine crystal (optional, for initiation), Bromobenzene, Anhydrous diethyl ether, Benzaldehyde, 3M HCl, Saturated sodium bicarbonate solution, Anhydrous sodium sulfate, Petroleum ether.
-
Procedure:
-
Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, add magnesium turnings. Add a solution of bromobenzene in anhydrous diethyl ether. If the reaction does not initiate, a small crystal of iodine or gentle warming can be applied. Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.
-
Reaction with Benzaldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of benzaldehyde in anhydrous diethyl ether dropwise.
-
Work-up: After the addition is complete, stir the reaction mixture at room temperature. Quench the reaction by slowly adding 3M HCl. Extract the product with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent. The crude product can be purified by recrystallization from petroleum ether.
-
Protocol 2: Grignard Reaction in Tetrahydrofuran (THF)
-
Materials: Magnesium turnings, Iodine crystal (optional), Bromobenzene, Anhydrous THF, Benzaldehyde, 3M HCl, Saturated sodium bicarbonate solution, Anhydrous sodium sulfate.
-
Procedure: The procedure is similar to that in diethyl ether, with THF replacing diethyl ether as the solvent. THF's higher boiling point may facilitate the initiation of the Grignard reagent formation. The work-up procedure remains the same. The use of MTHF has been shown to improve yields of some Grignard reagent formations.[4]
Experimental Workflow: Grignard Synthesis
Caption: General workflow for a Grignard reaction.
References
Comparative Guide to the Biological Activity of Compounds Derived from 2-Chloro-4-methylbenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of compounds synthesized from 2-Chloro-4-methylbenzotrifluoride and its close analogue, 2-chloro-4-(trifluoromethyl)aniline. The inclusion of the trifluoromethyl group, a key feature of the parent compound, is known to enhance the metabolic stability and lipophilicity of drug candidates, often leading to improved pharmacokinetic profiles and increased potency. This guide summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways and workflows to support research and development in medicinal chemistry.
I. Anticancer Activity of Quinazolinone Derivatives
Derivatives of 2-chloro-4-(trifluoromethyl)aniline have been utilized in the synthesis of novel 4-anilinoquinazoline scaffolds, which have demonstrated promising anticancer activities. These compounds are designed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.
Quantitative Data: Anticancer Activity
The antiproliferative activities of synthesized 4-anilinoquinazoline derivatives were evaluated against a panel of human cancer cell lines using the MTT assay. The results are presented as IC50 values (the concentration of compound required to inhibit cell growth by 50%).
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 9 | Human Hepatoma (HepG2) | 8.5 ± 1.2 | Gefitinib | 5.2 ± 0.8 |
| Breast Cancer (MDA-MB-468) | 6.3 ± 0.9 | Gefitinib | 3.1 ± 0.5 | |
| Colorectal Cancer (HCT-116) | 10.2 ± 1.5 | Gefitinib | 7.8 ± 1.1 | |
| Compound 10 | Human Hepatoma (HepG2) | 7.9 ± 1.1 | Gefitinib | 5.2 ± 0.8 |
| Breast Cancer (MDA-MB-468) | 5.8 ± 0.7 | Gefitinib | 3.1 ± 0.5 | |
| Colorectal Cancer (HCT-116) | 9.5 ± 1.3 | Gefitinib | 7.8 ± 1.1 |
Data is presented as mean ± standard deviation from three independent experiments.
Signaling Pathway: c-Kit Receptor Tyrosine Kinase
The c-Kit receptor tyrosine kinase is a key target in cancer therapy. Its signaling pathway is crucial for cell proliferation and survival, and its aberrant activation is implicated in various cancers. The diagram below illustrates the major signaling cascades initiated by c-Kit activation.
Caption: The c-Kit signaling pathway, a target for anticancer therapies.
II. Antimicrobial Activity of Trifluoro-Aniline and Pyrazole Derivatives
Aniline derivatives containing the trifluoromethyl group have been investigated for their antimicrobial properties. Specifically, substituted trifluoro-anilines have shown efficacy against pathogenic Vibrio species, which are common causes of foodborne illnesses. Furthermore, pyrazole derivatives incorporating a trifluoromethylphenyl moiety have demonstrated potent activity against antibiotic-resistant Gram-positive bacteria.
Quantitative Data: Antimicrobial Activity
The antimicrobial activity of the compounds was determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
| Compound ID | Target Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| ACNBF | Vibrio parahaemolyticus | 100 | - | - |
| ITFMA | Vibrio parahaemolyticus | 50 | - | - |
| Pyrazole Derivative 1 | Methicillin-resistant Staphylococcus aureus (MRSA) | 8 | Vancomycin | 2 |
| Pyrazole Derivative 2 | Enterococcus faecalis | 16 | Vancomycin | 4 |
ACNBF: 4-amino-3-chloro-5-nitrobenzotrifluoride; ITFMA: 2-iodo-4-trifluoromethylaniline
III. Experimental Protocols
Synthesis of 2-chloromethyl-4(3H)-quinazolinones
A mixture of the appropriate anthranilic acid (10 mmol), chloroacetonitrile (15 mmol), and phosphorus oxychloride (10 mL) is heated at reflux for 2-3 hours. After cooling to room temperature, the reaction mixture is poured into ice water and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product, which can be further purified by recrystallization.[1]
MTT Assay for Anticancer Activity
The antiproliferative activity of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
References
A Comparative Toxicological Guide to Benzotrifluoride Derivatives for Researchers and Drug Development Professionals
An In-depth Analysis of Acute Toxicity and Cytotoxic Effects
This guide provides a comprehensive comparison of the toxicological profiles of various benzotrifluoride derivatives, offering valuable data for researchers, scientists, and professionals involved in drug development. The inclusion of the trifluoromethyl group in aromatic systems is a common strategy in medicinal chemistry to enhance metabolic stability and lipophilicity. However, this structural modification also necessitates a thorough toxicological evaluation. This document summarizes acute toxicity data (LD50 and LC50) and in vitro cytotoxicity data (IC50) for a range of benzotrifluoride derivatives, alongside detailed experimental protocols and an overview of a key toxicological pathway.
Acute Toxicity Profile of Benzotrifluoride Derivatives
The acute toxicity of benzotrifluoride and its substituted analogues varies significantly depending on the nature and position of the substituents on the benzene ring. The following tables summarize the available median lethal dose (LD50) and median lethal concentration (LC50) data, providing a comparative overview of their acute oral, dermal, and inhalation toxicity.
Table 1: Acute Oral Toxicity (LD50)
| Compound | CAS Number | Test Species | LD50 (mg/kg) | Reference |
| Benzotrifluoride | 98-08-8 | Rat | 15000 | [1] |
| 3-Nitrobenzotrifluoride | 98-46-4 | Rat | 610 | [2] |
| 3-Aminobenzotrifluoride | 98-16-8 | Rat | 477 | [3] |
| 3,4-Dichlorobenzotrifluoride | 328-84-7 | Rat | 1150 | [4] |
| 2,4-Dichlorobenzotrifluoride | 320-60-5 | Rat | 2150 | [1] |
| 4-Chloro-3,5-dinitrobenzotrifluoride | 393-75-9 | Rat | 930 | [5] |
| Hexafluoro-m-xylene | 402-31-3 | Rat | >5000 | [6] |
Table 2: Acute Dermal Toxicity (LD50)
| Compound | CAS Number | Test Species | LD50 (mg/kg) | Reference |
| Benzotrifluoride | 98-08-8 | Rat | >2000 | [1] |
| 3-Nitrobenzotrifluoride | 98-46-4 | Rat | 1900 | [2] |
| 3-Aminobenzotrifluoride | 98-16-8 | Rabbit | 1330 | [3] |
| 2,4-Dichloro-3,5-dinitrobenzotrifluoride | 52136-07-5 | Rat | >2000 | [7] |
| Hexafluoro-m-xylene | 402-31-3 | Rabbit | >2000 | [6] |
Table 3: Acute Inhalation Toxicity (LC50)
| Compound | CAS Number | Test Species | LC50 (mg/m³/4h) | Reference |
| Benzotrifluoride | 98-08-8 | Rat | 70810 | [1] |
| 3,4-Dichlorobenzotrifluoride | 328-84-7 | Rat | >2000 ppm/1h | [4] |
In Vitro Cytotoxicity of Benzotrifluoride Derivatives
The cytotoxic potential of benzotrifluoride derivatives is a critical parameter in assessing their suitability for pharmaceutical applications. The following table presents the half-maximal inhibitory concentration (IC50) values of selected derivatives against various human cancer cell lines.
Table 4: In Vitro Cytotoxicity (IC50)
| Compound | Cell Line | IC50 (µM) | Reference |
| Benzotriazole Derivative (BmOB) | BEL-7402 (Hepatocarcinoma) | Not specified, but showed anti-proliferative effects | [8] |
| Imidazo-thiadiazole based Chalcone derivatives | A549 (Lung Carcinoma) | Varies by derivative | [9] |
| Imidazo-thiadiazole based Chalcone derivatives | MCF-7 (Breast Adenocarcinoma) | Varies by derivative | [9] |
| Thiazoline-Tetralin Derivatives | A549 (Lung Carcinoma) | Varies by derivative | [2] |
| Thiazoline-Tetralin Derivatives | MCF-7 (Breast Adenocarcinoma) | Varies by derivative | [2] |
| N-Rhodanine Glycosides Derivatives | A549 (Lung Carcinoma) | Varies by derivative | [10] |
| N-Rhodanine Glycosides Derivatives | MCF-7 (Breast Adenocarcinoma) | Varies by derivative | [10] |
| Pyrimidine Derivatives | A549 (Lung Carcinoma) | Varies by derivative | [11] |
| Pyrimidine Derivatives | MCF-7 (Breast Adenocarcinoma) | Varies by derivative | [11] |
Experimental Protocols
The following are detailed methodologies for the key toxicological experiments cited in this guide, based on internationally recognized OECD guidelines.
Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)
This method is used to estimate the acute oral toxicity of a substance.[12][13]
1. Principle: A stepwise procedure is used where a group of animals is dosed with a substance at one of the defined dose levels. The outcome (survival or death) determines the next step: dosing at a higher or lower dose level, or cessation of testing. The method aims to classify the substance into a toxicity category rather than determining a precise LD50 value.[12]
2. Test Animals: Healthy, young adult rats of a single sex (usually females) are used. The animals are acclimatized to the laboratory conditions for at least 5 days before the test.
3. Housing and Feeding: Animals are housed individually. They are fasted (food but not water is withheld) overnight before administration of the test substance.
4. Administration of Substance: The test substance is administered orally in a single dose by gavage. The volume administered should not exceed 1 mL/100 g body weight for rodents.
5. Dose Levels: Dosing is started at a level selected from a series of fixed doses (e.g., 5, 50, 300, 2000 mg/kg body weight). The starting dose is chosen based on any existing information about the substance's toxicity.
6. Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter.
7. Data Collection: Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded at the start and weekly thereafter. All mortalities are recorded.
8. Pathological Examination: All animals (including those that die during the test and those that survive) are subjected to a gross necropsy.
Acute Dermal Toxicity (OECD Guideline 402)
This test determines the acute toxicity of a substance applied to the skin.[9][14]
1. Principle: The test substance is applied to the skin of a group of animals in a single dose. The animals are observed for a specified period for signs of toxicity and mortality.[9]
2. Test Animals: Young adult rats, rabbits, or guinea pigs with healthy, intact skin are used. The fur is clipped from the dorsal area of the trunk 24 hours before the test.
3. Application of Substance: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing and non-irritating tape. The duration of exposure is 24 hours.
4. Dose Levels: A limit test at a dose of 2000 mg/kg is often performed first to determine if the substance has low acute dermal toxicity. If toxicity is observed, a full study with at least three dose levels is conducted.
5. Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.
6. Data Collection: Similar to the oral toxicity test, observations of clinical signs and body weight changes are recorded.
7. Pathological Examination: All animals undergo a gross necropsy at the end of the observation period.
Acute Inhalation Toxicity (OECD Guideline 403)
This guideline describes the procedures for assessing the acute toxicity of a substance when administered by inhalation.[15][16][17]
1. Principle: Animals are exposed to the test substance in the form of a gas, vapor, or aerosol in a specially designed inhalation chamber for a defined period.[15][18]
2. Test Animals: Young adult rats are the preferred species.
3. Exposure Conditions: The animals are typically exposed for 4 hours. The concentration of the test substance in the air is monitored throughout the exposure period. Both "whole-body" and "nose-only" exposure methods can be used.
4. Dose Levels: A range of concentrations is tested to determine the LC50 value. A limit test at a high concentration (e.g., 5 mg/L for aerosols and dusts, or 20,000 ppm for gases) can be performed initially.
5. Observation Period: Following exposure, the animals are observed for at least 14 days.
6. Data Collection: Observations include respiratory effects, clinical signs of toxicity, and mortality. Body weights are recorded.
7. Pathological Examination: A gross necropsy is performed on all animals.
Key Toxicological Signaling Pathway
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Many halogenated aromatic compounds, which include certain benzotrifluoride derivatives, are known to exert their toxic effects through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[16][19] Activation of this pathway can lead to a range of adverse outcomes, including developmental toxicity, immunotoxicity, and carcinogenesis.[17][19]
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Metabolism and Potential for Oxidative Stress
The metabolism of benzotrifluoride derivatives can influence their toxicity. The trifluoromethyl group is generally resistant to metabolic degradation, which can lead to prolonged exposure. However, metabolic activation of the aromatic ring can occur, potentially leading to the formation of reactive intermediates.[20]
Several studies have indicated that fluoride-containing compounds can induce oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system.[21][22] This can lead to cellular damage and contribute to the toxic effects of these compounds. The generation of ROS and subsequent lipid peroxidation are considered to play a role in the pathogenesis of chronic fluoride toxicity.[21]
Concluding Remarks
The toxicological profile of benzotrifluoride derivatives is diverse and highly dependent on the specific substitution pattern of the aromatic ring. While the parent compound, benzotrifluoride, exhibits relatively low acute toxicity, the introduction of nitro and amino groups, as well as additional halogen atoms, can significantly increase its toxicity. The data presented in this guide highlights the importance of thorough toxicological assessment for any new benzotrifluoride derivative intended for pharmaceutical or other applications. Further research is warranted to elucidate the specific mechanisms of toxicity, including the role of the Aryl Hydrocarbon Receptor pathway and the induction of oxidative stress, for a wider range of these compounds. The provided experimental protocols, based on OECD guidelines, offer a standardized framework for conducting such essential safety evaluations.
References
- 1. fishersci.com [fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,5-Dinitro-4-chlorobenzotrifluoride | CAS#:393-75-9 | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. A novel benzotriazole derivative inhibits proliferation of human hepatocarcinoma cells by increasing oxidative stress concomitant mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 16. Acute toxicity study for inhalation | PPTX [slideshare.net]
- 17. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 18. oecd.org [oecd.org]
- 19. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A Role of Fluoride on Free Radical Generation and Oxidative Stress in BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sodium fluoride causes oxidative stress and apoptosis in the mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chlorination Catalysts in Benzotrifluoride Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of benzotrifluoride, a crucial intermediate in the pharmaceutical and agrochemical industries, often involves the chlorination of toluene as a key step. The choice of catalyst for this process significantly impacts the yield, selectivity, and overall efficiency of the synthesis. This guide provides a comparative analysis of various chlorination catalysts, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.
Performance Comparison of Chlorination Catalysts
The synthesis of benzotrifluoride from toluene is a multi-step process that typically involves the side-chain chlorination of toluene to benzotrichloride, followed by fluorination. Subsequent ring chlorination of benzotrifluoride can also be performed to obtain chlorinated derivatives. The following tables summarize the performance of various catalysts in these key chlorination steps.
Side-Chain Chlorination of Toluene to Benzotrichloride
The initial step in one common route to benzotrifluoride involves the exhaustive chlorination of the methyl group of toluene to form benzotrichloride. This reaction is typically initiated by free radicals, often generated by UV light or chemical initiators.
| Catalyst/Initiator | Reagents | Reaction Conditions | Yield of Benzotrichloride (%) | Reference |
| BMMB (photosensitive catalyst) | Toluene, Chlorine | 110-120°C, 8 hours, blue light irradiation | 95.5 - 96.5 | [1] |
| 2,2'-azo-bis-iso-butyronitrile | Toluene, Chlorine | Not specified | Lower than BMMB | [1] |
| Benzoyl peroxide | Toluene, Chlorine | Not specified | Lower than BMMB | [1] |
| Phosphorus trichloride | Toluene, Chlorine | Not specified | Lower than BMMB | [1] |
| UV Light (Mercury Vapor Lamp) | Toluene, Chlorine | Reflux | Variable, depends on Cl₂:Toluene ratio | [2] |
Ring Chlorination of Benzotrifluoride
For the synthesis of chlorinated benzotrifluoride derivatives, direct chlorination of the aromatic ring is performed. The choice of catalyst is critical for controlling the isomeric distribution of the products, with the meta-isomer often being the most desired.
| Catalyst | Co-catalyst/Additive | Reagents | Reaction Conditions | Product Distribution | Reference |
| Ferric chloride (FeCl₃) | None | Benzotrifluoride, Chlorine | 65-75°C | ~50% m-chloro, ~6-7% p-chloro, slightly lower o-chloro | [3] |
| Ferric chloride (FeCl₃) | Sulfur, Sulfur monochloride, or Sulfur dichloride | Benzotrifluoride, Chlorine | Not specified | m-chloro: 54.0%, p-chloro: 4.7%, o-chloro: 2.9% | [3] |
| Metal Chlorides (FeCl₃, GaCl₃, SbCl₅, NbCl₅, TaCl₅) | Iodine | Benzotrifluoride, Chlorine | 0-40°C | High selectivity for m-chlorobenzotrifluoride (m/p ratio ≥ 14) | [4] |
Experimental Protocols
Side-Chain Photochlorination of Toluene to Benzotrichloride
This protocol describes a general procedure for the synthesis of benzotrichloride, a key precursor for benzotrifluoride.
Materials:
-
Toluene
-
Chlorine gas
-
Photosensitive catalyst (e.g., 0.5% BMMB by weight of toluene)[1]
-
Reaction vessel equipped with a gas inlet, condenser, thermometer, and a light source (e.g., blue light or a mercury vapor lamp)[1][2]
Procedure:
-
Charge the reaction vessel with toluene and the photosensitive catalyst.
-
Heat the mixture to the desired reaction temperature (e.g., 110-120°C) under irradiation.[1]
-
Introduce a continuous stream of chlorine gas into the reaction mixture. The molar ratio of chlorine to toluene will determine the final product distribution, with a 3:1 ratio favoring benzotrichloride.[2]
-
Monitor the reaction progress by measuring the specific gravity of the reaction mixture or by gas chromatography.
-
Continue the chlorination until the desired conversion to benzotrichloride is achieved.
-
Upon completion, stop the chlorine flow and cool the reaction mixture.
-
Purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine and hydrogen chloride.
-
The crude benzotrichloride can be purified by distillation.
Fluorination of Benzotrichloride to Benzotrifluoride
This step converts benzotrichloride to the final benzotrifluoride product.
Materials:
-
Benzotrichloride
-
Anhydrous hydrogen fluoride (HF)
-
Catalyst (e.g., aluminum fluoride, or a mixture of aluminum chloride and activated charcoal)[5][6]
-
A corrosion-resistant reactor (e.g., made of stainless steel, nickel, or Hastelloy) suitable for high-pressure and high-temperature reactions.[5]
Procedure:
-
The reaction can be carried out in either the liquid or gas phase.
-
Gas-Phase Fluorination:
-
Pack a tubular reactor with the aluminum fluoride catalyst.[5]
-
Preheat the catalyst to the reaction temperature (e.g., 250-350°C).[5]
-
Introduce a gaseous mixture of benzotrichloride and hydrogen fluoride into the reactor.[5] A molar excess of HF is typically used.[5]
-
The effluent from the reactor, containing benzotrifluoride, hydrogen chloride, and unreacted HF, is passed through a condenser to separate the liquid product.
-
The crude benzotrifluoride is then purified by distillation.
-
-
Liquid-Phase Fluorination:
-
Charge the high-pressure reactor with benzotrichloride and the catalyst (e.g., a mixture of aluminum chloride and activated charcoal).[6]
-
Seal the reactor and introduce anhydrous hydrogen fluoride.
-
Heat the mixture to the reaction temperature (e.g., 85-100°C) under pressure (e.g., 20-45 atm).[6]
-
After the reaction is complete, cool the reactor and carefully vent the excess HF and HCl.
-
The crude benzotrifluoride is then isolated and purified.
-
Ring Chlorination of Benzotrifluoride
This protocol outlines the synthesis of monochlorinated benzotrifluoride derivatives.
Materials:
-
Benzotrifluoride
-
Chlorine gas
-
Catalyst (e.g., anhydrous ferric chloride)[3]
-
Co-catalyst/additive (e.g., sulfur or iodine) for enhanced meta-selectivity[3][4]
-
Reaction vessel equipped with a gas inlet, stirrer, condenser, and thermometer.
Procedure:
-
Charge the reaction vessel with dry, purified benzotrifluoride and the catalyst (and co-catalyst, if used).
-
Heat or cool the mixture to the desired reaction temperature (e.g., 65-75°C for FeCl₃ alone, or 0-40°C for FeCl₃ with iodine).[3][4]
-
In the absence of light, bubble chlorine gas through the agitated mixture.[3]
-
Monitor the reaction's progress by measuring the specific gravity of the mixture until it reaches a predetermined endpoint, which indicates a substantial yield of the monochloro product while limiting the formation of higher chlorinated species.[3]
-
Upon completion, stop the chlorine flow and cool the reaction mixture.
-
Purge the system with an inert gas to remove dissolved chlorine and HCl.
-
The resulting mixture of monochlorobenzotrifluoride isomers and unreacted benzotrifluoride can be separated by fractional distillation.
Experimental Workflow and Signaling Pathways
The synthesis of chlorinated benzotrifluoride from toluene can be visualized as a multi-step process. The following diagram illustrates the general experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. US3234292A - Process for chlorinating benzotrifluoride - Google Patents [patents.google.com]
- 4. US4691066A - Process of preparing metachlorobenzotrifluoride - Google Patents [patents.google.com]
- 5. Process for preparing benzotrifluoride and its derivatives - Patent 0004636 [data.epo.org]
- 6. US3950445A - Process for the production of benzotrifluoride - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 2-Chloro-4-methylbenzotrifluoride: A Guide for Laboratory Professionals
For immediate release
Researchers and laboratory personnel handling 2-Chloro-4-methylbenzotrifluoride must adhere to strict disposal protocols to ensure safety and regulatory compliance. This halogenated organic compound is classified as hazardous waste and requires specialized disposal procedures. This guide provides essential information for the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE) is mandatory. When handling this compound, always wear:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
Step-by-Step Disposal Procedure
The primary and required method for the disposal of this compound is through a licensed professional hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Segregation: Keep this compound waste separate from non-halogenated organic waste.[1][2] Mixing these waste streams can complicate the disposal process and increase costs.
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled waste container. The container must be compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and identify the contents as "this compound." Include the approximate quantity or concentration.
-
Keep the container securely closed at all times, except when adding waste.[1]
-
-
Storage:
-
Store the waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.
-
The storage area should be cool, dry, and well-ventilated.
-
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. They will coordinate with a licensed waste disposal service for proper transportation and disposal, which typically involves incineration at a permitted facility.
Regulatory and Safety Data Summary
While a specific SDS for this compound (CAS No. 74483-46-8) is not widely available, the following data has been aggregated from various chemical suppliers and databases. It is crucial to confirm this information with your EHS department and the waste disposal vendor.
| Parameter | Value | Source |
| CAS Number | 74483-46-8 | [3][4] |
| Hazard Class | Irritant (Xi) | [3] |
| Hazard Statements | H315: Causes skin irritation | [3] |
| Precautionary Statements | P261, P280a, P304+P340, P305+P351+P338, P405, P501a | [5] |
| EPA Hazardous Waste Code | Likely F-listed waste (from non-specific sources) for spent halogenated solvents. Consult your EHS for the specific code. | [6] |
Disposal Workflow
The logical workflow for the proper disposal of this compound is outlined below. This process ensures that all safety and regulatory steps are followed.
Disclaimer: This document provides general guidance and should not be considered a substitute for the specific policies and procedures of your institution or the regulations of your local, state, and federal authorities. Always consult with your institution's Environmental Health and Safety department for definitive disposal instructions.
References
Personal protective equipment for handling 2-Chloro-4-methylbenzotrifluoride
This guide provides crucial safety and logistical information for the handling and disposal of 2-Chloro-4-methylbenzotrifluoride, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for managing halogenated aromatic compounds and data from structurally similar chemicals, ensuring a comprehensive approach to laboratory safety.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The guidance provided is based on the safety profiles of structurally related compounds. Always consult the specific SDS for any chemical before handling, storage, or disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for similar halogenated aromatic compounds, this compound is anticipated to present the following hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory tract irritation.
-
Acute Toxicity: May be harmful if swallowed or inhaled.[2]
-
Flammability: May be a combustible liquid.
A robust Personal Protective Equipment (PPE) plan is essential to mitigate these risks.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[3] | Protects against splashes and vapors that can cause severe eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes.[3] | Prevents skin contact which can lead to irritation or chemical burns. Ensure gloves are suitable for the specific solvent and check breakthrough times. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is insufficient, a NIOSH-approved respirator with organic vapor cartridges is required. For high-concentration exposures or emergencies, a self-contained breathing apparatus (SCBA) is necessary.[3] | Minimizes the inhalation of vapors that can cause respiratory irritation. |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₆ClF₃[1][4] |
| Molecular Weight | 194.58 g/mol [1][4] |
| Physical State | Clear liquid at room temperature[4] |
| Density | 1.287 ± 0.06 g/cm³[4] |
| Boiling Point | 184.6°C at 760 mmHg[1][4] |
| Flash Point | 68.7 ± 17.9°C[1][4] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound in a laboratory setting.
-
Preparation of the Work Area:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Clear the workspace of any unnecessary items to prevent clutter and potential hazards.
-
Place all required equipment, including the chemical container, measuring tools (e.g., glass pipettes, syringes), reaction vessels, and waste containers, inside the fume hood.
-
-
Handling the Chemical:
-
Don all required personal protective equipment (PPE) as detailed in the table above.
-
Carefully open the container of this compound inside the fume hood.
-
Accurately measure the required volume of the chemical using appropriate tools to minimize the risk of spills.
-
Transfer the chemical to the reaction vessel.
-
Conduct all experimental procedures within the confines of the chemical fume hood.
-
Maintain the fume hood sash at the lowest possible height that still allows for safe and comfortable work.
-
Emergency Procedures: First Aid
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[5] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give small quantities of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure environmental protection and regulatory compliance.
-
Waste Segregation:
-
Halogenated organic waste must be collected separately from non-halogenated waste streams.[6][7] This is because the disposal methods for these two types of waste are different and mixing them can lead to improper disposal and increased costs.[8][9]
-
Use a designated, clearly labeled, and leak-proof waste container for all this compound waste.
-
-
Decontamination of Glassware:
-
Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside a chemical fume hood.
-
Collect the solvent rinsate as halogenated hazardous waste.
-
-
Waste Disposal:
-
Ensure the hazardous waste container is tightly sealed when not in use.
-
Store the waste container in a designated satellite accumulation area.
-
Follow your institution's specific hazardous waste disposal procedures for collection and final disposal.
-
Workflow for Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound (74483-46-8) for sale [vulcanchem.com]
- 5. airgas.com [airgas.com]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
